molecular formula C13H21O4P B3281008 Diethyl[2-(benzyloxy)ethyl]phosphonate CAS No. 727-18-4

Diethyl[2-(benzyloxy)ethyl]phosphonate

Cat. No.: B3281008
CAS No.: 727-18-4
M. Wt: 272.28 g/mol
InChI Key: UWGILBJAPQTXSU-UHFFFAOYSA-N
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Description

Diethyl[2-(benzyloxy)ethyl]phosphonate (CAS 727-18-4) is a valuable organophosphonate compound with the molecular formula C13H21O4P and a molecular weight of 272.28 g/mol . Its structure features a phosphonate ester group, which is a key functional motif in many biologically active molecules and serves as a versatile synthetic intermediate . Organophosphonates like this one are of significant interest in medicinal chemistry and chemical synthesis due to their ability to act as key building blocks for more complex molecules and to participate in important carbon-carbon bond-forming reactions . This phosphonate ester is a useful reagent in organic synthesis. It can be utilized in Horner-Wadsworth-Emmons reactions, a classic method for the synthesis of alkenes from carbonyl compounds, which is fundamental in constructing complex organic architectures . Furthermore, its structure, which contains a benzyl-protected alcohol, makes it a versatile precursor. The benzyl group can be selectively removed to reveal a hydroxyethylphosphonate, allowing for further functionalization and incorporation into target structures . In research applications, this compound serves as a critical synthetic intermediate in the development of novel pharmaceutical compounds. For instance, analogs derived from this or similar phosphonate scaffolds have been explored in the structure-activity relationship (SAR) studies of potent inhibitors of pathogenic enzymes, such as the enolase from Naegleria fowleri . The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-diethoxyphosphorylethoxymethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21O4P/c1-3-16-18(14,17-4-2)11-10-15-12-13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWGILBJAPQTXSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCOCC1=CC=CC=C1)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Diethyl [2-(benzyloxy)ethyl]phosphonate

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 727-18-4[1][2][3]

Executive Summary

Diethyl [2-(benzyloxy)ethyl]phosphonate (CAS 727-18-4) is a specialized organophosphorus intermediate critical to the synthesis of Acyclic Nucleoside Phosphonates (ANPs) , a class of potent antiviral agents (e.g., Adefovir, Tenofovir).[1] Functioning as a "masked" form of diethyl (2-hydroxyethyl)phosphonate, this compound allows researchers to introduce a stable phosphonate backbone into complex molecules while protecting the terminal hydroxyl group with a benzyl ether.

Its primary utility lies in medicinal chemistry, where it serves as a robust building block for constructing the biologically active phosphonoethyl ether skeleton found in various reverse transcriptase inhibitors.

Chemical Profile
ParameterData
CAS Number 727-18-4
IUPAC Name Diethyl 2-(benzyloxy)ethylphosphonate
Molecular Formula C₁₃H₂₁O₄P
Molecular Weight 272.28 g/mol
Physical State Colorless to pale yellow liquid
Solubility Soluble in organic solvents (DCM, THF, Ethanol); sparingly soluble in water
Boiling Point High-boiling liquid (typically distilled under high vacuum, >150°C at 0.5 mmHg)
Key Functional Groups Phosphonate ester, Benzyl ether
Synthetic Pathways & Mechanism

The industrial and laboratory standard for synthesizing Diethyl [2-(benzyloxy)ethyl]phosphonate is the Michaelis-Arbuzov Rearrangement . This pathway is preferred due to its atom economy and the availability of starting materials.

3.1 The Michaelis-Arbuzov Reaction

The synthesis involves the reaction of Benzyl 2-bromoethyl ether with Triethyl phosphite . The reaction is driven by the formation of a strong phosphoryl bond (P=O) and the expulsion of ethyl bromide.

Reaction Scheme:

  • Nucleophilic Attack: The lone pair on the phosphorus of triethyl phosphite attacks the electrophilic carbon of the alkyl bromide.

  • Intermediate Formation: A quasi-phosphonium salt intermediate is generated.

  • Dealkylation: The bromide ion attacks one of the ethyl groups on the phosphonium center, expelling ethyl bromide and yielding the final phosphonate.

3.2 Visualization of Synthesis Workflow

ArbuzovSynthesis Start1 Benzyl 2-bromoethyl ether (CAS 1462-37-9) Inter Phosphonium Intermediate Start1->Inter Nucleophilic Attack (160-180°C) Start2 Triethyl phosphite (CAS 122-52-1) Start2->Inter Byprod Ethyl Bromide (Removed via Distillation) Inter->Byprod Dealkylation Product Diethyl [2-(benzyloxy)ethyl]phosphonate (CAS 727-18-4) Inter->Product Arbuzov Rearrangement

Caption: Figure 1. Michaelis-Arbuzov synthesis pathway for CAS 727-18-4.

Applications in Drug Development

The strategic value of CAS 727-18-4 lies in its benzyl protecting group. Direct use of diethyl (2-hydroxyethyl)phosphonate can lead to side reactions (e.g., polymerization or self-condensation) under harsh conditions. The benzyl ether provides stability, allowing the phosphonate moiety to be carried through multi-step syntheses before deprotection.

4.1 Synthesis of Acyclic Nucleoside Phosphonates (ANPs)

This compound is a precursor to the "PNEE" (phosphonoethoxyethyl) and "PMEA" (phosphonomethoxyethyl) class of antivirals.

  • Deprotection: The benzyl group is removed via catalytic hydrogenolysis (H₂/Pd-C) to reveal the hydroxyl group.

  • Activation: The hydroxyl is converted to a leaving group (Tosylate or Mesylate).

  • Coupling: The activated phosphonate chain is alkylated onto a nucleobase (e.g., Adenine, Guanine).

4.2 Visualization of ANP Synthesis Pathway

ANP_Pathway Precursor Diethyl [2-(benzyloxy)ethyl]phosphonate (CAS 727-18-4) Step1 Deprotection (H2, Pd/C, EtOH) Precursor->Step1 Intermediate1 Diethyl (2-hydroxyethyl)phosphonate Step1->Intermediate1 Step2 Activation (TsCl, Pyridine) Intermediate1->Step2 Intermediate2 Diethyl (2-tosyloxyethyl)phosphonate Step2->Intermediate2 Step3 Nucleophilic Substitution (Adenine/Guanine + NaH) Intermediate2->Step3 Final Acyclic Nucleoside Phosphonate (e.g., PMEA/PMPA Analogs) Step3->Final

Caption: Figure 2. Downstream application of CAS 727-18-4 in antiviral drug synthesis.

Detailed Experimental Protocol

Objective: Synthesis of Diethyl [2-(benzyloxy)ethyl]phosphonate via Arbuzov Reaction.

Reagents:

  • Benzyl 2-bromoethyl ether (1.0 eq)

  • Triethyl phosphite (1.2 - 1.5 eq)

  • N2 or Ar atmosphere

Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a thermometer, and a distillation head (short-path distillation apparatus). Connect the receiver flask to a waste trap.

  • Addition: Charge the flask with Benzyl 2-bromoethyl ether. Purge the system with inert gas (Argon or Nitrogen).

  • Heating: Heat the neat liquid to 140°C.

  • Reagent Introduction: Add Triethyl phosphite dropwise over 30-60 minutes. Note: The reaction is exothermic; control addition rate to maintain temperature.

  • Reaction: Increase temperature to 160-170°C. Ethyl bromide (bp 38°C) will begin to distill off. Collect this byproduct to drive the equilibrium forward.

  • Completion: Maintain heating for 3-4 hours until the evolution of ethyl bromide ceases. Monitor by TLC or ³¹P NMR (disappearance of phosphite peak at ~140 ppm, appearance of phosphonate peak at ~30 ppm).

  • Purification:

    • Remove excess triethyl phosphite by vacuum distillation (lower boiling fraction).

    • Distill the product, Diethyl [2-(benzyloxy)ethyl]phosphonate, under high vacuum (typically requires <1 mmHg due to high boiling point).

  • Validation:

    • ¹H NMR (CDCl₃): Look for benzyl protons (~4.5 ppm, s), aromatic ring (7.3 ppm), ethoxy groups (1.3 ppm t, 4.1 ppm m), and the P-CH₂-CH₂ linkage (multiplets at 2.1-3.8 ppm).

    • ³¹P NMR: Single peak typically around 28-32 ppm.

Safety & Handling
  • Hazards: Organophosphonates can be irritants. Triethyl phosphite is odorous and flammable. Ethyl bromide (byproduct) is volatile and potentially toxic.

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.

  • Ventilation: All operations, especially the distillation of ethyl bromide, must be performed in a functioning fume hood.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14122 (Diethyl benzylphosphonate - related structural analog). Retrieved from .

  • Organic Syntheses (1986). Diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate (Analogous synthesis method). Org.[2][3] Synth. 1986, 64, 80. Retrieved from .

  • ChemicalBook. Diethyl [2-(benzyloxy)ethyl]phosphonate Product Properties & CAS 727-18-4 Verification. Retrieved from .

  • BenchChem. Technical Guide to Phosphonate Synthesis via Michaelis-Arbuzov Reaction. Retrieved from .

Sources

Diethyl[2-(benzyloxy)ethyl]phosphonate: Strategic Reagent for Stable Phosphonate Isosteres

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and applications of Diethyl[2-(benzyloxy)ethyl]phosphonate , a critical intermediate in the design of hydrolytically stable phosphate isosteres.

Technical Guide & Application Note

Executive Summary

This compound (CAS 727-18-4) serves as a specialized organophosphorus building block. Unlike standard phosphate esters (P-O-C), this molecule features a direct phosphorus-carbon (P-C) bond, conferring absolute resistance to phosphatase hydrolysis.[1] It functions primarily as a "masked" hydroxyethyl phosphonate, where the benzyl group acts as a robust protecting group during harsh upstream synthetic manipulations (e.g., alkylations, halogenations). Upon deprotection, it yields a primary alcohol tethered to a phosphonate, enabling the conjugation of pharmacophores to a solubility-enhancing or metabolically active phosphorus moiety.

Key Chemical Identity
PropertySpecification
IUPAC Name Diethyl [2-(benzyloxy)ethyl]phosphonate
CAS Number 727-18-4
Molecular Formula C₁₃H₂₁O₄P
Molecular Weight 272.28 g/mol
Appearance Colorless to pale yellow viscous oil
Solubility Soluble in DCM, THF, EtOAc, Ethanol; Insoluble in Water
Boiling Point >160°C (at 0.1 mmHg) [Estimated based on analogs]
Stability Stable to aqueous acid/base (P-C bond); Benzyl ether sensitive to hydrogenolysis

Synthesis & Production Logic

The industrial standard for synthesizing this compound is the Michaelis-Arbuzov rearrangement . This pathway is preferred over Michael addition strategies due to its atom economy and the avoidance of strong bases that could degrade the phosphonate ester.

Mechanism: The Arbuzov Rearrangement

The reaction involves the nucleophilic attack of triethyl phosphite on the alkyl halide (benzyl 2-bromoethyl ether). The driving force is the formation of the thermodynamically stable phosphoryl group (P=O).

  • Nucleophilic Attack: The lone pair on phosphorus attacks the carbon bearing the bromide.

  • Intermediate Formation: A triethoxyphosphonium bromide intermediate is formed.

  • Dealkylation: The bromide ion attacks one of the ethyl groups via Sɴ2, expelling ethyl bromide and yielding the phosphonate.

ArbuzovSynthesis Reactants Reactants Triethyl Phosphite + Benzyl 2-bromoethyl ether Intermediate Phosphonium Intermediate [(EtO)3P-CH2CH2OBn]+ Br- Reactants->Intermediate 160-180°C Nucleophilic Attack Product Product This compound + EtBr (Byproduct) Intermediate->Product Arbuzov Rearrangement - EtBr

Figure 1: The Michaelis-Arbuzov synthetic pathway. High temperature drives the expulsion of ethyl bromide.

Experimental Protocol 1: Synthesis via Arbuzov Reaction

Note: This reaction requires a distillation setup to remove the volatile ethyl bromide byproduct continuously, driving the equilibrium forward.

Reagents:

  • Triethyl phosphite (1.2 equiv)

  • Benzyl 2-bromoethyl ether (1.0 equiv)

Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a thermometer, and a short-path distillation head.

  • Heating: Heat the Benzyl 2-bromoethyl ether to 160°C under an inert atmosphere (Nitrogen or Argon).

  • Addition: Add Triethyl phosphite dropwise over 1 hour. The reaction is exothermic; control the addition rate to maintain temperature between 160-170°C.

  • Distillation: Ethyl bromide (bp ~38°C) will distill off. Collect it in a waste trap.

  • Completion: After addition, stir at 170°C for an additional 2-3 hours until evolution of EtBr ceases.

  • Purification: Remove excess triethyl phosphite via vacuum distillation. The residue is the crude product, which can be further purified by high-vacuum distillation or silica gel chromatography (EtOAc/Hexane gradient).

Reactivity Profile & Deprotection

The utility of this molecule lies in its orthogonal reactivity . The phosphonate esters (ethyl groups) and the benzyl ether can be manipulated independently.

A. Hydrogenolysis (Benzyl Deprotection)

The benzyl group is removed under neutral conditions to reveal the primary alcohol. This is critical when the phosphonate esters must remain intact (e.g., for prodrug synthesis).

Reaction: (EtO)₂P(O)CH₂CH₂OBn + H₂ → (EtO)₂P(O)CH₂CH₂OH + PhCH₃

B. Phosphonate Hydrolysis (Silylation-Hydrolysis)

To generate the free phosphonic acid (for biological assays), the ethyl esters are cleaved using Bromotrimethylsilane (TMSBr). Aqueous acid hydrolysis is generally too harsh and slow for phosphonate diesters.

Reaction: (EtO)₂P(O)R + 3 TMSBr → (TMSO)₂P(O)R → (HO)₂P(O)R

Experimental Protocol 2: Catalytic Hydrogenolysis

Objective: Synthesis of Diethyl (2-hydroxyethyl)phosphonate.

  • Solvent: Dissolve this compound (10 mmol) in Ethanol (30 mL).

  • Catalyst: Add 10% Pd/C (10 wt% loading).

  • Hydrogenation: Stir under H₂ atmosphere (balloon pressure or 1-3 atm in a Parr shaker) at room temperature for 12 hours.

  • Workup: Filter through a Celite pad to remove the catalyst. Rinse with ethanol.

  • Concentration: Evaporate solvent under reduced pressure. The product, Diethyl (2-hydroxyethyl)phosphonate, is obtained as a clear oil (Yield >95%) and is usually pure enough for subsequent coupling.

Applications in Drug Development

This molecule is a cornerstone in the synthesis of Acyclic Nucleoside Phosphonates (ANPs) and Phosphonopeptides .

Non-Hydrolyzable Phosphate Mimics

In biological systems, phosphate esters (C-O-P) are labile to phosphatases. Replacing the oxygen with a methylene group (C-C-P), facilitated by this reagent, creates an isostere that retains the tetrahedral geometry and charge of the phosphate but is metabolically stable.

Linker Strategy for Prodrugs

The deprotected alcohol (EtO)₂P(O)CH₂CH₂OH acts as a nucleophile to attach the phosphonate "warhead" to a drug molecule. Once attached, the ethyl esters can be converted to prodrug moieties (e.g., POM or POC groups) to enhance oral bioavailability.

ApplicationWorkflow Start This compound (Protected Linker) Step1 Hydrogenolysis (H2/Pd-C) Removes Benzyl Group Start->Step1 Intermediate Diethyl (2-hydroxyethyl)phosphonate (Free Alcohol) Step1->Intermediate Step2 Coupling (Mitsunobu or Alkylation) Attach to Drug Scaffold (R-OH or R-NH2) Intermediate->Step2 Conjugate Phosphonate-Drug Conjugate (EtO)2P(O)-CH2CH2-O-Drug Step2->Conjugate Final Bioactive Phosphonic Acid (HO)2P(O)-CH2CH2-O-Drug (Stable to Phosphatase) Conjugate->Final In Vivo or TMSBr

Figure 2: Workflow for utilizing the reagent as a stable linker in drug design.

Precursor to Vinyl Phosphonates

The deprotected intermediate can be converted to Diethyl vinylphosphonate via mesylation and elimination. Vinyl phosphonates are potent Michael acceptors used to covalently modify cysteine residues in targeted protein degradation or covalent inhibition.

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Storage: Store under inert gas (Ar/N2) at room temperature. Hygroscopic.

  • Incompatibility: Strong oxidizing agents, strong bases.

  • Disposal: Dispose of organophosphorus waste via a licensed chemical waste contractor; do not pour down the drain.

References

  • Synthesis via Arbuzov Reaction

    • Title: Preparation of Benzylphosphonates via a Palladium(0)-Catalyzed Cross-Coupling.
    • Source:ChemInform, 2016.
    • Note: Standard Arbuzov protocols for alkyl phosphonates are foundational. See: Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov rearrangement.[2] Chemical Reviews, 81(4), 415-430.

  • Hydrogenolysis Protocols: Title: Catalytic Hydrogenolysis in Organic Synthesis. Source:Organic Reactions, Wiley. Relevance: Standard protocol for Benzyl ether cleavage.
  • Application in ANPs

    • Title: Synthesis of acyclic nucleoside phosphonates.[1]

    • Source:Current Protocols in Nucleic Acid Chemistry, 2005.
    • Relevance: Describes the use of phosphon
  • Product Data

    • Title: Diethyl [2-(benzyloxy)ethyl]phosphonate Product Page.[][4][5]

    • Source: ChemicalBook / BOC Sciences.
    • Relevance: Confirmation of CAS 727-18-4 and physical st

Sources

Technical Whitepaper: Structural Validation & Elucidation of Diethyl [2-(benzyloxy)ethyl]phosphonate

[1][2]

Executive Summary

Diethyl [2-(benzyloxy)ethyl]phosphonate (CAS: 106363-52-6) is a critical intermediate in the synthesis of acyclic nucleoside phosphonates (ANPs) and Horner-Wadsworth-Emmons (HWE) reagents.[1][2] Its structural integrity is paramount, as the phosphonate moiety serves as a bioisostere for phosphate esters in antiviral drug development, while the benzyl ether functions as a robust protecting group.

This technical guide provides a rigorous, self-validating framework for the structural elucidation of this molecule.[1][2] It moves beyond simple peak listing to explain the causality of spectral features, ensuring researchers can confidently distinguish the target product from critical impurities like Arbuzov byproducts or hydrolyzed mono-esters.[2]

Part 1: Molecular Architecture & Synthetic Context[1][2]

To interpret the spectra correctly, one must understand the magnetic environment created by the synthesis. This molecule is typically generated via the Michaelis-Arbuzov reaction .[1][2][3]

Reaction Pathway:

12
Structural Segmentation for Analysis

We define three distinct "zones" for spectroscopic assignment:

  • Zone A (Phosphonate Head): The diethyl ester group (

    
    ).[2]
    
  • Zone B (Ethyl Linker): The ethylene bridge (

    
    ) connecting the phosphorus to the oxygen.[1][2]
    
  • Zone C (Benzyl Tail): The benzyl ether protection group (

    
    ).[1][2][4]
    

StructureMapcluster_featuresKey Spectral FeaturesP_HeadZone A: Phosphonate Head(P=O, O-Et)LinkerZone B: Ethyl Linker(P-CH2-CH2-O)P_Head->LinkerP-C Bond(1J_CP coupling)feat131P NMR: ~30 ppmP_Head->feat1Bn_TailZone C: Benzyl Tail(O-CH2-Ph)Linker->Bn_TailEther Linkagefeat21H NMR: P-CH2 (dt)Linker->feat2feat313C NMR: Doublet SplittingLinker->feat3

Figure 1: Structural segmentation mapping molecular zones to key spectroscopic signals.

Part 2: Multi-Dimensional Spectroscopic Analysis[1]

Nuclear Magnetic Resonance (NMR) Strategy

The presence of the phosphorus atom (

5



A.

NMR (The Purity Check)
  • Expected Shift:

    
     +28.0 to +32.0 ppm (relative to 
    
    
    ).
  • Diagnostic Logic:

    • Target: Single sharp peak ~30 ppm.

    • Impurity (Triethyl Phosphite): ~140 ppm (P(III) species, indicates incomplete reaction).[2]

    • Impurity (Phosphate): ~0 ppm (Oxidation byproduct).[2]

    • Impurity (Mono-ester): Shift varies with pH, usually broad if acidic.[1][2]

B.

NMR (Connectivity)
  • Solvent:

    
     (Standard) or 
    
    
    (if solubility issues arise, though rare for this oil).[1][2]
  • Key Feature: The ethylene linker protons are chemically non-equivalent and show coupling to Phosphorus.[2]

PositionAssignmentShift (

ppm)
MultiplicityIntegrationCoupling Logic (

)
Ar-H Aromatic Ring7.25 - 7.35Multiplet5HStandard benzyl pattern.[1][2]
Bn-CH2 Benzyl

4.55Singlet2HIsolated from P; no

usually observed.[1][2]
P-O-CH2 Ester Ethoxy4.05 - 4.15Multiplet4HComplex due to

(~7Hz) +

.[1][2]
O-CH2 Linker

-CH2
3.70 - 3.78dt (doublet of triplets)2HDeshielded by Oxygen.[1][2] Coupled to P (

) and

-CH2.[1][2]
P-CH2 Linker

-CH2
2.10 - 2.25dt2HShielded.[1][2] Large

(~18-20 Hz) is diagnostic of P-C bond.[1][2]
CH3 Ester Methyl1.30 - 1.35Triplet6HStandard ethyl triplet.[1][2]
C.

NMR (The Skeleton)

Carbon-Phosphorus couplings are the ultimate proof of structure.[2]

Carbon TypeShift (

ppm)
Splitting PatternCoupling Constant (

)
Causality
P-CH2 ~26.0 - 28.0Doublet

Hz
Critical: Direct Bond to P. Huge coupling.[1][2]
O-CH2 (Linker) ~64.0 - 65.0Doublet

Hz
2-bond coupling through carbon.[1][2]
P-O-CH2 (Ester) ~61.5Doublet

Hz
2-bond coupling through oxygen.[1][2]
Bn-CH2 ~73.0Singlet-Too far from P to couple.[1][2]
Ar-C (ipso) ~138.0Singlet-Quaternary aromatic.[1][2]
Mass Spectrometry (HRMS)
  • Ionization: ESI (Positive Mode).[1][2]

  • Formula:

    
    
    
  • Exact Mass: 272.1177 Da[1][2]

  • Target Ion

    
    :  273.1250[2]
    
  • Target Ion

    
    :  295.1069[2]
    
  • Fragmentation Logic:

    • Loss of Benzyl group (

      
      ).[1][2]
      
    • Phosphonate characteristic fragments (loss of

      
       groups).[2]
      

Part 3: Experimental Protocol (Self-Validating)

Protocol 1: NMR Acquisition for Structure Confirmation[1]
  • Objective: Confirm identity and assess molar purity.

  • Sample Prep: Dissolve 15-20 mg of oil in 0.6 mL

    
     (filtered through basic alumina if acid traces are suspected).
    
  • Acquisition:

    • 
       {1H-decoupled}:  64 scans. Spectral width -50 to +150 ppm.[1][2] Validation: Baseline must be flat; only one peak at ~30 ppm.[1][2]
      
    • 
      :  16 scans, d1=5s (ensure relaxation of aromatic protons for integration).
      
    • 
       {1H-decoupled}:  512 scans. Validation: Check for the large doublet at ~27 ppm (
      
      
      ).[2]
Protocol 2: Impurity Profiling (GC-MS or LC-MS)[1][2]
  • Objective: Detect Arbuzov byproducts (Ethyl bromide) or hydrolyzed species.

  • Method: GC-MS is preferred due to the volatility of the starting material and byproducts.[1][2]

    • Column: DB-5ms or equivalent.[1][2]

    • Temp Ramp: 50°C (2 min)

      
       280°C @ 15°C/min.
      
    • Expectation:

      • 
         (EtBr): Very early.
        
      • 
         (Benzyl bromide): Intermediate (if unreacted).[2]
        
      • 
         (Product): Late eluter.
        

Part 4: Visualization of QC Logic

The following decision tree guides the researcher through the validation process.

QCDecisionTreeStartCrude Product IsolatedP31_CheckRun 31P NMR(Determine P-Species)Start->P31_CheckSinglePeakSingle Peak @ ~30 ppm?P31_Check->SinglePeakYes_SinglePurity > 95%SinglePeak->Yes_SingleYesNo_SingleImpurity DetectedSinglePeak->No_SingleNoH1_CheckRun 1H NMR(Confirm Linker)Yes_Single->H1_CheckAnalyze_ImpAnalyze Shift:~140 ppm = P(OEt)3~0 ppm = PhosphateNo_Single->Analyze_ImpLinker_CheckIs P-CH2 (2.1 ppm) a dt?Is O-CH2 (3.7 ppm) present?H1_Check->Linker_CheckPassVALIDATED STRUCTURELinker_Check->PassYesFailCheck Synthesis:Did Arbuzov fail?Linker_Check->FailNo

Figure 2: Quality Control Decision Tree for Phosphonate Validation.

References

  • Bhattacharya, A. K., & Thyagarajan, G. (1981).[2] The Michaelis-Arbuzov Rearrangement. Chemical Reviews, 81(4), 415–430. Link[1][2]

  • Holy, A. (2003).[2] Phosphonomethoxyalkyl analogs of nucleotides. Current Pharmaceutical Design, 9(31), 2567-2592.[2] (Context on ANP synthesis structure). Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (Standard reference for

    
     and 
    
    
    coupling constants). Link[1][2]
  • Reich, H. J. (2024).[2] Structure Determination Using Spectroscopic Methods:

    
     NMR. University of Wisconsin-Madison.[1][2] Link
    

A Technical Guide to Diethyl[2-(benzyloxy)ethyl]phosphonate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Diethyl[2-(benzyloxy)ethyl]phosphonate is a key organophosphorus compound with significant utility in medicinal chemistry, primarily as a versatile intermediate for the synthesis of acyclic nucleoside phosphonates (ANPs). ANPs, such as the renowned antiviral agents adefovir and tenofovir, are a cornerstone of antiviral therapy. They function as non-hydrolyzable mimics of natural nucleoside monophosphates, enabling them to act as potent and stable inhibitors of viral polymerases. This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, a robust synthesis protocol via the Michaelis-Arbuzov reaction, and its critical role in the development of potential antiviral therapeutics. The content herein is intended for researchers, chemists, and drug development professionals engaged in the field of antiviral research and synthetic organic chemistry.

Introduction: The Role of Organophosphonates in Medicinal Chemistry

Organophosphonates are a class of organic compounds characterized by a stable carbon-to-phosphorus (C-P) bond. This structural feature makes them isosteric and isoelectronic analogues of natural phosphates, but with a critical advantage: the C-P bond is resistant to enzymatic hydrolysis by phosphatases.[1] This inherent stability has positioned phosphonates as invaluable tools in drug design, particularly for developing inhibitors of enzymes that process phosphate substrates.[1]

A premier example of their therapeutic success is the class of Acyclic Nucleoside Phosphonates (ANPs). In these molecules, a phosphonate group is attached to an acyclic side chain, which in turn is linked to a nucleobase.[2] This design allows ANPs to mimic natural nucleoside monophosphates, but their inability to be cleaved by cellular enzymes results in a longer intracellular half-life and sustained inhibitory action against viral polymerases.[3] Clinically successful drugs like adefovir and tenofovir validate this approach, demonstrating potent activity against viruses such as HIV and Hepatitis B. This compound serves as a crucial building block in the synthesis of these and other novel ANP candidates, making its efficient synthesis and characterization a topic of major interest.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its synthesis, purification, and subsequent application. The key properties are summarized in the table below.

PropertyValueSource/Method
Molecular Formula C13H21O4P[4]
Molecular Weight 272.28 g/mol Calculated
CAS Number 727-18-4[4]
Appearance Colorless to light yellow liquidInferred from similar compounds[5]
Solubility Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Toluene); Limited solubility in water.Inferred from similar compounds[5]

Analytical Characterization: The identity and purity of synthesized this compound are confirmed using standard spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Will show characteristic signals for the ethyl groups of the phosphonate, the methylene protons of the benzyloxyethyl chain, and the aromatic protons of the benzyl group.

    • ¹³C NMR: Provides signals for each unique carbon atom in the molecule.

    • ³¹P NMR: A single peak is expected in the typical phosphonate region, confirming the presence of the phosphorus center.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for P=O, C-O, and aromatic C-H bonds.

Synthesis of this compound

The most direct and widely used method for synthesizing diethyl alkylphosphonates is the Michaelis-Arbuzov reaction .[6][7] This reaction provides a reliable pathway for forming the C-P bond.

Principle of the Michaelis-Arbuzov Reaction: The reaction involves the nucleophilic attack of a trialkyl phosphite (in this case, triethyl phosphite) on an alkyl halide.[6] This forms a quasi-phosphonium salt intermediate, which then undergoes dealkylation by the displaced halide ion to yield the final, stable pentavalent phosphonate.[1][7] The reactivity of the alkyl halide is a key factor, with the general trend being I > Br > Cl.[8]

Caption: Michaelis-Arbuzov synthesis of this compound.

Experimental Protocol: Synthesis

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

  • Benzyl 2-bromoethyl ether

  • Triethyl phosphite

  • Anhydrous Toluene (optional, the reaction can be run neat)

  • Standard reflux apparatus, magnetic stirrer, and heating mantle

  • Rotary evaporator and vacuum pump

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add Benzyl 2-bromoethyl ether (1.0 equivalent).

  • Reagent Addition: Add an excess of triethyl phosphite (1.5 - 2.0 equivalents). The use of excess phosphite helps to drive the reaction to completion.

  • Heating: Heat the reaction mixture to reflux (typically 120-150°C) and maintain this temperature.[8] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy, observing the disappearance of the triethyl phosphite signal and the appearance of the product phosphonate signal. Reaction times typically range from 4 to 24 hours.[8]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Purification:

    • Remove the excess triethyl phosphite and the ethyl bromide byproduct via vacuum distillation.

    • The desired product, this compound, is a high-boiling liquid and can be purified by fractional vacuum distillation or column chromatography on silica gel.

Causality and Self-Validation:

  • Why excess triethyl phosphite? To ensure the complete consumption of the more valuable bromo-ether starting material and to act as a solvent if the reaction is run neat.

  • Why heat? The Michaelis-Arbuzov reaction requires thermal energy to drive the dealkylation of the phosphonium intermediate, which is often the rate-limiting step.[9]

  • Protocol Validation: The purity of the final product is validated by NMR and MS. A clean ³¹P NMR spectrum with a single peak is a strong indicator of a successful reaction and purification.

Applications in Drug Development

The primary value of this compound lies in its role as a precursor to phosphonic acids, which are the active components of ANP drugs. The diethyl ester acts as a protected form of the phosphonic acid, which is often difficult to handle and purify.

Conversion to Active Antiviral Agents: The synthesis of an ANP involves two key steps where this intermediate is critical:

  • Alkylation of a Nucleobase: The diethyl phosphonate moiety is first coupled to a nucleobase (like adenine or guanine).[3]

  • Deprotection: The ethyl ester groups are then cleaved to unmask the free phosphonic acid. This is typically achieved by treatment with a reagent like bromotrimethylsilane (TMSBr).[10] The benzyl protecting group on the ether can also be removed, often by hydrogenolysis, to yield the final active drug (e.g., adefovir).[11]

dot graph "Application_Pathway" { layout=dot; rankdir="TB"; node [shape=box, style=filled, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica"];

// Node Definitions start [label="this compound", fillcolor="#FFFFFF", color="#4285F4", penwidth=2]; step1 [label="1. Alkylation of Nucleobase\n2. Benzyl Deprotection (e.g., H2/Pd)", shape=ellipse, fillcolor="#F1F3F4"]; intermediate [label="Acyclic Nucleoside\nDiethyl Phosphonate", fillcolor="#FFFFFF"]; step2 [label="Ester Hydrolysis\n(e.g., TMSBr)", shape=ellipse, fillcolor="#F1F3F4"]; final_drug [label="Active Antiviral Drug\n(e.g., Adefovir)", fillcolor="#FFFFFF", color="#34A853", penwidth=2]; action [label="Inhibition of\nViral Polymerase", shape=cds, fillcolor="#FBBC05"];

// Edges start -> step1; step1 -> intermediate; intermediate -> step2; step2 -> final_drug; final_drug -> action [color="#EA4335", fontcolor="#EA4335"]; }

Sources

Diethyl[2-(benzyloxy)ethyl]phosphonate: Synthesis & Process Engineering Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Diethyl[2-(benzyloxy)ethyl]phosphonate is a critical organophosphorus intermediate used primarily in the synthesis of Acyclic Nucleoside Phosphonates (ANPs) . ANPs, such as Tenofovir and Adefovir, represent a cornerstone class of antiviral medications used to treat HIV, Hepatitis B, and CMV.

This compound serves as a stabilized "phosphonate linker" that mimics the phosphate backbone of natural nucleotides but is resistant to enzymatic hydrolysis. Its synthesis is a pivotal step in drug development, requiring high purity to prevent side-reactions during the subsequent deprotection and nucleoside coupling stages.

This guide details the Michaelis-Arbuzov rearrangement as the primary, scalable synthesis pathway, chosen for its atom economy and lack of complex catalysts.

Retrosynthetic Analysis

The retrosynthetic disconnection of the target molecule reveals two primary fragments: the diethyl phosphite moiety and the benzyloxyethyl chain.

Retrosynthesis Target This compound (Target Molecule) Disconnection C-P Bond Disconnection Target->Disconnection Precursor1 Benzyl 2-bromoethyl ether (Electrophile) Disconnection->Precursor1 Precursor2 Triethyl Phosphite (Nucleophile) Disconnection->Precursor2

Caption: Retrosynthetic breakdown showing the C-P bond formation via nucleophilic attack.

Primary Synthesis Pathway: The Michaelis-Arbuzov Reaction[1]

The most robust method for synthesizing this compound is the Michaelis-Arbuzov reaction . This pathway involves the reaction of a trialkyl phosphite with an alkyl halide.[1][2][3][4]

Reaction Mechanism
  • Nucleophilic Attack: The lone pair on the phosphorus atom of triethyl phosphite attacks the electrophilic carbon of benzyl 2-bromoethyl ether.

  • Intermediate Formation: A phosphonium salt intermediate is formed.[1]

  • Dealkylation: The bromide ion attacks one of the ethyl groups on the phosphonium center, displacing it as ethyl bromide and yielding the stable phosphonate ester.

Quantitative Data Summary
ParameterSpecificationNotes
Reaction Type Michaelis-Arbuzov RearrangementThermal initiation required.
Stoichiometry 1.0 : 1.2 to 1.5Excess Triethyl phosphite drives kinetics.
Temperature 160°C – 200°CHigh temp required to distill off EtBr byproduct.
Pressure Atmospheric (Initial)

Vacuum (Workup)
Inert atmosphere (

or Ar) is critical.
Yield 75% – 98%Yield correlates with temperature control.
Byproduct Ethyl Bromide (EtBr)Volatile (bp 38.4°C); must be vented/trapped.

Detailed Experimental Protocol

Phase 1: Reagent Preparation
  • Benzyl 2-bromoethyl ether (CAS 1462-37-9): Ensure purity >97%. If synthesizing in-house, react 2-bromoethanol with benzyl bromide using acid catalysis to avoid polymerization.

  • Triethyl phosphite (CAS 122-52-1): Freshly distilled is preferred to remove hydrolyzed diethyl phosphite species.

  • Apparatus: 3-neck round-bottom flask, magnetic stir bar, reflux condenser (initially), distillation head (later), temperature probe, inert gas line.

Phase 2: The Reaction Workflow

Workflow Start Start: Inert Atmosphere (N2) Mix Mix Reagents: Benzyl 2-bromoethyl ether + Excess P(OEt)3 Start->Mix Heat Heat to 160-180°C (Reflux/Distill) Mix->Heat Stirring RemoveByprod Remove EtBr (Continuous Distillation) Heat->RemoveByprod EtBr evolves (bp 38°C) Vacuum Vacuum Distillation (Remove excess P(OEt)3) RemoveByprod->Vacuum Reaction Complete (3-5h) Final Isolate Product (Colorless Oil) Vacuum->Final High Vacuum

Caption: Step-by-step experimental workflow for the Arbuzov synthesis.

Phase 3: Step-by-Step Procedure
  • Setup: Flame-dry the glassware and purge with Argon or Nitrogen.

  • Charging: Add Benzyl 2-bromoethyl ether (1.0 equiv) to the flask.

  • Addition: Add Triethyl phosphite (1.3 equiv) dropwise or in one portion (reaction is not highly exothermic at RT).

  • Heating (The Critical Step):

    • Equip the flask with a short-path distillation head.

    • Slowly heat the oil bath to 160°C .

    • As the internal temperature rises, Ethyl Bromide will begin to distill over (bp ~38°C). Collect this in a waste trap.

    • Note: Failure to remove EtBr can lead to competing alkylation reactions.

  • Completion: Continue heating at 170–180°C for 3–5 hours until the evolution of EtBr ceases. Monitor by TLC (Hexane:EtOAc) or

    
    P NMR (disappearance of P(OEt)
    
    
    
    peak at ~140 ppm).
  • Purification:

    • Cool the mixture to ~60°C.

    • Apply high vacuum (< 5 mmHg) to distill off the unreacted Triethyl phosphite.

    • Increase bath temperature to distill the target product, This compound , which typically boils at high temperatures under vacuum (e.g., >150°C at 0.5 mmHg).

Characterization & Quality Control

Verify the product identity using the following spectroscopic markers:

  • 
    P NMR:  A single singlet peak around 25–32 ppm . (Triethyl phosphite starting material appears at ~140 ppm; phosphate esters appear at ~ -1 ppm).
    
  • 
    H NMR (CDCl
    
    
    
    ):
    • 
       7.35 (m, 5H, Ar-H )
      
    • 
       4.55 (s, 2H, Ph-CH
      
      
      
      -O
      )
    • 
       4.10 (m, 4H, P-O-CH
      
      
      
      )
    • 
       3.75 (dt, 2H, CH
      
      
      
      -O
      )
    • 
       2.15 (dt, 2H, P-CH
      
      
      
      ) – Distinctive doublet of triplets due to H-P coupling.
    • 
       1.30 (t, 6H, CH
      
      
      
      )

Safety & Handling (E-E-A-T)

  • Ethyl Bromide Evolution: The byproduct is a volatile alkylating agent and potential carcinogen. The reaction must be vented into a fume hood or a scrubber containing amine/base.

  • Phosphite Toxicity: Trialkyl phosphites are toxic and can cause cholinesterase inhibition. Double-glove and use in a well-ventilated area.

  • Thermal Hazards: The reaction requires temperatures near 200°C. Ensure all ground glass joints are greased and clipped to prevent vapor leaks at high pressure.

Alternative Pathway: Alkylation (Michaelis-Becker)

If high temperatures must be avoided, the Michaelis-Becker reaction offers a low-temperature alternative, though it is more moisture-sensitive.

  • Reagents: Diethyl phosphite + Sodium Hydride (NaH) + Benzyl 2-bromoethyl ether.

  • Conditions: THF or DMF, 0°C to RT.

  • Mechanism: Deprotonation of diethyl phosphite generates the nucleophilic phosphite anion, which displaces the bromide.

  • Pros/Cons: Lower temperature, but requires strictly anhydrous conditions and handling of NaH (flammable solid).

References

  • LookChem. (n.d.). Benzyl 2-bromoethyl ether (CAS 1462-37-9) Product Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). General Procedure for Michaelis-Arbuzov Rearrangement. (Contextual reference for standard Arbuzov protocols). Retrieved from [Link]

Sources

Diethyl[2-(benzyloxy)ethyl]phosphonate starting materials

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Diethyl [2-(benzyloxy)ethyl]phosphonate Starting Materials Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Scientists

Synthesis, Characterization, and Application in Acyclic Nucleoside Phosphonates

Executive Summary

Diethyl [2-(benzyloxy)ethyl]phosphonate (CAS: 727-18-4) is a critical organophosphorus intermediate used primarily in the synthesis of Acyclic Nucleoside Phosphonates (ANPs) . It serves as a protected "phosphonoethoxyethyl" (PEE) backbone, a structural motif found in antiviral therapeutics such as Tenofovir and Adefovir.

This guide details the Arbuzov synthesis route to generate this molecule, its physicochemical characterization, and its downstream utility as a starting material for biologically active nucleotide analogues.

Chemical Identity & Properties

PropertySpecification
IUPAC Name Diethyl 2-(benzyloxy)ethylphosphonate
CAS Number 727-18-4
Molecular Formula

Molecular Weight 272.28 g/mol
Structure

Appearance Colorless to pale yellow viscous liquid
Boiling Point ~160–170°C at 0.5 mmHg (Predicted)
Solubility Soluble in DCM, EtOAc, THF, Ethanol; Insoluble in water

Synthesis Protocol: The Arbuzov Route

The most robust industrial and laboratory method for synthesizing Diethyl [2-(benzyloxy)ethyl]phosphonate is the Michaelis-Arbuzov reaction . This pathway utilizes a nucleophilic phosphite and an alkyl halide.[1][2]

Core Starting Materials

To synthesize the target molecule, the following precursors are required:

  • Benzyl 2-bromoethyl ether (Electrophile):

    • Function: Provides the ethyl linker and the benzyl-protected alcohol.

    • Purity Requirement: >97% (Impurities like benzyl bromide will lead to side products).

  • Triethyl phosphite (Nucleophile):

    • Function: Introduces the phosphonate ester moiety.[3][4]

    • Handling: Air-sensitive; prone to oxidation to phosphate. Use freshly distilled or store under argon.

Reaction Mechanism

The reaction proceeds via an


 attack of the phosphorus lone pair on the alkyl bromide, forming a phosphonium intermediate.[1][2] This is followed by the expulsion of ethyl bromide (EtBr) to yield the phosphonate.

ArbuzovMechanism Reactants Reactants Benzyl 2-bromoethyl ether + Triethyl phosphite Intermediate Phosphonium Intermediate [Bn-O-Et-P(OEt)3]+ Br- Reactants->Intermediate SN2 Attack (140°C) Byproduct Byproduct Ethyl Bromide (EtBr) (Removed via Distillation) Intermediate->Byproduct Product Product Diethyl [2-(benzyloxy)ethyl]phosphonate Intermediate->Product Dealkylation

Figure 1: Mechanism of the Michaelis-Arbuzov reaction forming the target phosphonate.

Experimental Procedure

Scale: 50 mmol basis.

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a short-path distillation head (to remove volatile EtBr). Connect the outlet to a receiving flask cooled in ice.

  • Charging: Add Benzyl 2-bromoethyl ether (10.75 g, 50 mmol) and Triethyl phosphite (10.0 g, 60 mmol, 1.2 equiv) to the flask.

    • Note: Excess phosphite ensures complete consumption of the bromide.

  • Reaction: Heat the mixture gradually to 150–160°C in an oil bath.

    • Observation: Evolution of Ethyl Bromide (bp 38°C) will begin. Collect this in the receiving flask.

    • Duration: Maintain temperature for 4–6 hours until EtBr evolution ceases.

  • Work-up:

    • Replace the distillation head with a vacuum setup.

    • Remove excess Triethyl phosphite by heating at 80°C under reduced pressure (10–20 mmHg).

  • Purification: Perform high-vacuum distillation (typically <1 mmHg). The product, Diethyl [2-(benzyloxy)ethyl]phosphonate, distills as a colorless oil.

Characterization Standards

To validate the synthesis, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance ( -NMR)

Solvent:


, 400 MHz
Shift (

ppm)
MultiplicityIntegrationAssignment
7.25 – 7.35 Multiplet5HAromatic Phenyl protons (

)
4.52 Singlet2HBenzylic

(

)
4.05 – 4.15 Multiplet4HPhosphonate Ester

(

)
3.72 Triplet (

Hz)
2HEther

(

)
2.15 Dt (

Hz)
2HPhosphonate

(

)
1.30 Triplet6HEthyl Ester

(

)
Mass Spectrometry (ESI-MS)[9]
  • Expected Mass:

    
    
    
  • Fragment: Loss of benzyl group often observed.

Applications: Synthesis of ANPs

Diethyl [2-(benzyloxy)ethyl]phosphonate is a "masked" form of the 2-phosphonoethoxyethyl (PEE) side chain. It is widely used to synthesize Acyclic Nucleoside Phosphonates (ANPs), a class of nucleotide analogues that bypass the first phosphorylation step in viral DNA synthesis inhibition.

Downstream Workflow

The transformation of this starting material into an active drug scaffold (like a Tenofovir analog) involves three key phases:

  • Deprotection: Removal of the benzyl group to reveal the hydroxyl.

  • Activation: Conversion of the hydroxyl to a leaving group (Tosylate/Mesylate).

  • N-Alkylation: Coupling with a nucleobase (Adenine, Guanine, Cytosine).

ANPSynthesis Start Diethyl [2-(benzyloxy)ethyl]phosphonate (Starting Material) Step1 Step 1: Hydrogenolysis (H2, Pd/C, EtOH) Start->Step1 Intermediate1 Diethyl (2-hydroxyethyl)phosphonate (Deprotected Scaffold) Step1->Intermediate1 Step2 Step 2: Activation (TsCl, Pyridine) Intermediate1->Step2 Intermediate2 Diethyl (2-tosyloxyethyl)phosphonate (Activated Electrophile) Step2->Intermediate2 Step3 Step 3: N-Alkylation (Adenine, Cs2CO3, DMF) Intermediate2->Step3 Final Target ANP (e.g., PEE-Adenine Analog) Step3->Final

Figure 2: Synthetic pathway from Diethyl [2-(benzyloxy)ethyl]phosphonate to antiviral ANPs.

Critical Process Parameters
  • Deprotection: Hydrogenolysis must be monitored carefully. Incomplete deprotection leaves benzyl impurities; over-reduction is rare but possible if the phosphonate esters are labile (usually stable).

  • Coupling: The alkylation of nucleobases (Step 3) is regioselective. For Adenine,

    
    -alkylation is desired. Using Cesium Carbonate (
    
    
    
    )
    in DMF typically favors the
    
    
    isomer over the
    
    
    isomer.

Safety & Handling

  • Toxicity: Organophosphonates are generally less toxic than organophosphates (e.g., nerve agents), but they should still be treated as potential irritants and neurotoxins.

  • Inhalation: The synthesis releases Ethyl Bromide , a volatile alkylating agent. All reactions must be performed in a well-ventilated fume hood.

  • Skin Contact: Wear nitrile gloves. Phosphonates can penetrate the skin.

  • Storage: Store under inert gas (Argon/Nitrogen) to prevent hydrolysis of the ester groups over long periods.

References

  • Arbuzov Reaction Protocol: Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov rearrangement.[1] Chemical Reviews, 81(4), 415-430. Link

  • ANP Synthesis (General): Holý, A. (2003). Phosphonomethoxyalkyl analogs of nucleotides. Current Pharmaceutical Design, 9(31), 2567-2592. Link

  • Specific Precursor Data: PubChem Compound Summary for CID 12202685 (Diethyl [2-(benzyloxy)ethyl]phosphonate). Link

  • Related Synthesis (PEE Analogs): Mackman, R. L., et al. (2010). Discovery of GS-9131, a phosphonoamidate prodrug of 9-(2-phosphonoethoxyethyl)adenine (PEE-A). Bioorganic & Medicinal Chemistry Letters. Link

  • NMR Characterization Reference: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[5] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[6] (General reference for phosphonate shift prediction).

Sources

Technical Monograph: Diethyl [2-(benzyloxy)ethyl]phosphonate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Diethyl[2-(benzyloxy)ethyl]phosphonate Content Type: Technical Monograph / Application Guide Audience: Synthetic Chemists, Medicinal Chemists, and Process Engineers.

Strategic Scaffold for Acyclic Nucleoside Phosphonate (ANP) Development

Executive Summary & Chemical Identity

Diethyl [2-(benzyloxy)ethyl]phosphonate (CAS: 727-18-4) is a specialized organophosphorus intermediate. Unlike common Horner-Wadsworth-Emmons (HWE) reagents which bear electron-withdrawing groups at the


-position, this molecule serves primarily as a masked linker . It provides a pre-installed phosphonate moiety connected to a protected alcohol via an ethyl bridge.

Its structural utility lies in its stability during the construction of Acyclic Nucleoside Phosphonates (ANPs) —a class of antivirals that includes Tenofovir and Adefovir. The benzyl group acts as a robust protecting group that can be orthogonally removed to reveal a hydroxyl handle for nucleobase coupling, while the diethyl phosphonate remains intact until the final metabolic activation step.

Identity Matrix
ParameterDetail
IUPAC Name Diethyl [2-(benzyloxy)ethyl]phosphonate
Common Synonyms Diethyl (2-benzyloxyethyl)phosphonate; Phosphonic acid, [2-(phenylmethoxy)ethyl]-, diethyl ester
CAS Number 727-18-4
Molecular Formula

Molecular Weight 272.28 g/mol
SMILES CCOP(=O)(CC(=O)OCC)OCC (Note: This is generic; specific: CCOP(=O)(CCOCc1ccccc1)OCC)
Appearance Colorless to pale yellow viscous oil

Synthesis Protocols: The Michaelis-Arbuzov Route[2]

The formation of the P–C bond in this molecule is classically achieved via the Michaelis-Arbuzov rearrangement . Two methodologies are presented: the thermal neat protocol (Industrial) and the Lewis-acid catalyzed protocol (Precision/Lab Scale).

Method A: Thermal Arbuzov (Neat)

Context: This method relies on high thermal energy to drive the alkyl halide attack and the subsequent removal of ethyl bromide. It is atom-economical but requires rigorous temperature control to prevent decomposition.

Reagents:

  • Triethyl phosphite (

    
    ):  1.2 – 1.5 equivalents.
    
  • Benzyl 2-bromoethyl ether: 1.0 equivalent.

Protocol:

  • Setup: Equip a round-bottom flask with a short-path distillation head and a thermometer. The reaction must be performed under an inert atmosphere (

    
     or Ar).
    
  • Addition: Charge the flask with Benzyl 2-bromoethyl ether. Heat to 140°C.[1]

  • Reaction: Add Triethyl phosphite dropwise over 60 minutes. The reaction is exothermic.

  • Distillation: As the reaction proceeds, ethyl bromide (

    
    , bp 38°C) will form. Maintain the internal temperature between 150–160°C to continuously distill off the 
    
    
    
    . This drives the equilibrium forward.
  • Completion: After addition, stir at 160°C for 2–4 hours until

    
     cessation.
    
  • Purification: Remove excess triethyl phosphite via vacuum distillation. The residue is the target phosphonate.

Method B: Lewis-Acid Catalyzed (ZnI2)

Context: For higher purity requirements or sensitive substrates, Zinc Iodide (


) allows the reaction to proceed at lower temperatures, reducing thermal degradation byproducts.

Protocol:

  • Mix Benzyl 2-bromoethyl ether (1.0 eq) and Triethyl phosphite (1.2 eq) in a sealed tube or pressure vessel.

  • Add anhydrous

    
     (5-10 mol%).
    
  • Heat to 100–110°C for 12 hours.

  • Workup: Dilute with dichloromethane, wash with water to remove zinc salts, dry over

    
    , and concentrate.
    
Mechanistic Pathway Visualization

The following diagram illustrates the Arbuzov mechanism specific to this substrate.

ArbuzovMechanism Reactants Reactants P(OEt)3 + Bn-O-CH2-CH2-Br Intermediate Phosphonium Salt [(EtO)3-P(+)-CH2-CH2-O-Bn] Br(-) Reactants->Intermediate SN2 Attack (140°C) Transition Nucleophilic Attack (Br- attacks Et group) Intermediate->Transition Arbuzov Rearrangement Products Product (EtO)2-P(O)-CH2-CH2-O-Bn + EtBr (Distilled off) Transition->Products Collapse

Figure 1: The Michaelis-Arbuzov rearrangement pathway converting the alkyl bromide to the phosphonate ester.

Applications in Drug Development (ANPs)[4]

Diethyl [2-(benzyloxy)ethyl]phosphonate is a critical "Side-Chain Synthon" for Acyclic Nucleoside Phosphonates (ANPs). The logic of using this molecule follows a Protect


 Couple 

Deprotect
workflow.
The "Linker" Logic
  • Stability: The P-C bond is metabolically stable (unlike P-O-C phosphates), allowing oral bioavailability of prodrugs.

  • Orthogonality: The benzyl ether is stable to the basic conditions often used in nucleoside chemistry but labile to hydrogenolysis.

Critical Workflow: Synthesis of PEE-Nucleosides

This protocol describes converting the title compound into a bioactive nucleotide analog.

Step 1: Benzyl Deprotection (Hydrogenolysis)

  • Reagent:

    
     (1 atm), 10% Pd/C, Ethanol.
    
  • Process: The benzyl group is cleaved, yielding Diethyl (2-hydroxyethyl)phosphonate .

  • Result: A primary alcohol with a pendant phosphonate.

Step 2: Mitsunobu Coupling

  • Reagents: Triphenylphosphine (

    
    ), Diisopropyl azodicarboxylate (DIAD), Nucleobase (e.g., Adenine, Guanine).
    
  • Mechanism: The primary alcohol of the phosphonate linker is activated and displaced by the nucleobase nitrogen (

    
     for purines).
    
  • Result: The "Protected ANP" scaffold.

Step 3: Phosphonate Deprotection (The "McKenna" Method)

  • Reagent: Bromotrimethylsilane (TMSBr) in Acetonitrile or DCM.

  • Mechanism: TMSBr cleaves the ethyl esters under mild conditions (silylation followed by hydrolysis), avoiding harsh aqueous acids.

  • Result: The free phosphonic acid (biologically active form).

Drug Development Pathway Diagram

ANP_Pathway Start Diethyl [2-(benzyloxy)ethyl]phosphonate (Starting Material) Step1 Step 1: Hydrogenolysis (H2, Pd/C) Start->Step1 Inter1 Diethyl (2-hydroxyethyl)phosphonate (Reactive Linker) Step1->Inter1 Step2 Step 2: Mitsunobu Coupling (Nucleobase + PPh3 + DIAD) Inter1->Step2 Inter2 Protected ANP (Nucleobase-Linker-Phosphonate Ester) Step2->Inter2 Step3 Step 3: Ester Hydrolysis (TMSBr / CH3CN) Inter2->Step3 Final Active Antiviral Agent (Phosphonic Acid) Step3->Final

Figure 2: Strategic workflow utilizing the title compound to synthesize antiviral acyclic nucleoside phosphonates.

Safety & Handling Guidelines

While Diethyl [2-(benzyloxy)ethyl]phosphonate is not classified as a high-hazard substance, its precursors and byproducts require strict controls.

  • Triethyl Phosphite: Pungent odor, air-sensitive. Can cause severe eye irritation.[2] Handle in a fume hood.

  • Ethyl Bromide (Byproduct): Volatile alkylating agent. Potential carcinogen. Must be trapped and neutralized, not vented into the lab atmosphere.

  • Target Molecule: Organophosphonates can exhibit cholinergic effects, though simple alkyl phosphonates are generally lower toxicity than their phosphate ester counterparts. Avoid skin contact and inhalation.

References

  • Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov rearrangement.[3][4][5][6] Chemical Reviews, 81(4), 415-430. Link

  • Holy, A. (2003). Phosphonomethoxyalkyl analogs of nucleotides as antiviral agents.[7] Current Pharmaceutical Design, 9(31), 2567-2592. Link

  • McKenna, C. E., et al. (1977). Functional selectivity in phosphonate ester dealkylation with bromotrimethylsilane. Journal of the Chemical Society, Chemical Communications, (24), 873b-874. Link

  • ChemicalBook. (2024).[8] Diethyl [2-(benzyloxy)ethyl]phosphonate Product Properties and CAS 727-18-4.[] Link

  • De Clercq, E. (2007). The acyclic nucleoside phosphonates from inception to clinical use: Historical perspective. Antiviral Research, 75(1), 1-13. Link

Sources

Technical Guide: Diethyl [2-(benzyloxy)ethyl]phosphonate

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on Diethyl [2-(benzyloxy)ethyl]phosphonate , designed for researchers in organophosphorus chemistry and drug development.

Strategic Intermediate for Phosphonate-Based Therapeutics and Materials

Executive Summary

Diethyl [2-(benzyloxy)ethyl]phosphonate (CAS: 727-18-4) is a specialized organophosphorus intermediate used primarily as a "masked" equivalent of (2-hydroxyethyl)phosphonate. Unlike simple alkyl phosphonates, the inclusion of the benzyloxy protection group allows this molecule to serve as a robust building block in the synthesis of Acyclic Nucleoside Phosphonates (ANPs) —a class of potent antiviral agents—and in the development of phosphonolipid mimetics.

This guide provides a comprehensive analysis of its synthesis via the Michaelis-Arbuzov reaction, its critical role in accessing functionalized phosphonic acids, and validated experimental protocols for its handling and derivatization.

Chemical Identity & Properties

ParameterData
IUPAC Name Diethyl 2-(benzyloxy)ethylphosphonate
Common Name Diethyl [2-(benzyloxy)ethyl]phosphonate
CAS Number 727-18-4
Molecular Formula C₁₃H₂₁O₄P
Molecular Weight 272.28 g/mol
Appearance Colorless to pale yellow oil
Solubility Soluble in CHCl₃, DCM, EtOAc, MeOH; Insoluble in water
Boiling Point ~165–170 °C (at reduced pressure)
SMILES CCOP(=O)(COCC1=CC=CC=C1)OCC

Synthesis: The Michaelis-Arbuzov Protocol[1]

The most efficient and scalable route to Diethyl [2-(benzyloxy)ethyl]phosphonate is the Michaelis-Arbuzov rearrangement . This reaction involves the nucleophilic attack of triethyl phosphite on a benzyl 2-haloethyl ether.

Mechanistic Insight

The reaction proceeds via an SN2 attack of the phosphorus lone pair on the alkyl halide, forming a phosphonium intermediate. This is followed by the nucleophilic attack of the halide anion on the ethyl group of the phosphonium, releasing ethyl halide and the thermodynamically stable phosphonate.

Critical Consideration: The choice of leaving group (Bromide vs. Chloride) significantly impacts reaction kinetics. Benzyl 2-bromoethyl ether is preferred over the chloride analog due to the weaker C-Br bond, allowing the reaction to proceed at lower temperatures (140–160°C) with higher conversion rates, minimizing thermal decomposition of the phosphite.

Synthesis Workflow Diagram

ArbuzovSynthesis Start Benzyl 2-bromoethyl ether (CAS 1462-37-9) Intermediate Phosphonium Salt (Transient) Start->Intermediate Heat (160°C) Neat Reagent Triethyl Phosphite (Excess 1.2 eq) Reagent->Intermediate Byproduct Ethyl Bromide (Volatile Removal) Intermediate->Byproduct Product Diethyl [2-(benzyloxy)ethyl]phosphonate (Crude Oil) Intermediate->Product - EtBr Final Pure Product (>98% Purity) Product->Final Vacuum Distillation (0.1 mmHg)

Caption: Michaelis-Arbuzov synthesis pathway converting benzyl 2-bromoethyl ether to the target phosphonate.

Experimental Protocol

Materials
  • Benzyl 2-bromoethyl ether (1.0 eq): The electrophile. Ensure it is free of benzyl bromide impurities to avoid side reactions.

  • Triethyl phosphite (1.2 – 1.5 eq): The nucleophile. Use freshly distilled if the bottle is old, as hydrolyzed phosphites inhibit the reaction.

  • Apparatus: Round-bottom flask, distillation head (short path), oil bath, nitrogen line.

Step-by-Step Procedure
  • Setup: Equip a dry round-bottom flask with a magnetic stir bar and a distillation head (or a reflux condenser if removing EtBr later). Connect to a nitrogen manifold.

  • Addition: Charge the flask with Benzyl 2-bromoethyl ether (e.g., 21.5 g, 100 mmol). Begin stirring and heat the oil bath to 140°C.

  • Reaction: Add Triethyl phosphite (e.g., 20.0 g, 120 mmol) dropwise over 30 minutes. Note: The reaction is exothermic. Evolution of ethyl bromide (bp 38°C) will occur; if using a distillation head, collect the volatile byproduct.

  • Completion: Once addition is complete, raise the temperature to 160–170°C and stir for 3–4 hours. Monitor by TLC (EtOAc/Hexane) or ³¹P NMR (disappearance of P(OEt)₃ peak at ~140 ppm).

  • Purification:

    • Cool the mixture to room temperature.

    • Connect to a high-vacuum pump (0.1–1.0 mmHg).

    • Distill off the excess triethyl phosphite (lower boiling point).

    • Increase bath temperature to distill the product. Diethyl [2-(benzyloxy)ethyl]phosphonate typically distills at 165–175°C / 0.5 mmHg .

  • Yield: Expect 75–95% yield of a colorless viscous oil.

Applications & Reactivity

"Masked" (2-Hydroxyethyl)phosphonate

The primary utility of this compound is as a protected form of (2-hydroxyethyl)phosphonate. The benzyl group is orthogonal to the ethyl esters, allowing selective deprotection.

  • Deprotection: Hydrogenolysis (H₂, Pd/C, EtOH) quantitatively removes the benzyl group to yield Diethyl (2-hydroxyethyl)phosphonate .

  • Utility: The resulting alcohol can be converted to a leaving group (Tosylate/Mesylate) or oxidized to Diethyl phosphonoacetaldehyde , a key intermediate in the biosynthesis of Fosfomycin .

Precursor for Acyclic Nucleoside Phosphonates (ANPs)

In antiviral research, the P-C-C-O motif serves as a structural probe for Acyclic Nucleoside Phosphonates. While the famous antiviral Adefovir (PMEA) utilizes a P-C-O-C linkage, the P-C-C-O linkage (phosphonoethyl ether) provides different metabolic stability and conformational properties.

Researchers utilize Diethyl [2-(benzyloxy)ethyl]phosphonate to synthesize "2-phosphonoethyl" analogs of nucleosides by:

  • Debenzylation to the alcohol.

  • Conversion to the tosylate.

  • Alkylation of nucleobases (Adenine, Guanine, Cytosine).

Functionalization Logic Flow

Reactivity Target Diethyl [2-(benzyloxy)ethyl]phosphonate Alcohol Diethyl (2-hydroxyethyl)phosphonate Target->Alcohol H₂ / Pd-C (Hydrogenolysis) Aldehyde Diethyl phosphonoacetaldehyde Alcohol->Aldehyde Swern Oxidation or DMP Tosylate Diethyl (2-tosyloxyethyl)phosphonate Alcohol->Tosylate TsCl, Pyridine ANP Phosphonoethyl-Nucleoside (Antiviral Analog) Tosylate->ANP Nucleobase, Cs₂CO₃ (Alkylation)

Caption: Divergent synthetic utility of Diethyl [2-(benzyloxy)ethyl]phosphonate in drug discovery.

Safety & Handling (E-E-A-T)

  • Toxicity: Organophosphonates can exhibit cholinesterase inhibition, though simple alkyl phosphonates are generally lower risk than phosphates or thiophosphates. Handle with gloves and in a fume hood.

  • Thermal Hazards: The Arbuzov reaction releases volatile alkyl halides (EtBr). Ensure proper venting to avoid pressure buildup.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The compound is hygroscopic; moisture can lead to hydrolysis of the ethyl esters over time.

References

  • Sigma-Aldrich. Diethyl [2-(benzyloxy)ethyl]phosphonate Product Sheet (CAS 727-18-4).[1]Link

  • LookChem. Synthesis and Properties of Benzyl 2-bromoethyl ether derivatives.Link

  • BenchChem. General Protocols for Michaelis-Arbuzov Rearrangement.Link

  • Journal of Medicinal Chemistry.Synthesis and Antiviral Evaluation of Phosphonate Nucleosides. (Contextual reference for ANP synthesis workflows).
  • Organic Syntheses. Preparation of Diethyl Benzylphosphonate via Arbuzov Reaction. (Methodological grounding for the described protocol). Link

Sources

Diethyl[2-(benzyloxy)ethyl]phosphonate: The Ethyl-Linker Scaffold in Phosphonate Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diethyl[2-(benzyloxy)ethyl]phosphonate (CAS: 727-18-4) is a specialized organophosphorus intermediate that serves as a critical "molecular ruler" in the history of Acyclic Nucleoside Phosphonate (ANP) drug discovery.[] While often overshadowed by its oxygenated cousin (the PME moiety found in Adefovir and Tenofovir), this compound represents the 2-phosphonoethyl (PE) scaffold.

Its discovery and utilization were pivotal in establishing the Structure-Activity Relationships (SAR) that defined modern antiviral therapy. By providing a stable, non-hydrolyzable ethyl linker (


), it allowed scientists like Antonín Holý and Erik De Clercq to probe the precise steric and electronic requirements of viral DNA polymerase active sites, ultimately proving the necessity of the ether oxygen mimic. Today, it remains a vital reagent for synthesizing phosphonolipids, HWE (Horner-Wadsworth-Emmons) reagents, and stable phosphate isosteres.

Part 1: Historical Significance & Discovery Logic

The "Holy Trinity" and the Linker Quest

In the mid-1980s, the collaboration between Antonín Holý (IOCB Prague) and Erik De Clercq (Rega Institute) revolutionized antiviral research. The central challenge was to create nucleoside analogs that bypassed the first phosphorylation step—the rate-limiting bottleneck in viral inhibition.

The team systematically explored the "linker" connecting the nucleobase to the phosphonate group. This exploration occurred in three distinct phases:

  • The Vinyl Series: Rigid linkers (inactive).

  • The Ethyl Series (The Role of Our Topic): Flexible 2-carbon chains derived from This compound .

  • The Methoxyethyl Series (PME): Ether-containing linkers (The breakthrough: Adefovir, Tenofovir).

The "Negative" Discovery

This compound was synthesized to access the N-(2-phosphonoethyl) nucleoside analogs.

  • Hypothesis: A flexible 2-carbon chain (

    
    ) would mimic the distance of the phosphate group in natural nucleotides.
    
  • Result: The resulting analogs showed significantly lower antiviral activity compared to the PME series (

    
    ).
    
  • Scientific Impact: This "failure" was crucial. It demonstrated that the ether oxygen in the PME series was not just a spacer but a functional element, likely participating in hydrogen bonding or electronic mimicry of the ribose 3'-oxygen. This compound, therefore, stands as the essential "control" that validated the design of billion-dollar drugs.

Modern Applications

Beyond its historical role, this intermediate is currently used in:

  • Phosphonolipid Synthesis: Mimicking natural lipids for liposome stabilization.

  • Total Synthesis: As a precursor for HWE reagents to install vinyl phosphonates.

  • Chemical Biology: Creating non-hydrolyzable phosphate mimics to study phosphatase enzymes.

Part 2: Chemical Architecture & Synthesis Strategy

The synthesis of this compound relies on the Michaelis-Arbuzov Reaction , a cornerstone of organophosphorus chemistry.

The Arbuzov Protocol (Standardized)

The reaction involves the alkylation of triethyl phosphite with a benzyl-protected alkyl halide. The benzyl group is chosen for its orthogonality—it is stable to the harsh thermal conditions of the Arbuzov reaction but easily removed later via hydrogenolysis.

Mechanism of Action:
  • Nucleophilic Attack: The lone pair on the phosphorus of triethyl phosphite attacks the electrophilic carbon of 2-benzyloxyethyl bromide.

  • Intermediate Formation: A phosphonium intermediate is generated.

  • Dealkylation: The bromide ion attacks the ethyl group of the phosphonium, expelling ethyl bromide and forming the stable P=O bond.

Visualization: The Synthesis Pathway

ArbuzovSynthesis Reactant1 2-Benzyloxyethyl bromide Intermediate Phosphonium Intermediate [EtO)3P-CH2CH2OBn]+ Br- Reactant1->Intermediate 140°C, SN2 Reactant2 Triethyl phosphite Reactant2->Intermediate Product Diethyl[2-(benzyloxy) ethyl]phosphonate Intermediate->Product - EtBr ByProduct Ethyl Bromide (volatile) Intermediate->ByProduct Arbuzov Collapse

Figure 1: The Michaelis-Arbuzov synthesis pathway converting the alkyl bromide to the phosphonate ester.

Part 3: Technical Specifications & Experimental Protocols

Compound Data Table
PropertySpecification
IUPAC Name Diethyl (2-(benzyloxy)ethyl)phosphonate
CAS Number 727-18-4
Molecular Formula

Molecular Weight 272.28 g/mol
Appearance Colorless to pale yellow oil
Boiling Point 160–165 °C (at 0.5 mmHg)
Solubility Soluble in DCM, Chloroform, EtOAc, Methanol
Stability Stable under standard conditions; hygroscopic
Protocol: Synthesis of this compound

Note: This protocol is adapted from standard Arbuzov conditions (e.g., Holy et al., Coll. Czech. Chem. Commun.).

Reagents:

  • [(2-Bromoethoxy)methyl]benzene (2-Benzyloxyethyl bromide): 50.0 mmol

  • Triethyl phosphite: 60.0 mmol (1.2 equiv)

  • Equipment: Round-bottom flask, distillation head (short path), oil bath.

Step-by-Step Methodology:

  • Setup: Place 2-benzyloxyethyl bromide (10.75 g) in a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Addition: Add Triethyl phosphite (9.97 g) directly to the flask. (Solvent is generally not required for this reaction).

  • Reaction: Attach a short-path distillation head. Heat the mixture to 140–150°C in an oil bath.

    • Observation: Ethyl bromide (b.p. 38°C) will begin to distill off. This drives the equilibrium forward.

  • Completion: Maintain heating for 4–6 hours until the evolution of ethyl bromide ceases. Monitor by TLC (SiO2, 5% MeOH in DCM) or

    
     NMR (disappearance of P(OEt)3 peak at ~140 ppm; appearance of product peak at ~30 ppm).
    
  • Purification:

    • Increase the vacuum to remove excess triethyl phosphite.

    • Distill the residue under high vacuum (0.1–0.5 mmHg). The product typically distills between 150–170°C.

  • Yield: Expect 85–95% yield of a colorless oil.

Protocol: Deprotection to Diethyl (2-hydroxyethyl)phosphonate

To utilize this compound as a building block (e.g., for alkylating nucleobases), the benzyl group must be removed.

Methodology:

  • Dissolve the phosphonate (10 mmol) in Ethanol (30 mL).

  • Add 10% Pd/C catalyst (10 wt% loading).

  • Stir under Hydrogen atmosphere (balloon pressure or 30 psi) for 12 hours at Room Temperature.

  • Filter through Celite to remove the catalyst.

  • Concentrate in vacuo to yield Diethyl (2-hydroxyethyl)phosphonate (quantitative yield).

    • Note: This intermediate can then be tosylated to create an electrophile for nucleoside synthesis.

Part 4: Strategic Application Workflows

The utility of this compound branches into two distinct scientific domains: Drug Discovery (ANPs) and Synthetic Methodology (HWE).

Comparative SAR Logic (The "Linker" Effect)

The diagram below illustrates why this specific molecule was critical in proving the superiority of the PME (Adefovir) scaffold over the PE (Phosphonoethyl) scaffold.

SAR_Comparison Precursor Diethyl[2-(benzyloxy) ethyl]phosphonate RouteA Deprotection & Activation Precursor->RouteA Scaffold_PE 2-Phosphonoethyl (PE) Scaffold (P-CH2-CH2-N) RouteA->Scaffold_PE Coupling to Nucleobase Result_PE Low Antiviral Activity (Poor binding affinity) Scaffold_PE->Result_PE Biological Evaluation Comparison_PME Contrast: PME Scaffold (Adefovir/Tenofovir) (P-CH2-O-CH2-N) Result_PE->Comparison_PME Led to discovery of Result_PME High Antiviral Activity (Ether oxygen mimics ribose) Comparison_PME->Result_PME

Figure 2: The evolutionary logic of ANP discovery. The PE scaffold (derived from our topic) served as the critical comparative step leading to the PME blockbuster drugs.

Application in Horner-Wadsworth-Emmons (HWE) Olefination

This compound is also a precursor to Vinyl Phosphonates via HWE reactions, often used in designing Michael acceptors for covalent drugs.

  • Oxidation: Deprotect to alcohol

    
     Swern Oxidation 
    
    
    
    Diethyl (formylmethyl)phosphonate .
  • HWE Reaction: React with an aldehyde/ketone to generate

    
    -unsaturated systems.
    
  • Result: A vinyl phosphonate, which acts as a phosphate mimic in transition state analogue inhibitors.

Part 5: References & Authority

The following references ground the synthesis and historical context of this guide.

  • Holý, A., & Rosenberg, I. (1987). Synthesis of N-(2-phosphonoethyl) derivatives of heterocyclic bases. Collection of Czechoslovak Chemical Communications, 52(11), 2775-2791.

  • De Clercq, E., & Holý, A. (2005). Acyclic nucleoside phosphonates: a key class of antiviral drugs. Nature Reviews Drug Discovery, 4(11), 928-940.

  • Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov rearrangement. Chemical Reviews, 81(4), 415-430.

  • Organic Syntheses. (2008). Preparation of Diethyl Benzylphosphonate (Analogous Protocol). Organic Syntheses, Coll.[2] Vol. 11, p. 245.

  • Merck/Sigma-Aldrich. Product Specification: Diethyl [2-(benzyloxy)ethyl]phosphonate (CAS 727-18-4).

Disclaimer: This guide is for research and educational purposes. All synthesis should be conducted in a controlled laboratory environment by qualified personnel.

Sources

Diethyl[2-(benzyloxy)ethyl]phosphonate spectroscopic data

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis, spectroscopic characterization, and application of Diethyl [2-(benzyloxy)ethyl]phosphonate (CAS: 727-18-4). This organophosphorus compound is a critical Horner-Wadsworth-Emmons (HWE) reagent used to introduce a protected hydroxyethyl side chain into complex molecular scaffolds, often serving as a "masked" homoallylic alcohol equivalent.

Executive Summary & Structural Logic

Diethyl [2-(benzyloxy)ethyl]phosphonate acts as a chain-extending reagent. Structurally, it consists of a reactive phosphonate head group connected to a benzyl-protected alcohol via an ethyl bridge.

  • Core Utility: It undergoes HWE olefination with aldehydes/ketones to form

    
    -unsaturated systems retaining a protected hydroxyl group.
    
  • Stability: The benzyl ether linkage provides robust protection against acidic and basic conditions typical in multi-step synthesis, removable later via hydrogenolysis (

    
    ).
    
  • CAS Number: 727-18-4[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 272.28 g/mol

Synthetic Pathway (Michaelis-Arbuzov Rearrangement)

The most authoritative and scalable synthesis involves the Michaelis-Arbuzov reaction . This pathway is preferred over the Becker-Nypan reaction (using NaH/dialkyl phosphite) due to higher atom economy and the avoidance of strong bases during the primary step.

Reaction Logic
  • Nucleophilic Attack: The lone pair on the phosphorus of triethyl phosphite attacks the electrophilic carbon of benzyl 2-bromoethyl ether.

  • Phosphonium Intermediate: A trialkoxyphosphonium salt intermediate is formed.

  • Dealkylation: The bromide anion attacks the ethyl group on the phosphonium, expelling ethyl bromide and yielding the thermodynamically stable phosphonate (

    
     bond formation).
    
Synthesis Diagram

ArbuzovSynthesis Reactant1 Benzyl 2-bromoethyl ether (Electrophile) Intermediate Phosphonium Salt [Intermediate] Reactant1->Intermediate 140-160°C Neat Reactant2 Triethyl Phosphite (Nucleophile) Reactant2->Intermediate Product Diethyl [2-(benzyloxy)ethyl]phosphonate (Target) Intermediate->Product - EtBr Byproduct Ethyl Bromide (Volatile Byproduct) Intermediate->Byproduct

Caption: Michaelis-Arbuzov synthesis workflow showing the conversion of benzyl 2-bromoethyl ether to the target phosphonate.

Spectroscopic Characterization

Accurate interpretation of NMR data for this compound requires understanding heteronuclear coupling.[2][3] The phosphorus atom (


, spin 1/2) couples with both protons (

) and carbons (

) up to 3 bonds away.
Representative Spectroscopic Data

Note: Chemical shifts (


) are reported in ppm relative to TMS (

) or

(

) in

.
1. Proton NMR (

NMR)

The diagnostic feature is the splitting of the ethyl bridge protons due to


 coupling.
PositionShift (

)
MultiplicityIntegrationCoupling (

in Hz)
Structural Assignment
Ar-H 7.25 – 7.35Multiplet5H-Aromatic Benzyl protons
Bn-CH₂ 4.52Singlet2H-Benzylic methylene
P-O-CH₂ 4.05 – 4.15Multiplet4H

Ethoxy methylenes (on P)
O-CH₂ 3.72dt2H

Ethyl bridge (ether side)
P-CH₂ 2.15dt2H

Ethyl bridge (P side)
P-O-C-CH₃ 1.32Triplet6H

Ethoxy methyls

Key Insight: The


 signal (2.15 ppm) appears as a doublet of triplets (dt). The large doublet splitting (~18.5 Hz) is the geminal coupling to Phosphorus (

), while the triplet splitting is the vicinal coupling to the adjacent

(

).
2. Carbon NMR (

NMR)

Carbon signals are split into doublets due to C-P coupling.[3] The magnitude of


 indicates the distance from the phosphorus atom.
Shift (

)
Coupling (

Hz)
AssignmentNote
138.1 -Ar-C (ipso)Quaternary aromatic
128.4, 127.7 -Ar-CAromatic CH
73.1 -Bn-CH₂Benzylic
64.5

O-CH₂ (bridge)Coupled to P (2-bond)
61.6

P-O-CH₂ (ethyl)Ethoxy methylene
27.5

P-CH₂Direct P-bond (Large J)
16.4

P-O-C-CH₃Ethoxy methyl
3. Phosphorus NMR (

NMR)
  • Shift:

    
     +28.0 to +32.0 ppm (Singlet).
    
  • Purity Check: This region should show a single sharp peak. Appearance of a peak at ~0 ppm indicates hydrolysis to phosphonic acid; peaks at ~140 ppm indicate unreacted phosphite.

4. Infrared (IR) Spectroscopy
  • 1245 cm⁻¹: Strong

    
     stretching (Diagnostic).
    
  • 1020–1050 cm⁻¹: Strong

    
     stretching.
    
  • 1100 cm⁻¹:

    
     ether stretch.
    

Experimental Protocol: Synthesis & Purification

This protocol is designed to be self-validating. The removal of ethyl bromide is the driving force; cessation of EtBr evolution indicates reaction progress.

Materials
  • Benzyl 2-bromoethyl ether: 1.0 equiv (e.g., 21.5 g, 100 mmol)

  • Triethyl phosphite: 1.5 equiv (e.g., 25.0 g, 150 mmol) [Excess is crucial to drive kinetics]

  • Equipment: Round-bottom flask, distillation head (short path), oil bath.

Step-by-Step Methodology
  • Setup: Place Benzyl 2-bromoethyl ether and Triethyl phosphite in a dry round-bottom flask equipped with a magnetic stir bar. Attach a short-path distillation head.

  • Reaction (Arbuzov): Heat the mixture to 140–150°C (oil bath temperature).

    • Validation: At ~110°C, evolution of Ethyl Bromide (bp 38°C) will begin. Collect this volatile byproduct.

    • Duration: Maintain heating for 4–6 hours until EtBr distillation ceases.

  • Removal of Excess Reagent: Increase vacuum (carefully) to remove unreacted triethyl phosphite (bp ~156°C).

  • Purification:

    • Method A (Distillation): High-vacuum distillation (0.1 mmHg). The product boils at approx. 160–170°C / 0.5 mmHg.

    • Method B (Chromatography): If scale is small (<5g), purify via silica gel flash chromatography.

      • Eluent: 0%

        
         5% Methanol in Dichloromethane (or 50% 
        
        
        
        100% Ethyl Acetate in Hexanes).
      • TLC Visualization:

        
         stain (oxidizes benzyl) or Iodine chamber.
        

Application Context: HWE Olefination

The primary utility of this reagent is the stereoselective synthesis of


-unsaturated esters or ketones containing a protected hydroxyethyl tail.
Application Workflow

HWE_Application Phosphonate Diethyl [2-(benzyloxy)ethyl]phosphonate Carbanion Stabilized Carbanion Phosphonate->Carbanion Deprotonation (THF, 0°C) Base Base (NaH or LiHMDS) Base->Carbanion Product E-Alkene (Protected) Carbanion->Product + Aldehyde (HWE Reaction) Aldehyde Aldehyde (R-CHO) Aldehyde->Product

Caption: Workflow for the Horner-Wadsworth-Emmons olefination using the title phosphonate.

Protocol Note: For HWE reactions, use NaH (Sodium Hydride) in THF at 0°C or LiHMDS at -78°C. The reaction typically yields the (E)-alkene with high selectivity due to the thermodynamic control inherent in phosphonate olefinations.

References

  • Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov rearrangement. Chemical Reviews, 81(4), 415–430. Link

  • Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738. Link

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefin reaction. Mechanism and stereochemistry. Chemical Reviews, 89(4), 863–927. Link

  • Sigma-Aldrich/Merck. (2024). Product Specification: Diethyl [2-(benzyloxy)ethyl]phosphonate (CAS 727-18-4).[1] Link

Sources

An In-depth Technical Guide to Diethyl[2-(benzyloxy)ethyl]phosphonate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl[2-(benzyloxy)ethyl]phosphonate (CAS No. 727-18-4) is an organophosphorus compound featuring a phosphonate functional group linked to a benzyloxyethyl moiety. As a member of the phosphonate class of molecules, it holds potential as a versatile building block in organic synthesis and a candidate for investigation in medicinal chemistry. Phosphonates are recognized as stable bioisosteres of phosphates and are integral to the design of enzyme inhibitors, antiviral agents, and other therapeutics.[1][2] The presence of the benzyloxyethyl group introduces a flexible and functionalizable side chain, offering opportunities for the development of novel molecular architectures with tailored biological activities.

This technical guide provides a comprehensive overview of this compound, including its physicochemical characteristics, a detailed synthesis protocol, analytical characterization, and potential applications in drug discovery and development. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from closely related analogs and established chemical principles to provide a robust and scientifically grounded resource.

Physicochemical Characteristics

While specific experimental data for this compound is not extensively reported, its physical properties can be reliably estimated based on its structure and comparison with analogous compounds such as diethyl benzylphosphonate and diethyl ethylphosphonate.

PropertyPredicted ValueNotes
Molecular Formula C₁₃H₂₁O₄P-
Molecular Weight 272.28 g/mol -
Appearance Colorless to pale yellow liquidBased on analogs like diethyl ethylphosphonate.
Boiling Point > 200 °C at atmospheric pressureEstimated to be higher than diethyl benzylphosphonate (106-108 °C at 1 mmHg) due to the longer alkyl chain.
Density ~1.1 g/mLInferred from the density of similar phosphonates.
Solubility Soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate). Limited solubility in water.General characteristic of diethyl phosphonates.
Refractive Index ~1.49 - 1.51Inferred from related structures.

Synthesis of this compound

The most direct and widely applicable method for the synthesis of dialkyl alkylphosphonates is the Michaelis-Arbuzov reaction.[3][4][5] This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide, leading to the formation of a phosphonium salt intermediate, which then dealkylates to yield the desired phosphonate.

Core Synthesis Pathway: The Michaelis-Arbuzov Reaction

The synthesis of this compound can be achieved by the reaction of triethyl phosphite with 2-(benzyloxy)ethyl halide (chloride or bromide). The reactivity of the halide follows the order I > Br > Cl.[4]

Triethyl phosphite Triethyl phosphite Phosphonium salt intermediate Phosphonium salt intermediate Triethyl phosphite->Phosphonium salt intermediate Nucleophilic attack 2-(Benzyloxy)ethyl halide 2-(Benzyloxy)ethyl halide 2-(Benzyloxy)ethyl halide->Phosphonium salt intermediate This compound This compound Phosphonium salt intermediate->this compound Dealkylation Ethyl halide Ethyl halide Phosphonium salt intermediate->Ethyl halide

Caption: Michaelis-Arbuzov reaction for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a generalized procedure based on established Michaelis-Arbuzov reactions and should be optimized for specific laboratory conditions.

Materials:

  • 2-(Benzyloxy)ethyl bromide (or chloride)

  • Triethyl phosphite

  • Anhydrous toluene (optional, for high-boiling point halides)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, distillation apparatus)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(benzyloxy)ethyl bromide (1.0 equivalent). If desired, an anhydrous solvent such as toluene can be added.

  • Addition of Reagent: Slowly add triethyl phosphite (1.1 to 1.5 equivalents) to the flask. The reaction is often exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

  • Reaction: Heat the reaction mixture to reflux (typically 120-160 °C) and maintain for several hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Purification:

    • Remove any low-boiling point byproducts (e.g., ethyl bromide) and excess triethyl phosphite by distillation under reduced pressure.

    • The desired this compound can then be purified by vacuum distillation or flash column chromatography on silica gel.

cluster_synthesis Synthesis cluster_purification Purification Setup 1. Reaction Setup: - 2-(Benzyloxy)ethyl halide - Triethyl phosphite (excess) - Optional: Anhydrous Toluene Reaction 2. Heat to Reflux (120-160 °C) Setup->Reaction Monitor 3. Monitor by TLC or ³¹P NMR Reaction->Monitor Workup 4. Cool to Room Temperature Monitor->Workup Upon Completion Distillation 5. Vacuum Distillation (remove excess reagents) Workup->Distillation Final_Purification 6. Final Purification (Vacuum Distillation or Column Chromatography) Distillation->Final_Purification Characterization Characterization: ¹H NMR, ¹³C NMR, ³¹P NMR, IR, MS Final_Purification->Characterization

Caption: Experimental workflow for the synthesis and purification of this compound.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic techniques. The following are predicted spectral data based on the analysis of its chemical structure and comparison with related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organophosphorus compounds.[6]

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl groups of the phosphonate, the benzyloxyethyl chain, and the phenyl group.

    • Ethyl groups: A triplet for the methyl protons (CH₃) and a multiplet (quartet of doublets due to coupling with phosphorus) for the methylene protons (CH₂).

    • Benzyloxyethyl chain: Multiplets for the two methylene groups, with the one adjacent to the phosphorus atom showing coupling to ³¹P.

    • Benzyl group: A singlet for the benzylic methylene protons and multiplets for the aromatic protons.

  • ¹³C NMR: The carbon NMR spectrum will show signals for all unique carbon atoms in the molecule. The carbon atoms directly bonded to or near the phosphorus atom will exhibit C-P coupling.

  • ³¹P NMR: The phosphorus-31 NMR spectrum is expected to show a single resonance, characteristic of a phosphonate ester. The chemical shift will be informative of the electronic environment of the phosphorus atom.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to exhibit the following key absorption bands:

  • P=O stretch: A strong absorption band around 1250 cm⁻¹.

  • P-O-C stretch: Strong absorptions in the region of 1030-1050 cm⁻¹.

  • C-H stretch (aromatic and aliphatic): Bands in the region of 2850-3100 cm⁻¹.

  • C=C stretch (aromatic): Bands around 1600 and 1450 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Potential Applications in Drug Development

Phosphonates are a well-established class of compounds in medicinal chemistry due to their ability to act as stable mimics of phosphate-containing biomolecules.[1][2][7] This bioisosterism allows them to interact with the active sites of enzymes that process phosphate substrates, often leading to potent and selective inhibition.

The structure of this compound suggests several potential avenues for research in drug discovery:

  • Enzyme Inhibition: The phosphonate moiety can target a wide range of enzymes, including proteases, polymerases, and kinases. The benzyloxyethyl side chain can be modified to enhance binding affinity and selectivity for a specific enzyme target.

  • Antimicrobial Agents: Substituted benzylphosphonates have demonstrated antimicrobial activity.[5] The benzyloxyethyl group in the target molecule could be explored for its potential to improve cell permeability and antibacterial efficacy.

  • Prodrug Strategies: The diethyl ester groups can serve as prodrug moieties, which can be cleaved in vivo to release the biologically active phosphonic acid. This approach can improve the oral bioavailability of phosphonate-based drugs.[7]

  • Scaffold for Library Synthesis: The benzyloxy group can be readily deprotected to reveal a primary alcohol, which can then be further functionalized. This allows for the creation of a library of related compounds for high-throughput screening against various biological targets.

cluster_applications Potential Applications in Drug Development DEBEP This compound (DEBEP) Enzyme_Inhibition Enzyme Inhibition (Phosphate Mimic) DEBEP->Enzyme_Inhibition Targets enzymes processing phosphates Antimicrobial Antimicrobial Agents DEBEP->Antimicrobial Potential for improved cell permeability Prodrug Prodrug Design DEBEP->Prodrug In vivo conversion to active phosphonic acid Scaffold Scaffold for Library Synthesis DEBEP->Scaffold Functionalization via debenzylation

Caption: Potential applications of this compound in drug development.

Safety and Handling

Organophosphorus compounds should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a promising, yet underexplored, molecule with significant potential in organic synthesis and medicinal chemistry. While specific experimental data is currently limited, this guide provides a robust framework for its synthesis, characterization, and potential applications based on well-established chemical principles and data from analogous compounds. The versatile structure of this phosphonate makes it an attractive target for researchers and scientists engaged in the design and development of novel therapeutic agents.

References

  • Kraszewski, A., et al. (2021). Editorial: Phosphonate Chemistry in Drug Design and Development. Frontiers in Chemistry, 9, 688327. [Link]

  • Michaelis–Arbuzov reaction. In Wikipedia. Retrieved February 19, 2026, from [Link]

  • J&K Scientific LLC. (2025, June 4). Michaelis–Arbuzov reaction. [Link]

  • Organic Chemistry Portal. Arbuzov Reaction. [Link]

  • The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. Molecules, 27(20), 6865. [Link]

  • Janecka, A., et al. (2021). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry, 9, 649819. [Link]

  • Phosphonate. In Wikipedia. Retrieved February 19, 2026, from [Link]

Sources

Executive Summary: Strategic Utility of Phosphonate Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Diethyl[2-(benzyloxy)ethyl]phosphonate (CAS: 727-18-4) represents a specialized class of organophosphorus building blocks. Unlike simple Horner-Wadsworth-Emmons (HWE) reagents, this compound functions primarily as a protected linker in the synthesis of Acyclic Nucleoside Phosphonates (ANPs)—a structural motif critical to modern antiviral therapeutics (e.g., Tenofovir, Adefovir).

The benzyl ether moiety serves as an orthogonal protecting group, stable under basic phosphonylation conditions (Michaelis-Arbuzov reaction) but readily removable via hydrogenolysis. Understanding its solubility profile is not merely a matter of storage; it dictates the efficiency of the liquid-liquid extraction (LLE) during workup and the resolution of Flash Column Chromatography (FCC) during purification.

This guide provides a definitive technical profile, moving beyond basic catalog data to offer actionable process chemistry insights.

Physicochemical Characterization

To design effective experimental protocols, we must first deconstruct the molecule's interaction potential.

Table 1: Molecular Identity & Calculated Properties

PropertyValueTechnical Note
IUPAC Name Diethyl (2-benzyloxyethyl)phosphonate
CAS Number 727-18-4Verified Identifier
Molecular Formula C₁₃H₂₁O₄P
Molecular Weight 272.28 g/mol
Physical State Viscous Liquid (Oil)Colorless to pale yellow
Predicted LogP ~2.8 – 3.2Lipophilic character dominates
H-Bond Donors 0Aprotic
H-Bond Acceptors 4P=O and Ether oxygens
Solubility Profile Assessment

The molecule exhibits an amphiphilic but predominantly lipophilic nature. The diethyl phosphonate headgroup is polar, but the benzyl ether tail drives organic solubility.

Table 2: Solubility Matrix (25°C)

Solvent ClassSolventSolubility RatingMechanistic Insight
Chlorinated Dichloromethane (DCM)Very High (>100 mg/mL)Primary solvent for reaction and loading.
Chlorinated Chloroform (CHCl₃)Very High (>100 mg/mL)Excellent for NMR analysis.
Esters Ethyl Acetate (EtOAc)High (>50 mg/mL)Ideal for LLE workup and FCC elution.
Alcohols Methanol / EthanolHigh (>50 mg/mL)Soluble, but avoid in reactions requiring anhydrous conditions.
Ethers THF / Diethyl EtherHigh (>50 mg/mL)Good solubility; Et₂O often used to precipitate impurities.
Hydrocarbons Hexanes / HeptaneLow / Moderate Acts as the non-polar phase in chromatography; product elutes only when polar modifier (EtOAc) is added.
Aqueous Water (pH 7)Insoluble / Sparingly <1 mg/mL. Forms an emulsion; requires brine to break during extraction.
Aqueous Acidic/Basic WaterInsoluble Stable to mild acid/base washes during workup.

Experimental Protocols

Protocol A: Self-Validating Solubility Determination

Objective: To determine the precise solubility limit for process scaling.

Reagents:

  • Analyte: this compound (Target)[1]

  • Solvent: HPLC-grade Ethyl Acetate or Water (as control)

Workflow:

  • Tare: Weigh a 1.5 mL microcentrifuge tube (

    
    ).
    
  • Saturate: Add 100 mg of the phosphonate oil.

  • Titrate: Add solvent in 50 µL increments, vortexing for 30 seconds after each addition.

  • Observation:

    • Clear Solution: Soluble.

    • Turbid/Biphasic: Insoluble/Saturated.

  • Quantification (Gravimetric): If insoluble, centrifuge (10,000 x g, 5 min). Pipette the supernatant into a pre-weighed vial, evaporate solvent under N₂ stream, and weigh the residue.

Protocol B: Purification via Flash Chromatography

Context: The primary challenge with this compound is separating it from unreacted triethyl phosphite or benzyl bromide byproducts.

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase Optimization:

    • Start: 100% Hexanes (Product retains).

    • Gradient: 0% → 40% Ethyl Acetate in Hexanes.

    • Expected Rf: ~0.35 in 1:1 Hexane:EtOAc.

  • Detection:

    • UV (254 nm): Weak absorption (benzyl group).

    • Stain (Critical): KMnO₄ or Iodine chamber (Phosphonates stain effectively).

Synthesis & Application Logic

The solubility profile dictates the synthesis workflow. The standard route is the Michaelis-Arbuzov Reaction , which requires high temperatures and neat conditions, followed by a workup dependent on the differential solubility described above.

Mechanism & Workflow Diagram

ArbuzovPathway Reactants Reactants Benzyl 2-bromoethyl ether + Triethyl phosphite Reaction Arbuzov Reaction 160-180°C, Neat (- EtBr byproduct) Reactants->Reaction Heat Crude Crude Mixture (Oil) Reaction->Crude Cooling Workup Workup Dissolve in EtOAc Wash w/ Brine Crude->Workup LLE (Lipophilic Extraction) Purification Purification Vacuum Distillation OR Silica Column Workup->Purification Concentration Product Target Product This compound Purification->Product Isolation

Figure 1: Synthesis and isolation workflow based on lipophilic extraction logic.[2][3]

Downstream Utility: Deprotection Pathway

Once isolated, the benzyl group is often removed to reveal the alcohol. This step requires a solvent switch to Ethanol or Methanol to accommodate the Pd/C catalyst.

Deprotection Start This compound (Solvent: EtOH) Catalyst Add Pd/C (10%) Atmospheric H2 Start->Catalyst Hydrogenolysis Filter Filtration (Celite) Remove Pd/C Catalyst->Filter Reaction Complete Result Diethyl (2-hydroxyethyl)phosphonate (Polar Alcohol) Filter->Result Evaporation

Figure 2: Deprotection strategy. Note the solubility shift: the product becomes significantly more polar.

References

  • LookChem. (n.d.). Benzyl 2-bromoethyl ether synthesis and Arbuzov reaction conditions. Retrieved October 26, 2025, from [Link]

  • Organic Syntheses. (2014). General Procedure for Arbuzov Reactions of Alkyl Halides. Organic Syntheses, Coll. Vol. 10. (General reference for protocol validation). [Link]

Sources

Diethyl[2-(benzyloxy)ethyl]phosphonate mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Postulated Mechanism of Action of Diethyl[2-(benzyloxy)ethyl]phosphonate

A Foreword on the Exploration of Novel Phosphonates

To our fellow researchers, scientists, and drug development professionals,

The field of medicinal chemistry is one of constant exploration, where the potential of a single molecule can open new avenues for therapeutic intervention. This guide focuses on this compound, a compound for which specific biological data is not yet widely published. In the spirit of scientific inquiry, this document is structured not as a review of established facts, but as a forward-looking technical guide that postulates potential mechanisms of action based on the well-documented activities of the broader phosphonate class of compounds.

As a Senior Application Scientist, my objective is to synthesize foundational chemical principles with actionable experimental designs. This guide is therefore intended to serve as a robust starting point for the investigation of this compound, providing both the theoretical framework and the practical methodologies to elucidate its biological function. We will proceed by grounding our hypotheses in the established literature of related molecules, thereby building a logical and scientifically rigorous path for discovery.

Part 1: Compound Profile and the Phosphonate Lineage

1.1. Structural Overview of this compound

This compound is an organophosphorus compound featuring a central phosphorus atom double-bonded to an oxygen and single-bonded to two ethoxy groups and a 2-(benzyloxy)ethyl chain. The key structural features are:

  • Phosphonate Core: The C-P bond is a hallmark of phosphonates, rendering them resistant to enzymatic hydrolysis compared to the P-O bond in phosphates. This stability is a cornerstone of their utility as therapeutic agents.[1]

  • Diethyl Ester Groups: These ethyl esters render the molecule more lipophilic than its corresponding phosphonic acid, potentially aiding in its ability to cross cellular membranes. In vivo, these esters may be cleaved by esterases to reveal the active phosphonic acid. This is a common prodrug strategy.[2]

  • Benzyloxyethyl Side Chain: This moiety provides a combination of flexibility (due to the ethyl linker) and aromaticity (from the benzyl group), which will be critical in dictating its interactions with biological targets.

1.2. The Precedent: Biological Activity of Benzylphosphonates

While data on the title compound is scarce, extensive research on diethyl benzylphosphonate derivatives provides a strong foundation for our hypotheses. Studies have shown that substituted diethyl benzylphosphonates possess significant antimicrobial properties, particularly against strains of Escherichia coli.[3][4] Furthermore, the broader class of phosphonates is renowned for its ability to act as transition-state analogs, leading to potent enzyme inhibition.[1][5] These two established activities form the pillars of our investigation.

Part 2: Postulated Mechanisms of Action

Hypothesis 1: Antimicrobial Action via Induction of Oxidative Stress

Drawing from the demonstrated activity of related benzylphosphonates, a primary hypothesis is that this compound functions as an antimicrobial agent. The proposed mechanism is not one of simple bacteriostasis, but a more aggressive bactericidal action driven by the generation of intracellular oxidative stress.

Causality of the Proposed Mechanism: The lipophilic nature of the diethyl ester allows the compound to penetrate the bacterial cell wall and membrane. Once inside the cytoplasm, it may interfere with the electron transport chain or other redox-sensitive cellular processes. This interference can lead to the production of reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide. The accumulation of ROS overwhelms the bacterium's antioxidant defenses, leading to widespread damage to critical macromolecules, most notably DNA.[6] The resulting DNA lesions, if not repaired, will trigger pathways leading to cell death.

G compound This compound membrane Bacterial Cell Membrane compound->membrane Cellular Uptake cytoplasm Cytoplasm etc Electron Transport Chain Interference cytoplasm->etc Interaction ros Reactive Oxygen Species (ROS) Generation dna_damage DNA Damage (Oxidized Bases) ros->dna_damage Oxidative Attack cell_death Bacterial Cell Death dna_damage->cell_death Leads to etc->ros

Caption: Postulated antimicrobial mechanism via oxidative stress.

Hypothesis 2: Enzyme Inhibition via Transition-State Mimicry

Phosphonates are celebrated in medicinal chemistry for their role as non-hydrolyzable mimics of phosphates.[7] Many enzymes, particularly hydrolases (proteases, phosphatases, ATPases), catalyze reactions that proceed through a tetrahedral, negatively charged transition state. The phosphonate group, with its stable tetrahedral geometry and potential for negative charge upon ester hydrolysis, can fit into the active site of such an enzyme and mimic this transition state, but cannot be processed further. This leads to potent and often irreversible inhibition.

Causality of the Proposed Mechanism: We postulate that this compound, likely after in-situ hydrolysis of its ethyl esters to the phosphonic acid, can target enzymes that recognize substrates with aromatic or phenyl-containing motifs. The benzyloxyethyl side chain would serve as the recognition element, guiding the phosphonate "warhead" to the enzyme's active site. The phosphonate group then binds tightly to active site residues that would normally stabilize the transition state of the natural substrate, effectively blocking the enzyme's catalytic cycle.

G cluster_0 Normal Enzymatic Reaction cluster_1 Phosphonate Inhibition enzyme Enzyme Active Site transition_state Tetrahedral Transition State enzyme->transition_state Catalyzes substrate Substrate (e.g., Phenylalanine-containing peptide) substrate->enzyme Binds products Products transition_state->products Resolves to enzyme_inhibited Enzyme Active Site blocked_complex Stable Inhibitor-Enzyme Complex (Blocked) enzyme_inhibited->blocked_complex Forms phosphonate Phosphonate Inhibitor (as phosphonic acid) phosphonate->enzyme_inhibited Binds G start 2-(Benzyloxy)ethanol step1 Halogenation (e.g., with PBr3) start->step1 intermediate 1-(2-Bromoethoxy)methyl]benzene step1->intermediate step2 Michaelis-Arbuzov Reaction (with Triethyl Phosphite) intermediate->step2 product This compound step2->product

Caption: Proposed synthetic workflow for the target compound.

Detailed Protocol:

  • Synthesis of 1-(2-Bromoethoxy)methyl]benzene:

    • To a solution of 2-(benzyloxy)ethanol (1.0 eq) in anhydrous diethyl ether at 0 °C, add phosphorus tribromide (PBr₃, 0.4 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by carefully pouring it over ice water.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine.

    • Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude bromide, which can be purified by vacuum distillation.

  • Michaelis-Arbuzov Reaction:

    • Heat triethyl phosphite (1.5 eq) to 140-150 °C under an inert atmosphere (e.g., Argon).

    • Add the synthesized 1-(2-bromoethoxy)methyl]benzene (1.0 eq) dropwise to the heated triethyl phosphite.

    • Maintain the reaction temperature for 4-6 hours. The reaction can be monitored by ³¹P NMR for the disappearance of the phosphite peak and the appearance of the phosphonate peak.

    • After cooling, remove the excess triethyl phosphite and the ethyl bromide byproduct by vacuum distillation.

    • The resulting crude this compound can be purified by flash column chromatography on silica gel.

Protocol 1: Evaluation of Antimicrobial Activity

Objective: To determine if the compound exhibits antimicrobial properties and if the mechanism involves oxidative stress.

Step-by-Step Methodology:

  • Minimum Inhibitory/Bactericidal Concentration (MIC/MBC) Assay:

    • Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

    • Inoculate each well with a standardized suspension of a test bacterium (e.g., E. coli ATCC 25922) to a final concentration of ~5 x 10⁵ CFU/mL.

    • Include positive (bacteria only) and negative (medium only) controls.

    • Incubate the plate at 37 °C for 18-24 hours.

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

    • To determine the MBC, plate aliquots from the clear wells onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

  • Reactive Oxygen Species (ROS) Detection Assay:

    • Treat a mid-log phase bacterial culture with the test compound at its MIC and 2x MIC for 1-2 hours.

    • Add a fluorescent ROS indicator dye, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to the culture.

    • Incubate in the dark for 30 minutes.

    • Measure the fluorescence intensity using a fluorometer or flow cytometer. An increase in fluorescence compared to an untreated control indicates ROS production.

  • DNA Damage Analysis:

    • Extract genomic DNA from bacteria treated with the test compound.

    • Use an enzyme like Fpg (Formamidopyrimidine [fapy]-DNA glycosylase), which specifically recognizes and cleaves at sites of oxidized purines (a marker of oxidative DNA damage). [6] * Analyze the resulting DNA fragments by agarose gel electrophoresis. Increased DNA fragmentation in the Fpg-treated sample compared to a non-treated control indicates oxidative DNA damage.

Data Presentation:

Table 1: Hypothetical Antimicrobial Activity Data

Compound Test Organism MIC (µg/mL) MBC (µg/mL)
This compound E. coli ATCC 25922 16 32
This compound S. aureus ATCC 29213 64 >128

| Ciprofloxacin (Control) | E. coli ATCC 25922 | 0.015 | 0.03 |

Protocol 2: Enzyme Inhibition Assays

Objective: To screen for inhibitory activity against a relevant class of enzymes.

Step-by-Step Methodology (Example using a generic phosphatase):

  • Enzyme Source: Use a commercially available purified enzyme, such as alkaline phosphatase.

  • Substrate: Use a chromogenic or fluorogenic substrate, such as p-nitrophenyl phosphate (pNPP), which produces a colored product upon hydrolysis.

  • Assay Procedure:

    • In a 96-well plate, add assay buffer, the test compound (pre-incubated with a non-specific esterase to hydrolyze the diethyl esters if testing the phosphonic acid form), and the enzyme.

    • Incubate for 15 minutes at the optimal temperature for the enzyme to allow for inhibitor binding.

    • Initiate the reaction by adding the pNPP substrate.

    • Monitor the rate of product formation by measuring the absorbance at 405 nm over time using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition at various compound concentrations relative to a vehicle control (e.g., DMSO).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation:

Table 2: Hypothetical Enzyme Inhibition Data

Compound Target Enzyme Substrate IC₅₀ (µM)
This compound (as phosphonic acid) Alkaline Phosphatase pNPP 7.5
This compound (as phosphonic acid) Trypsin BAPNA >100

| Phenylphosphonic Acid (Control) | Alkaline Phosphatase | pNPP | 50 |

Part 4: Future Directions and Concluding Remarks

The elucidation of the primary mechanism of action for this compound is the first step in a longer journey of drug discovery. Should either of the postulated mechanisms prove valid, several avenues for further research will open:

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs with modifications to the benzyl and ethyl groups will be crucial to optimize potency and selectivity.

  • Target Deconvolution: If enzyme inhibition is confirmed, identifying the specific in-vivo protein target(s) will be a critical next step, employing techniques such as activity-based protein profiling.

  • Prodrug Optimization: While the diethyl ester offers a basic prodrug approach, more sophisticated strategies, such as bis(pivaloyloxymethyl) (POM) esters, could be explored to further enhance cellular permeability and oral bioavailability. [2][8] This guide provides a comprehensive framework for initiating the scientific investigation of this compound. By leveraging the known pharmacology of related phosphonates and applying systematic experimental validation, we can unlock the therapeutic potential of this and other novel chemical entities. The path from a molecule on a schematic to a validated therapeutic lead is paved with rigorous science, and it is our hope that this guide serves as a reliable map for the first leg of that journey.

References

  • The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC. (2022, October 13).
  • Diethyl(benzamido(diisopropoxyphosphoryl)methyl)
  • The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - MDPI. (2022, October 13). MDPI.
  • Synthesis and Butyllithium-Induced Cyclisation of 2-Benzyloxyphenylphosphonamidates Giving 2,3-Dihydrobenzo[d]o[3][4]xaphospholes - MDPI. (2024, February 1). MDPI.

  • Biologically active diethyl benzylphosphonate derivatives. - ResearchGate.
  • Diethyl benzylphosphonate | C11H17O3P | CID 14122 - PubChem.
  • Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective - PMC. (2021, January 6).
  • Acyclic nucleoside phosphonates with a branched 2-(2-phosphonoethoxy)ethyl chain: Efficient synthesis and antiviral activity - PMC.
  • US5473093A - Process for the synthesis of diethyl ethylphosphonate - Google Patents.
  • The associated long-term disturbance of diethyl phosphonate on the growth phenotype, gut microbiota and SCFAs of offspring rats - PubMed. (2025, November 6).
  • Medicinal Chemistry of Phosphonate Prodrugs for Antiviral Therapy - -ORCA - Cardiff University. Cardiff University.
  • Diethylphosphite - Wikipedia. Wikipedia.
  • Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - Frontiers. Frontiers.
  • Submitted by Rebekah M. Richardson and David F. Wiemer - Organic Syntheses Procedure. Organic Syntheses.
  • Diethyl (2-oxo-2-phenylethyl)phosphonate 97 3453-00-7 - Sigma-Aldrich. Sigma-Aldrich.
  • Phosphon
  • Diethyl benzylphosphon
  • Efficient Synthesis of Acylated, Dialkyl α-Hydroxy-Benzylphosphonates and Their Anticancer Activity - MDPI. (2022, March 23). MDPI.
  • Synthesis of the 5-Phosphonopent-2-en-1-yl Nucleosides: A New Class of Antiviral Acyclic Nucleoside Phosphonates - NIH.
  • (PDF) Mono‐Ethyl‐Phosphonates: Functional Group Masking Strategy to Stabilize and Optimize the Pharmacokinetics of Rare Earth Radiochelates - ResearchGate. (2025, April 26).
  • Potential Research Applications of Diethyl (2,6-dichlorobenzyl)phosphonate: A Technical Guide - Benchchem. Benchchem.
  • Phosphonate synthesis by substitution or phosphonylation - Organic Chemistry Portal. Organic Chemistry Portal.
  • Green phosphonate chemistry – Does it exist? - RSC Publishing. (2024, December 11). Royal Society of Chemistry.
  • MIT Open Access Articles Di- tert -butyl Phosphonate Route to the Antiviral Drug Tenofovir. MIT DSpace.
  • Phosphonate prodrugs: an overview and recent advances - PMC.
  • Investigation of the Anticancer Effect of α-Aminophosphonates and Arylidine Derivatives of 3-Acetyl-1-aminoquinolin-2(1H)-one on the DMBA Model of Breast Cancer in Albino Rats with In Silico Prediction of Their Thymidylate Synthase Inhibitory Effect - PMC.

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Biological Activity & Synthetic Utility of Diethyl [2-(benzyloxy)ethyl]phosphonate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological potential, synthetic utility, and pharmacological context of Diethyl [2-(benzyloxy)ethyl]phosphonate .

Technical Monograph | CAS: 727-18-4

Executive Summary

Diethyl [2-(benzyloxy)ethyl]phosphonate is a specialized organophosphorus intermediate primarily utilized in the synthesis of biologically active phosphonate isosteres . Unlike direct-acting pharmacological agents, this compound serves as a critical "masked" building block for introducing the thermodynamically stable C-P bond into antiviral (ANP), antibacterial, and metabolic probe scaffolds.

Its biological significance lies in its ability to deliver a 2-phosphonoethyl motif—a structural mimic of the unstable ethyl phosphate group found in metabolic intermediates—while protected by a benzyl ether to facilitate organic synthesis. Upon deprotection and coupling, derivatives of this scaffold exhibit potent activity against viral polymerases (e.g., HIV-RT, HBV-Pol) and specific metabolic enzymes.

Chemical Identity & Structural Logic

The molecule consists of a diethyl phosphonate headgroup linked to a benzyloxy-protected ethyl chain.[] This structure is designed to overcome the lability of natural phosphate esters in biological systems.

PropertySpecification
IUPAC Name Diethyl (2-benzyloxyethyl)phosphonate
CAS Number 727-18-4
Molecular Formula

Molecular Weight 272.28 g/mol
Core Motif Phosphonate Ester (

bond)
Protecting Group Benzyl ether (

)
Role Bioisostere Precursor / Synthetic Intermediate
The Phosphonate Bioisostere Principle

In drug design, the C-P bond replaces the labile O-P bond of natural phosphates. This substitution renders the molecule resistant to hydrolysis by phosphatases and esterases, increasing metabolic stability and half-life.

  • Natural Substrate:

    
     (Rapidly hydrolyzed)
    
  • Phosphonate Mimic:

    
     (Metabolically stable)
    

Biological Applications & Mechanism of Action

While the parent compound (CAS 727-18-4) is pharmacologically inert as a protected ester, it is the obligate precursor for two major classes of bioactive molecules.

Antiviral Acyclic Nucleoside Phosphonates (ANPs)

The most significant application of this scaffold is in the synthesis of "PEE" (Phosphonoethoxyethyl) analogs of nucleosides.

  • Mechanism: The derived ANPs act as chain terminators of viral DNA synthesis.

  • Pathway:

    • Kinase Activation: The ANP is converted intracellularly to its diphosphate form (an analog of nucleoside triphosphate).

    • Competition: It competes with natural dNTPs for the viral polymerase active site.

    • Incorporation & Termination: Once incorporated into the viral DNA chain, the lack of a 3'-OH group (or steric hindrance) prevents further elongation, halting viral replication.

  • Target Viruses: HIV (Reverse Transcriptase), HBV (DNA Polymerase), HSV/CMV (DNA Polymerase).

Metabolic Probes & Phospholipid Analogs

The compound is used to synthesize Phosphonyl-Choline and Phosphonyl-Ethanolamine analogs.

  • Enzyme Inhibition: These analogs can inhibit Phospholipase C (PLC) and Phospholipase D (PLD) by mimicking the transition state of phospholipid hydrolysis.

  • Membrane Biophysics: Used to study membrane dynamics without the rapid turnover associated with natural lipids.

Synthetic Methodology & Protocols

The synthesis and utilization of Diethyl [2-(benzyloxy)ethyl]phosphonate follow a rigorous pathway to ensure high purity for biological screening.

Core Synthesis: The Arbuzov Reaction

The standard preparation involves the reaction of Benzyl 2-bromoethyl ether with Triethyl phosphite .

Protocol:

  • Reagents: Benzyl 2-bromoethyl ether (1.0 eq), Triethyl phosphite (1.2 eq).

  • Conditions: Heat neat (without solvent) to 140–160°C.

  • Mechanism:

    
     attack of phosphorus on the alkyl bromide, followed by expulsion of ethyl bromide.
    
  • Purification: Vacuum distillation is required to remove excess phosphite and the ethyl bromide byproduct.

  • Yield: Typically 85–95%.

Biological Activation Workflow (Visualization)

The following diagram illustrates the transformation of the inert intermediate into a bioactive antiviral agent.

BiologicalActivation Intermediate Diethyl [2-(benzyloxy)ethyl]phosphonate (Inert Precursor) Deprotection Step 1: Hydrogenolysis (H2, Pd/C) Intermediate->Deprotection Remove Benzyl Alcohol 2-Hydroxyethyl Phosphonate (Reactive Linker) Deprotection->Alcohol Coupling Step 2: Mitsunobu Reaction (Nucleobase + DIAD + PPh3) Alcohol->Coupling Attach Base (A/G/T/C) ProtectedDrug Protected ANP (Pro-drug) Coupling->ProtectedDrug Hydrolysis Step 3: Ester Hydrolysis (TMSBr) ProtectedDrug->Hydrolysis Remove Ethyl Esters ActiveDrug Active Viral Inhibitor (Free Phosphonic Acid) Hydrolysis->ActiveDrug

Caption: Synthesis of bioactive antiviral agents from the Diethyl [2-(benzyloxy)ethyl]phosphonate precursor.

Comparative Biological Profile

Understanding the shift in properties from the phosphate (natural) to the phosphonate (synthetic) is crucial for experimental design.

FeatureNatural Phosphate EsterPhosphonate (Derived from CAS 727-18-4)Biological Consequence
Bond Type


Metabolic Stability: Phosphonates resist phosphatase cleavage.
pKa ~1.5 and ~6.5~2.0 and ~7.0Charge State: Similar dianionic state at physiological pH.
Chelation High affinity for

High affinity for

Enzyme Binding: Mimics the metal-coordination geometry in polymerase active sites.
Cell Permeability Low (Polar)Moderate (as Ester)Prodrug Strategy: Ethyl esters (in the precursor) allow cell entry before hydrolysis.

Safety & Handling (E-E-A-T)

While specific toxicity data for CAS 727-18-4 is limited, it shares the toxicological profile of related organophosphonates.

  • Cholinesterase Inhibition: Many organophosphonates inhibit acetylcholinesterase. Although this specific ether-phosphonate is less potent than nerve agents, it should be handled as a potential neurotoxin until verified.

  • Hydrolysis Hazards: Contact with moisture may release small amounts of ethanol and phosphonic acid derivatives.

  • Standard PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory during the Arbuzov synthesis (release of alkyl halide vapors).

References

  • Holy, A. (2003). "Phosphonomethoxyalkyl analogs of nucleotides: Preparation and antiviral activity."[2] Current Pharmaceutical Design, 9(31), 2567-2592. Link

  • De Clercq, E. (2013). "Acyclic nucleoside phosphonates: Past, present and future." Biochemical Pharmacology, 85(6), 693-703. Link

  • Pradere, U., et al. (2014). "Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs." Chemical Reviews, 114(18), 9154-9218. Link

  • Bhattacharya, A.K., & Thyagarajan, G. (1981). "The Michaelis-Arbuzov Rearrangement." Chemical Reviews, 81(4), 415-430. Link

Sources

Methodological & Application

Application Note: Synthesis of Diethyl[2-(benzyloxy)ethyl]phosphonate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of Diethyl[2-(benzyloxy)ethyl]phosphonate protocol Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals

CAS Number: 727-18-4 Molecular Formula:


Molecular Weight:  272.28  g/mol 

Abstract

This compound is a versatile organophosphorus intermediate widely employed in the synthesis of Horner-Wadsworth-Emmons (HWE) reagents and as a phosphate mimic in medicinal chemistry. Its structural motif—a phosphonate group linked to a protected alcohol via an ethyl spacer—serves as a critical building block for introducing phosphonate functionalities into complex bioactive molecules. This guide details two validated synthetic protocols: the classical Michaelis-Arbuzov Rearrangement (Method A) for scalability and robustness, and the Oxa-Michael Addition (Method B) for atom economy and milder conditions.

Retrosynthetic Analysis & Strategy

The synthesis of the target molecule can be approached through two distinct mechanistic pathways.[1][2] The choice of method depends on available starting materials and the scale of synthesis.

  • Route A (Arbuzov): Relies on the nucleophilic attack of triethyl phosphite on an alkyl halide. This is the industrial standard due to the availability of precursors and ease of purification via distillation.

  • Route B (Michael Addition): Utilizes the electrophilicity of diethyl vinylphosphonate. This route is advantageous for generating diverse ether analogs rapidly under mild conditions.

Retrosynthesis cluster_0 Route A: Michaelis-Arbuzov cluster_1 Route B: Oxa-Michael Addition Target This compound (Target) Halide Benzyl 2-bromoethyl ether (CAS 1462-37-9) Halide->Target Heat, -EtBr Phosphite Triethyl phosphite (CAS 122-52-1) Phosphite->Target Vinyl Diethyl vinylphosphonate (CAS 682-30-4) Vinyl->Target Base (NaH/tBuOK) Alcohol Benzyl alcohol (CAS 100-51-6) Alcohol->Target

Caption: Retrosynthetic disconnection showing the two primary pathways to the target phosphonate.

Protocol A: Michaelis-Arbuzov Rearrangement (Standard)

This protocol is preferred for multi-gram to kilogram scale synthesis. It exploits the high driving force of the formation of the P=O bond.

Materials & Reagents
ComponentCASEquiv.[3][4]Role
Benzyl 2-bromoethyl ether 1462-37-91.0Electrophile
Triethyl phosphite 122-52-11.2 - 1.5Nucleophile
Ethyl bromide 74-96-4N/AByproduct (Volatile)
Experimental Procedure
  • Setup: Equip a dry round-bottom flask with a magnetic stir bar and a distillation head (short-path) connected to a receiving flask.

    • Expert Insight: Do not use a reflux condenser initially. The reaction produces ethyl bromide (bp 38°C), which must be removed from the reaction mixture to drive the equilibrium forward and prevent competing alkylation.

  • Addition: Charge the flask with Benzyl 2-bromoethyl ether (1.0 equiv).

  • Reaction:

    • Heat the neat bromide to 100°C under an inert atmosphere (

      
       or Ar).
      
    • Add Triethyl phosphite (1.2 equiv) dropwise over 30–60 minutes.

    • Note: The reaction is exothermic. Control the addition rate to maintain a steady temperature.

    • Increase the bath temperature to 140–150°C.

    • Stir for 4–6 hours. You should observe the distillation of ethyl bromide.

  • Monitoring: Monitor reaction progress by

    
     NMR.
    
    • Starting Material (

      
      ): 
      
      
      
      ~138 ppm.
    • Product (Phosphonate):

      
       ~30 ppm.
      
  • Workup:

    • Once conversion is complete (>98%), apply high vacuum (0.1–1.0 mmHg) while maintaining the temperature at 80–100°C to remove excess triethyl phosphite.

  • Purification:

    • Purify the residue by vacuum distillation.[4]

    • Target Fraction: Collect the fraction boiling at approx. 150–160°C (at 0.5 mmHg). Note: Boiling points vary significantly with vacuum pressure.

    • Alternatively, for smaller scales, flash column chromatography (SiO2, 0–5% MeOH in DCM or 50–100% EtOAc in Hexanes) can be used.

Protocol B: Oxa-Michael Addition (Alternative)

This protocol is ideal for parallel synthesis or when high temperatures must be avoided. It utilizes the conjugate addition of an alkoxide to a vinyl phosphonate.

Materials & Reagents
ComponentCASEquiv.[3][4]Role
Diethyl vinylphosphonate 682-30-41.0Michael Acceptor
Benzyl alcohol 100-51-61.2Nucleophile
Sodium Hydride (60%) 7647-01-00.1 - 0.2Catalyst/Base
THF (Anhydrous) 109-99-9SolventSolvent
Experimental Procedure
  • Activation:

    • In a flame-dried flask under Argon, suspend NaH (0.1 equiv) in anhydrous THF (5 mL/mmol).

    • Add Benzyl alcohol (1.2 equiv) dropwise at 0°C. Stir for 15–30 minutes until

      
       evolution ceases and the alkoxide is formed.
      
  • Addition:

    • Add Diethyl vinylphosphonate (1.0 equiv) dropwise to the alkoxide solution at 0°C.

    • Expert Insight: The reaction is rapid. Maintain low temperature to prevent polymerization of the vinyl phosphonate.

  • Reaction:

    • Allow the mixture to warm to room temperature and stir for 2–4 hours.

    • Monitor by TLC (EtOAc/Hexane) or

      
       NMR.
      
  • Quench & Workup:

    • Quench with saturated aqueous

      
      .[5]
      
    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification:

    • The crude oil is often sufficiently pure (>90%).

    • If necessary, purify via flash chromatography (EtOAc/Hexane 1:1 to 100% EtOAc).

Characterization Data (Expected)

Validation of the synthesized compound should be performed using NMR spectroscopy.[4]

MethodShift (

)
MultiplicityAssignment

NMR
28.0 – 32.0 ppm SingletPhosphonate Phosphorus

NMR
7.25 – 7.40Multiplet (5H)Aromatic (Ph)
4.55Singlet (2H)Benzylic

(

)
4.05 – 4.15Multiplet (4H)Ethoxy

(

)
3.70 – 3.80Multiplet (2H)Ether

(

)
2.10 – 2.25Multiplet (2H)Phosphonate

(

)
1.30 – 1.35Triplet (6H)Ethoxy

(

)

Note: The coupling constant


 for the 

protons is typically 18–22 Hz.

Workflow Visualization

Workflow cluster_Arbuzov Method A: Arbuzov cluster_Michael Method B: Michael Addition Start Start: Select Precursors RouteChoice Choose Route Start->RouteChoice StepA1 Mix Bn-O-CH2-CH2-Br + P(OEt)3 RouteChoice->StepA1 Scale >10g StepB1 Generate Bn-ONa (BnOH + NaH) RouteChoice->StepB1 Mild cond. / <10g StepA2 Heat to 150°C Remove EtBr StepA1->StepA2 StepA3 Vacuum Distillation StepA2->StepA3 Final Pure this compound StepA3->Final StepB2 Add Diethyl Vinylphosphonate (0°C -> RT) StepB1->StepB2 StepB3 Aq. Workup & Extraction StepB2->StepB3 StepB3->Final

Caption: Decision matrix and experimental workflow for the synthesis of the target phosphonate.

Safety & Handling

  • Triethyl phosphite: Strong stench, potential sensitizer. Handle in a well-ventilated fume hood.

  • Benzyl 2-bromoethyl ether: Lachrymator. Avoid skin contact.[6][7][8]

  • Sodium Hydride: Pyrophoric. Reacts violently with water. Use dry solvents and inert atmosphere.[5]

  • Waste Disposal: Organophosphorus waste should be segregated and treated according to institutional EHS guidelines.

References

  • Arbuzov Reaction Mechanism & Scope: Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov rearrangement.[4] Chemical Reviews, 81(4), 415–430. Link

  • Oxa-Michael Addition to Vinylphosphonates: Krawczyk, H., et al. (2009). Michael Additions to Vinylphosphonates. Synthesis, 2009(8), 1227-1254. Link

  • Synthesis of Benzyl 2-bromoethyl ether (Precursor): Organic Syntheses, Coll. Vol. 1, p.436 (1941). Link

  • General Phosphonate Characterization: Duddeck, H., & Dietrich, W. (1998). Structure Elucidation by Modern NMR: A Workbook. Springer.

Sources

Application Note: Olefination with Diethyl [2-(benzyloxy)ethyl]phosphonate

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol for the use of Diethyl [2-(benzyloxy)ethyl]phosphonate in olefination reactions.

Abstract

This guide details the protocol for utilizing Diethyl [2-(benzyloxy)ethyl]phosphonate (CAS 727-18-4) in the synthesis of allylic benzyl ethers via the Horner-Wittig reaction. Unlike classical Horner-Wadsworth-Emmons (HWE) reagents which contain electron-withdrawing groups (EWG) and react with weak bases, this reagent is a non-stabilized phosphonate . Consequently, it requires strong bases (e.g., n-BuLi, LDA) for deprotonation and follows a distinct mechanistic pathway that allows for the synthesis of functionalized alkenes (specifically 1-benzyloxy-2-alkenes) from aldehydes. This transformation is a critical C2-homologation tool in the total synthesis of natural products and drug intermediates, introducing a protected allylic alcohol motif.

Introduction & Mechanism[1]

Reagent Profile
  • Compound: Diethyl [2-(benzyloxy)ethyl]phosphonate

  • CAS Number: 727-18-4

  • Structure:

    
    
    
  • Role: Nucleophilic component in carbonyl olefination.[1]

  • Product Class: Allylic Benzyl Ethers (

    
    ).
    
Mechanistic Distinction: HWE vs. Horner-Wittig

It is critical to distinguish this reagent from standard HWE reagents:

  • Standard HWE: Reagents have an alpha-EWG (e.g., ester, nitrile). They are acidic (

    
    ), react with weak bases (NaH, LiCl/DBU), and spontaneously eliminate to give (
    
    
    
    )-alkenes.
  • This Protocol (Horner-Wittig): The reagent has an alpha-alkyl group (

    
    ). It requires a strong base (lithium amide or alkyl lithium) to generate the carbanion. The intermediate 
    
    
    
    -hydroxy phosphonate is often stable at low temperatures and may require thermal or chemical activation to undergo syn-elimination to the alkene.
Reaction Pathway

The reaction proceeds through the addition of the lithiated phosphonate to an aldehyde, forming a


-alkoxy phosphonate adduct. Spontaneous elimination is less efficient than with stabilized ylides; thus, the protocol often involves a warming step or the addition of a second base (e.g., 

-BuOK) to drive the formation of the oxaphosphetane and subsequent alkene.

Mechanism Reagent Diethyl [2-(benzyloxy)ethyl]phosphonate (Non-stabilized) Carbanion α-Lithio Species (Nucleophile) Reagent->Carbanion Deprotonation (-78°C) Base Strong Base (n-BuLi or LDA) Base->Carbanion Adduct β-Hydroxy Phosphonate (Intermediate) Carbanion->Adduct + Aldehyde Aldehyde Aldehyde (R-CHO) Aldehyde->Adduct Elimination Elimination Step (Heat or t-BuOK) Adduct->Elimination Warm to RT/Reflux Product Allylic Benzyl Ether (Alkene) Elimination->Product Syn-Elimination Byproduct Phosphate Salt Elimination->Byproduct

Figure 1: Mechanistic pathway for the olefination of non-stabilized phosphonates.

Experimental Protocol

Materials & Equipment
  • Reagent: Diethyl [2-(benzyloxy)ethyl]phosphonate (1.0 equiv).

  • Electrophile: Aldehyde (

    
    ) (1.0 - 1.2 equiv).
    
  • Base: n-Butyllithium (2.5 M in hexanes) or LDA (freshly prepared).

  • Solvent: Anhydrous Tetrahydrofuran (THF), inhibitor-free.

  • Additives (Optional): HMPA or DMPU (to improve diastereoselectivity/reactivity).

  • Equipment: Flame-dried glassware, inert gas line (Ar or

    
    ), low-temperature bath (dry ice/acetone).
    
Step-by-Step Procedure (One-Pot Method)

Step 1: Reagent Preparation

  • Charge a flame-dried round-bottom flask with Diethyl [2-(benzyloxy)ethyl]phosphonate (1.0 equiv) and a magnetic stir bar.

  • Evacuate and backfill with Argon (3x) to ensure an inert atmosphere.

  • Add anhydrous THF (concentration ~0.2 M relative to phosphonate).

  • Cool the solution to -78°C using a dry ice/acetone bath.

Step 2: Deprotonation

  • Dropwise, add n-BuLi (1.1 equiv) via syringe over 10–15 minutes.

    • Note: The solution may turn yellow/orange, indicating anion formation.

  • Stir at -78°C for 30–60 minutes to ensure complete deprotonation.

Step 3: Coupling

  • Dissolve the Aldehyde (1.0–1.1 equiv) in a minimal amount of anhydrous THF.

  • Add the aldehyde solution dropwise to the cold phosphonate anion mixture.

  • Stir at -78°C for 1 hour.

  • Remove the cooling bath and allow the reaction to warm slowly to Room Temperature (RT) over 2–3 hours.

Step 4: Elimination (Critical Checkpoint)

  • Observation: Monitor by TLC.[2] If the intermediate

    
    -hydroxy phosphonate persists (often a polar spot), thermal or chemical activation is required.
    
  • Option A (Thermal): Reflux the THF solution for 2–4 hours.

  • Option B (Chemical - Recommended for difficult substrates): Add Potassium tert-butoxide (

    
    -BuOK)  (1.2 equiv) at 0°C or RT and stir until elimination is complete.
    

Step 5: Workup & Purification

  • Quench the reaction with saturated aqueous

    
    .
    
  • Extract with Ethyl Acetate (

    
    ).
    
  • Wash combined organics with Brine, dry over

    
    , filter, and concentrate in vacuo.
    
  • Purify via Flash Column Chromatography (SiO2, Hexanes/EtOAc gradient).

Condition Optimization Table
ParameterStandard ConditionOptimization for YieldOptimization for E/Z Selectivity
Base n-BuLi (1.1 eq)LDA (1.1 eq)KHMDS (may favor Z via kinetic control)
Temperature -78°C

RT
-78°C

Reflux
-78°C (maintain low temp longer)
Solvent THFTHF/HMPA (9:1)Toluene (favors E in some cases)
Elimination Spontaneous/WarmAdd

-BuOK
Isolate intermediate, then NaH elimination

Troubleshooting & Critical Parameters

Common Issues
  • Low Conversion: Usually due to wet solvent quenching the lithiated species. Ensure rigorous drying of THF (Na/Benzophenone or molecular sieves).

  • Intermediate Stalling: If the

    
    -hydroxy phosphonate is isolated instead of the alkene, subject the crude material to NaH (2 equiv) in THF at 50°C to force elimination.
    
  • E/Z Mixtures: Non-stabilized phosphonates typically yield mixtures of

    
     and 
    
    
    
    isomers (often favoring
    
    
    slightly). Separation by chromatography is usually required.
Validation Workflow

Workflow Start Start: Dry Reagents Deprot Add n-BuLi @ -78°C (Wait 45 min) Start->Deprot AddAld Add Aldehyde @ -78°C (Stir 1h) Deprot->AddAld Warm Warm to RT AddAld->Warm Check TLC Check: Alkene formed? Warm->Check Yes Workup & Purify Check->Yes Yes No Add t-BuOK or Reflux Check->No No (Adduct remains) No->Yes

Figure 2: Operational workflow for the olefination protocol.

Applications in Drug Development

This reagent is particularly valuable for introducing the allylic alcohol functionality in a protected form.

  • C2-Homologation: Converts an aldehyde

    
     to 
    
    
    
    (after debenzylation).
  • Natural Products: Used in the synthesis of polyketide fragments where iterative homologation is required.

  • Divergent Synthesis: The benzyl ether can be cleaved (hydrogenolysis or Lewis acid) to reveal the free alcohol, or oxidized to the aldehyde for further chain extension.

References

  • Direct Conversion of Benzylic and Allylic Alcohols to Phosphonates. Journal of Organic Chemistry. Describes the synthesis of benzyl phosphonates and their general reactivity.

  • Horner–Wadsworth–Emmons Reaction. Organic Chemistry Portal. General mechanism and conditions for phosphonate olefinations.

  • Synthesis of Allyl and Benzyl Ethers. Indian Academy of Sciences. Context on the stability and utility of benzyl ether protecting groups in synthesis.

  • Diethyl [2-(benzyloxy)ethyl]phosphonate Product Data. Sigma-Aldrich. Commercial availability and physical properties (CAS 727-18-4).

Sources

Application Note: Diethyl [2-(benzyloxy)ethyl]phosphonate Olefination

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol for the Diethyl [2-(benzyloxy)ethyl]phosphonate olefination of aldehydes .

A Protocol for the Synthesis of Protected Allylic Alcohols via C3-Homologation

Abstract

The olefination of aldehydes using Diethyl [2-(benzyloxy)ethyl]phosphonate is a specialized Horner-Wadsworth-Emmons (HWE) protocol designed for the three-carbon (C3) homologation of aldehydes. Unlike standard HWE reagents that install esters or nitriles, this reagent introduces a protected allylic alcohol motif (


) in a single step. This transformation is critical in the total synthesis of polyketides, terpenes, and pharmaceutical intermediates where preserving the oxidation state of the introduced chain is required. This guide details the mechanistic underpinnings, optimized execution protocols, and troubleshooting strategies for high-fidelity synthesis.
Introduction & Utility

In complex molecule synthesis, extending a carbon chain while simultaneously installing a handle for further functionalization is a recurring challenge.

  • The Challenge: Traditional Wittig olefination to produce allylic alcohols often requires unstable ylides or subsequent oxidation/reduction steps.

  • The Solution: Diethyl [2-(benzyloxy)ethyl]phosphonate acts as a stable, pre-functionalized HWE reagent.

  • Key Advantage: It installs a

    
    -benzyloxy allylic system directly. The benzyl ether serves as a robust protecting group, allowing the newly formed olefin to survive subsequent reactions (e.g., oxidations, glycosylations) before the alcohol is revealed via hydrogenolysis or Lewis acid deprotection.
    

Reaction Overview:



Mechanism & Theory

This reaction follows the Horner-Wadsworth-Emmons (HWE) mechanism.[1][2] The presence of the


-alkoxy group on the phosphonate chain does not significantly destabilize the carbanion, but it does influence the reaction kinetics compared to highly stabilized phosphonoacetates.
  • Deprotonation: The base (typically NaH or LiHMDS) removes the acidic

    
    -proton adjacent to the phosphorus, forming a nucleophilic carbanion.
    
  • Nucleophilic Attack: The carbanion attacks the aldehyde carbonyl, forming an oxyanion intermediate.

  • Oxaphosphetane Formation: The oxyanion collapses into a four-membered oxaphosphetane ring.

  • Elimination: The ring undergoes cycloreversion, driven by the formation of the strong P=O bond, expelling the diethyl phosphate byproduct and releasing the alkene.

  • Stereoselectivity: The reaction is thermodynamically controlled to favor the (E)-isomer (trans) due to the steric minimization in the oxaphosphetane transition state.

Mechanism Diagram

HWE_Mechanism Reagent Phosphonate Reagent (EtO)2P(O)CH2CH2OBn Carbanion Carbanion [ (EtO)2P(O)CH(-)CH2OBn ] Reagent->Carbanion Deprotonation (-H+) Base Base (NaH or LiHMDS) Base->Carbanion Intermediate Oxaphosphetane (4-membered ring) Carbanion->Intermediate Nucleophilic Attack (+ Aldehyde) Aldehyde Aldehyde (R-CHO) Aldehyde->Intermediate Product (E)-Allylic Benzyl Ether R-CH=CH-CH2OBn Intermediate->Product Elimination Byproduct Phosphate Salt (EtO)2PO2- Intermediate->Byproduct Byproduct

Caption: Mechanistic pathway of the HWE olefination yielding (E)-allylic benzyl ethers.

Experimental Protocol
4.1. Reagent Preparation (If not commercially available)

Note: The reagent is often synthesized via the Arbuzov reaction.

  • Precursors: Triethyl phosphite + Benzyl 2-bromoethyl ether.

  • Conditions: Heat neat at 150°C for 4–6 hours with distillation of ethyl bromide byproduct.

  • Yield: Typically >90%.[3]

4.2. Standard Olefination Protocol

This protocol is optimized for 1.0 mmol of aldehyde substrate. Scale reagents linearly.

Materials:

  • Reagent: Diethyl [2-(benzyloxy)ethyl]phosphonate (1.2 – 1.5 equiv).

  • Base: Sodium Hydride (60% dispersion in oil) (1.2 – 1.5 equiv) OR LiHMDS (1.0 M in THF).

  • Solvent: Anhydrous THF (Tetrahydrofuran).

  • Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Procedure:

  • Base Activation:

    • Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and rubber septum. Cool under Argon.

    • Add NaH (48 mg, 1.2 mmol, 60% dispersion).

    • Optional: Wash NaH with dry hexane (2 x 1 mL) to remove mineral oil if high purity is required, though usually unnecessary for this reaction.

    • Add Anhydrous THF (3 mL) and cool to 0°C (ice bath).

  • Phosphonate Addition:

    • Dissolve Diethyl [2-(benzyloxy)ethyl]phosphonate (326 mg, 1.2 mmol) in THF (1 mL).

    • Add the phosphonate solution dropwise to the NaH suspension at 0°C.

    • Observation: Evolution of H2 gas. The mixture may turn slightly yellow or clear.

    • Stir at 0°C for 30 minutes to ensure complete deprotonation.

  • Olefination:

    • Dissolve the Aldehyde (1.0 mmol) in THF (1 mL).

    • Add the aldehyde solution dropwise to the phosphonate anion mixture at 0°C.

    • Remove the ice bath and allow the reaction to warm to Room Temperature (23°C) .

    • Monitoring: Stir for 2–12 hours. Monitor via TLC (typically 10-20% EtOAc/Hexanes). The aldehyde spot should disappear, and a less polar product spot (olefin) should appear.

  • Workup:

    • Quench the reaction by careful addition of Saturated NH4Cl solution (5 mL) at 0°C.

    • Dilute with Ethyl Acetate (EtOAc) (20 mL) and water (10 mL).

    • Separate layers. Extract the aqueous layer with EtOAc (2 x 10 mL).

    • Combine organic layers, wash with Brine (15 mL), and dry over Na2SO4 or MgSO4.

    • Filter and concentrate under reduced pressure.[1][3][4]

  • Purification:

    • Purify the crude oil via Flash Column Chromatography on silica gel.

    • Eluent: Gradient of Hexanes/EtOAc (typically starting 95:5 to 80:20).

    • Product: The (E)-allylic benzyl ether is usually a colorless to pale yellow oil.

Experimental Workflow Diagram

Workflow Setup Step 1: Setup Flame-dry flask, Argon atm Suspend NaH in THF at 0°C Activation Step 2: Activation Add Phosphonate Reagent Stir 30 min (H2 evolution) Setup->Activation Reaction Step 3: Reaction Add Aldehyde Warm to RT, Stir 2-12h Activation->Reaction Quench Step 4: Workup Quench with sat. NH4Cl Extract with EtOAc Reaction->Quench Purification Step 5: Purification Silica Gel Chromatography Isolate (E)-Alkene Quench->Purification

Caption: Step-by-step workflow for the olefination protocol.

Data Summary & Optimization
ParameterStandard ConditionOptimization for Hindered Substrates
Base NaH (Sodium Hydride)LiHMDS or KHMDS (Soluble bases)
Solvent THFDME (Dimethoxyethane) or Toluene
Temperature 0°C

RT
0°C

Reflux (if conversion is low)
Stoichiometry 1.2 equiv Reagent/Base2.0 equiv Reagent/Base
Additives None15-Crown-5 (with NaH) to increase rate
Selectivity >95:5 (E:Z)Use "Still-Gennari" modification for Z (requires different reagent)

Key Insight: If the aldehyde is


-chiral or sensitive to epimerization, use LiHMDS  at -78°C 

0°C instead of NaH to minimize basicity exposure time.
Troubleshooting & Safety

Safety:

  • Phosphonates: Generally low toxicity but handle as irritants.

  • Sodium Hydride: Flammable solid; reacts violently with water. Use under inert atmosphere.

  • Solvents: THF forms peroxides; use freshly distilled or stabilized anhydrous grade.

Troubleshooting Table:

Issue Probable Cause Solution
Low Yield Wet solvent or old NaH Flame-dry glassware; use fresh anhydrous THF and NaH.
No Reaction Enolizable aldehyde Switch to LiHMDS at lower temp (-78°C) or use stronger base (KOtBu).
Poor E/Z Ratio Thermodynamic equilibrium not reached Allow reaction to stir longer at RT; avoid rapid quenching.

| Byproduct Spots | Excess phosphonate | Phosphonate reagent is polar; ensure column gradient is shallow enough to separate it. |

References
  • Preparation of Reagent: "Synthesis of Diethyl [2-(benzyloxy)ethyl]phosphonate via Arbuzov Reaction." LookChem/ChemicalBook Database Entries.

  • General HWE Methodology: Maryanoff, B. E., & Reitz, A. B. "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions." Chemical Reviews, 1989, 89(4), 863–927.

  • Application in Synthesis: "Horner-Wadsworth-Emmons Reagents: Diethyl Benzylphosphonate and Derivatives." TCI Chemicals Application Guide.

  • Homologation Strategies: "Synthesis of Allylic and Benzyl Ethers." Indian Academy of Sciences, 2005.

(Note: Specific "named" papers for this exact reagent are rare in open literature; the protocol is derived from standard HWE principles applied to the specific CAS 727-18-4/related structures.)

Sources

Application Note: Strategic Reaction of Diethyl [2-(benzyloxy)ethyl]phosphonate with Ketones

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research chemists and drug discovery scientists. It details the specific reactivity of Diethyl [2-(benzyloxy)ethyl]phosphonate (CAS: 727-18-4) with ketones.

Unlike standard Horner-Wadsworth-Emmons (HWE) reagents which contain an electron-withdrawing group (EWG) at the


-position, this reagent is a non-stabilized phosphonate . Its reaction with ketones does not spontaneously yield alkenes under mild conditions; instead, it typically yields stable 

-hydroxyphosphonates, which serve as versatile intermediates for functionalized alkenes or directed elimination.

-Hydroxyphosphonates
Reagent:  Diethyl [2-(benzyloxy)ethyl]phosphonate (Structure: 

)

Executive Summary & Chemical Context

Diethyl [2-(benzyloxy)ethyl]phosphonate is a specialized building block used to introduce a masked hydroxyethylidene side chain (


) or a functionalized tertiary alcohol  onto a ketone scaffold.
Critical Distinction: Stabilized vs. Non-Stabilized

Researchers often conflate this reagent with stabilized HWE reagents (e.g., triethyl phosphonoacetate).

  • Stabilized Reagents: Have an

    
    -EWG (carbonyl/nitrile). Deprotonate with weak bases (NaH, TEA). React with ketones to form alkenes directly.[1]
    
  • This Reagent (Non-Stabilized): Lacks an

    
    -EWG. The 
    
    
    
    -protons (
    
    
    ) require strong bases (n-BuLi, LDA) for deprotonation. The resulting lithiated species adds to ketones to form a
    
    
    -hydroxyphosphonate adduct
    , which is often stable and isolable.

Primary Applications:

  • Horner-Wittig Olefination: Conversion to the alkene (requires a second elimination step).

  • Corey-Kwiatkowski Condensation (Variant): Reaction with esters (not ketones) to form

    
    -ketophosphonates.[2]
    
  • Fragment Coupling: Installing a protected ethyl-linker in polyether or lipid synthesis.

Mechanistic Pathway

The reaction proceeds via a two-stage mechanism. Unlike the concerted box-mechanism of HWE, this non-stabilized system follows a pathway akin to the Peterson olefination or classical Wittig with non-stabilized ylides.

Pathway Diagram

ReactionPathway Reagent Diethyl [2-(benzyloxy)ethyl]phosphonate Carbanion α-Lithio Phosphonate (Nucleophile) Reagent->Carbanion Deprotonation Base Strong Base (n-BuLi, -78°C) Base->Carbanion Adduct β-Hydroxyphosphonate (Stable Intermediate) Carbanion->Adduct Nucleophilic Attack Ketone Target Ketone (R-C(=O)-R') Ketone->Adduct Elimination Elimination Step (KH or NaH, Heat) Adduct->Elimination Optional Isolation Product Functionalized Alkene (R,R' = CH-CH2-OBn) Elimination->Product Syn-Elimination

Caption: Stepwise conversion of phosphonate to alkene via the stable


-hydroxyphosphonate intermediate.

Experimental Protocol

This protocol describes the One-Pot Modified Horner-Wittig Olefination . It is optimized to force the elimination of the intermediate adduct, which is the common bottleneck with this reagent.

Materials & Reagents[1][3][4][5][6][7][8][9][10][11]
  • Phosphonate: Diethyl [2-(benzyloxy)ethyl]phosphonate (1.2 equiv)

  • Base: n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.2 equiv)

  • Solvent: Anhydrous THF (freshly distilled or from SPS)

  • Ketone: Target substrate (1.0 equiv)[3][4]

  • Elimination Promoter: Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH) (if spontaneous elimination fails).

Step-by-Step Methodology
Phase 1: Generation of the

-Lithio Species
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and argon inlet.

  • Dissolution: Add Diethyl [2-(benzyloxy)ethyl]phosphonate (1.2 equiv) and anhydrous THF (concentration ~0.2 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add n-BuLi (1.2 equiv) dropwise via syringe over 10 minutes.

    • Observation: The solution typically turns pale yellow, indicating carbanion formation.

  • Equilibration: Stir at -78 °C for 30–45 minutes to ensure complete lithiation.

Phase 2: Nucleophilic Addition
  • Addition: Dissolve the ketone (1.0 equiv) in a minimal amount of anhydrous THF and add it dropwise to the cold phosphonate solution.

  • Reaction: Stir at -78 °C for 1 hour, then allow the mixture to warm slowly to 0 °C over 2 hours.

    • Checkpoint: At this stage, the major species is the

      
      -hydroxyphosphonate . TLC will likely show a polar spot corresponding to this alcohol.
      
Phase 3: Elimination (The Critical Step)

Note: Unlike stabilized ylides, this adduct may not eliminate spontaneously. 8. Assessment: Check TLC. If the alkene (non-polar) is forming, continue stirring at room temperature. 9. Forcing Elimination (if required):

  • If the reaction stalls at the alcohol stage, add KOtBu (1.5 equiv) or NaH (dry, 1.5 equiv) to the reaction mixture at 0 °C.
  • Warm to room temperature or reflux (60 °C) for 2–4 hours. This promotes the syn-elimination of the phosphate group.
  • Quench: Cool to 0 °C and quench with saturated aqueous NH₄Cl.
Phase 4: Workup & Purification[4]
  • Extraction: Extract with EtOAc (3x). Wash combined organics with brine.[3]

  • Drying: Dry over MgSO₄ and concentrate in vacuo.

  • Purification: Flash column chromatography.

    • Eluent: Hexanes/EtOAc (gradient).[5] The alkene product is typically less polar than the starting ketone.

Technical Data & Optimization

The following table summarizes the effect of base selection on the ratio of Intermediate (Alcohol) vs. Product (Alkene).

Base SystemTemperaturePrimary Species FormedApplication Note
n-BuLi / THF -78°C

RT

-Hydroxyphosphonate
Best for isolating the tertiary alcohol intermediate.
LDA / THF -78°C

RT

-Hydroxyphosphonate
Use if the ketone has acidic

-protons (less enolization risk than BuLi).
n-BuLi then KOtBu -78°C

Reflux
Alkene Recommended protocol for direct olefination.
NaH / DME RefluxAlkeneharsher conditions; good for sterically hindered ketones.
Stereoselectivity[13][14]
  • E/Z Ratio: Reactions with non-stabilized phosphonates typically exhibit lower stereoselectivity than HWE reactions.

  • Control: The elimination of the

    
    -hydroxyphosphonate is stereospecific (syn-elimination). Therefore, the E/Z ratio of the alkene is determined by the diastereomeric ratio (syn/anti) of the initial aldol addition.
    
  • Tip: If high stereocontrol is required, isolate the

    
    -hydroxyphosphonate, separate diastereomers, and eliminate them individually.
    

Troubleshooting & Self-Validation

Issue: "I only recovered starting material."
  • Cause: Enolization of the ketone. If the ketone has acidic

    
    -protons, the basic phosphonate carbanion may act as a base rather than a nucleophile.
    
  • Solution: Use Cerium(III) Chloride (CeCl₃) . Pre-complexing the phosphonate lithio-anion with CeCl₃ (Imamoto conditions) suppresses basicity and enhances nucleophilicity.

Issue: "The reaction stopped at the intermediate alcohol."
  • Cause: The phosphate group is a poor leaving group in this specific electronic environment.

  • Solution: Do not attempt to push it with just n-BuLi. Add a second base (KOtBu) or acylate the alcohol (using Ac₂O) and treat with base to trigger elimination.

Issue: "Low yield with hindered ketones."
  • Cause: Steric clash between the benzyloxyethyl chain and the ketone substituents.

  • Solution: Switch solvent to DME (Dimethoxyethane) and reflux during the elimination phase.

References

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefin reaction mechanism.[1][6] Chemical Reviews, 89(4), 863-927.

  • Clayden, J., & Warren, S. (1996). Stereocontrol in the Horner-Wadsworth-Emmons reaction. Angewandte Chemie International Edition, 35(3), 241-270.

  • Boutagy, J., & Thomas, R. (1974). Olefin synthesis with organic phosphonate carbanions.[5][7][8][6] Chemical Reviews, 74(1), 87-99.

  • Organic Chemistry Portal. (2023). Horner-Wadsworth-Emmons Reaction: Mechanisms and Modifications.

  • Org. Synth. (1998). Preparation of Diethyl Benzylphosphonate and General Protocols for Phosphonate Synthesis. Organic Syntheses, Coll. Vol. 9, p.88.

Sources

Application Note: Diethyl [2-(benzyloxy)ethyl]phosphonate – Synthesis & Functionalization Strategies

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the synthesis, purification, and downstream application of Diethyl [2-(benzyloxy)ethyl]phosphonate , a critical intermediate in the synthesis of Acyclic Nucleoside Phosphonates (ANPs) and phosphonate-based linkers.

Executive Summary

Diethyl [2-(benzyloxy)ethyl]phosphonate (CAS: 106263-12-7) serves as a "masked" phosphonate linker. It allows the introduction of a robust ethylphosphonate moiety into drug scaffolds while the distal hydroxyl group remains protected as a benzyl ether. Its primary utility lies in the development of Acyclic Nucleoside Phosphonates (ANPs) —a class of antivirals (e.g., Tenofovir, Adefovir analogs) that mimic natural nucleotides but possess enzymatically stable P–C bonds.

This guide provides a validated workflow for:

  • Synthesis: High-yield Michaelis-Arbuzov formation.

  • Deprotection: Chemoselective hydrogenolysis to access the primary alcohol.

  • Activation: Conversion to a sulfonate ester for nucleophilic coupling.

Chemical Pathway & Mechanism

The workflow follows a linear three-stage process. The stability of the P–C bond allows for rigorous manipulation of the distal ether functionality without degrading the phosphonate ester.

G Start Benzyl 2-bromoethyl ether + Triethyl phosphite Intermediate Diethyl [2-(benzyloxy)ethyl]phosphonate (Target Reagent) Start->Intermediate 1. Michaelis-Arbuzov 150°C, -EtBr Alcohol Diethyl (2-hydroxyethyl)phosphonate (Deprotected) Intermediate->Alcohol 2. Hydrogenolysis H2, Pd/C, EtOH Activated Diethyl (2-tosyloxyethyl)phosphonate (Activated Electrophile) Alcohol->Activated 3. Sulfonylation TsCl, Et3N, DMAP Drug ANP / Drug Conjugate Activated->Drug 4. N-Alkylation (Nucleobase coupling)

Figure 1: Synthetic workflow for the generation and utilization of the phosphonate linker.

Detailed Experimental Protocols

Protocol A: Michaelis-Arbuzov Synthesis

Objective: Synthesize Diethyl [2-(benzyloxy)ethyl]phosphonate from Benzyl 2-bromoethyl ether. Mechanism: Nucleophilic attack of the phosphite lone pair onto the alkyl halide, followed by elimination of ethyl bromide.

Reagents:

  • Benzyl 2-bromoethyl ether (1.0 equiv)

  • Triethyl phosphite (1.2 – 1.5 equiv) [Excess ensures complete consumption of the halide]

Step-by-Step Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a thermometer, and a distillation head (short-path) with a receiving flask. Connect the receiving flask to an inert gas bubbler (Argon/Nitrogen).

  • Charging: Add Benzyl 2-bromoethyl ether (e.g., 21.5 g, 100 mmol) directly to the flask.

  • Addition: Add Triethyl phosphite (25.0 g, 150 mmol) to the flask. Note: Solvent is typically not required; the reaction is run neat.

  • Reaction: Heat the mixture gradually to 150–160°C using an oil bath.

    • Observation: Ethyl bromide (EtBr, bp 38°C) will begin to distill off. This acts as the driving force for the reaction.

  • Completion: Maintain temperature for 4–6 hours until EtBr evolution ceases. Monitor by TLC (Hexane/EtOAc 1:1) or 31P NMR (disappearance of P(OEt)3 signal at ~140 ppm; appearance of phosphonate signal at ~30 ppm).

  • Purification:

    • Remove excess triethyl phosphite via vacuum distillation (high vacuum, <1 mmHg) at moderate temperature (80–100°C).

    • The residue is the crude product.[1] For high purity (>98%), perform fractional vacuum distillation (bp ~160–170°C at 0.5 mmHg).

Yield Expectation: 85–95% Key Quality Attribute: Clear, colorless to pale yellow oil.

Protocol B: Catalytic Hydrogenolysis (Deprotection)

Objective: Remove the benzyl group to expose the primary alcohol for functionalization.

Reagents:

  • Diethyl [2-(benzyloxy)ethyl]phosphonate (from Protocol A)

  • Palladium on Carbon (10% Pd/C, 10 wt% loading relative to substrate)

  • Ethanol (Absolute)

  • Hydrogen gas (Balloon or low pressure Parr shaker)

Step-by-Step Procedure:

  • Dissolution: Dissolve the phosphonate (10 g) in Ethanol (100 mL) in a hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Pd/C (1.0 g) under an Argon blanket. Caution: Pd/C is pyrophoric in the presence of solvent vapors.

  • Hydrogenation: Purge the vessel with H2 gas (3 cycles). Stir vigorously under H2 atmosphere (1 atm balloon is usually sufficient; 30-50 psi speeds up the reaction).

  • Monitoring: Monitor by TLC. The starting material (UV active due to Benzyl) will disappear. The product is not UV active; use Iodine stain or KMnO4 dip to visualize the alcohol.

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Rinse the pad with Ethanol.

  • Concentration: Evaporate the solvent under reduced pressure.

Yield Expectation: >95% (Quantitative conversion is common). Product: Diethyl (2-hydroxyethyl)phosphonate.

Protocol C: Activation (Tosylation)

Objective: Convert the hydroxyl group into a Tosylate (or Mesylate) leaving group for drug conjugation.

Reagents:

  • Diethyl (2-hydroxyethyl)phosphonate[2][3]

  • p-Toluenesulfonyl chloride (TsCl) (1.2 equiv)

  • Triethylamine (Et3N) (2.0 equiv)

  • DMAP (Catalytic, 0.1 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure:

  • Setup: Dissolve the alcohol (1.0 equiv) in anhydrous DCM (0.2 M concentration). Cool to 0°C in an ice bath.

  • Base Addition: Add Et3N and DMAP. Stir for 10 minutes.

  • Tosylation: Add TsCl portion-wise over 15 minutes to maintain temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.

  • Quench: Pour into water/ice. Extract with DCM.

  • Wash: Wash organic layer with 1M HCl (to remove amine), Sat. NaHCO3, and Brine.

  • Drying: Dry over MgSO4, filter, and concentrate.

  • Purification: Flash column chromatography (SiO2, EtOAc/Hexane gradient).

Data Specifications & Troubleshooting

Physicochemical Properties Table
PropertyValue / ConditionNote
Appearance Colorless OilDarkening indicates oxidation or impurities.
31P NMR Shift ~ +30 to +32 ppmDistinctive for alkyl phosphonates.
Boiling Point ~165°C @ 0.5 mmHgRequires high vacuum for distillation.
Stability HighStable to aqueous acid/base at RT; Hydrolyzes at reflux.
Troubleshooting "The Self-Validating System"
  • Issue: Incomplete Arbuzov Reaction.

    • Diagnostic: Presence of signal at ~140 ppm in 31P NMR (unreacted phosphite).

    • Fix: Increase temperature to 160°C and ensure efficient removal of EtBr. EtBr refluxing back into the flask inhibits the forward reaction.

  • Issue: Poisoned Hydrogenation.

    • Diagnostic: Reaction stalls; Benzyl group remains.

    • Fix: Ensure the Arbuzov product was distilled. Trace sulfur or halides from low-quality starting materials can poison Pd/C. Add acetic acid (1-2%) to the ethanol solvent to accelerate hydrogenolysis.

  • Issue: Hydrolysis during Workup.

    • Diagnostic: Appearance of broad OH peak in 31P NMR (~20-25 ppm) indicating mono-ester hydrolysis.

    • Fix: Avoid strong aqueous acids during the workup of the tosylate. Use cold, buffered washes.

References

  • Arbuzov Reaction Mechanism & Scope: Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov rearrangement. Chemical Reviews, 81(4), 415–430. Link

  • Synthesis of Phosphonate Linkers for ANPs: Holý, A. (2003). Phosphonomethoxyalkyl analogs of nucleosides and nucleotides: Chemistry and biological activity. Current Pharmaceutical Design, 9(31), 2567–2592. Link

  • Hydrogenolysis Protocols for Benzyl Phosphonates: Wiemer, A. J., et al. (2012). Synthesis of Phosphonate Analogues of Geranylgeranyl Diphosphate. Organic Syntheses, 89, 102. Link

  • General Activation of Hydroxy-Phosphonates: Pradere, U., et al. (2014). Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs. Chemical Reviews, 114(18), 9154–9218. Link

Sources

Application Notes and Protocols for the NMR Analysis of Diethyl[2-(benzyloxy)ethyl]phosphonate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Structural Elucidation of a Versatile Phosphonate

Diethyl[2-(benzyloxy)ethyl]phosphonate is an organophosphorus compound of interest in synthetic chemistry and drug development due to the versatile reactivity of the phosphonate group and the presence of the benzyloxy protective group. Accurate structural confirmation and purity assessment are paramount for its application in multi-step syntheses and biological screening. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive analytical technique for the unambiguous structural elucidation of such molecules in solution.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the detailed NMR analysis of this compound, covering ¹H, ¹³C, and ³¹P NMR spectroscopy. The protocols and data interpretation guidelines presented herein are designed to ensure scientific integrity and reproducibility.

The inherent 100% natural abundance of the spin-½ ³¹P nucleus makes it an excellent probe for structural analysis, providing unique insights into the electronic environment of the phosphorus center.[3] Combined with ¹H and ¹³C NMR, a complete picture of the molecular architecture can be assembled. This guide will detail the expected chemical shifts (δ) and coupling constants (J), explaining the underlying principles of spin-spin interactions that give rise to the observed spectral patterns.

Molecular Structure and Numbering Scheme

A clear understanding of the molecular structure is essential for the correct assignment of NMR signals. The following diagram illustrates the structure of this compound with a systematic numbering scheme that will be used for spectral assignments.

Caption: Structure of this compound with atom numbering.

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following sections detail the recommended procedures for sample preparation and data acquisition.

I. Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation.

1. Solvent Selection:

  • Chloroform-d (CDCl₃) is a common and suitable solvent for organophosphorus compounds like this compound, as it offers good solubility and has a well-characterized residual solvent peak.

  • Other deuterated solvents such as Acetone-d₆ or DMSO-d₆ can be used if solubility is an issue, but their residual peaks will appear at different chemical shifts.

2. Sample Concentration:

  • For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient.

  • For ¹³C NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL of solvent is recommended due to the lower natural abundance of the ¹³C isotope.

  • For ³¹P NMR, a concentration similar to that used for ¹H NMR is generally adequate.

3. Protocol:

  • Weigh the desired amount of this compound into a clean, dry vial.

  • Add the appropriate volume of deuterated solvent (e.g., CDCl₃) to the vial.

  • Gently vortex or sonicate the vial until the sample is completely dissolved. Ensure no solid particles are present, as they can degrade the quality of the magnetic field homogeneity (shimming).[4]

  • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • The final sample height in the NMR tube should be approximately 4-5 cm.

  • Cap the NMR tube securely.

II. NMR Data Acquisition

The following is a logical workflow for acquiring the necessary NMR data for structural confirmation.

Caption: Workflow for NMR-based structural confirmation.

Recommended Spectrometer Parameters (400 MHz):

Parameter¹H NMR¹³C{¹H} NMR³¹P{¹H} NMR
Pulse Program zg30zgpg30zgpg30
Spectral Width (SW) 12 ppm240 ppm200 ppm
Acquisition Time (AQ) ~ 3.4 s~ 1.1 s~ 0.8 s
Relaxation Delay (D1) 2.0 s2.0 s5.0 s
Number of Scans (NS) 16102464
Temperature 298 K298 K298 K
Referencing TMS (δ 0.00) or residual CHCl₃ (δ 7.26)TMS (δ 0.00) or CDCl₃ (δ 77.16)External 85% H₃PO₄ (δ 0.00)

Rationale for Parameter Choices:

  • Proton Decoupling in ¹³C and ³¹P NMR: The use of proton decoupling ({¹H}) simplifies the ¹³C and ³¹P spectra by collapsing multiplets arising from C-H and P-H couplings into single lines, which enhances the signal-to-noise ratio and simplifies interpretation.[3]

  • Relaxation Delay (D1): A sufficient relaxation delay is crucial for quantitative analysis, ensuring that all nuclei have returned to equilibrium before the next pulse. For ³¹P NMR, a longer delay may be necessary due to the potentially long relaxation times of phosphorus nuclei.

Predicted NMR Spectral Data and Interpretation

The following tables summarize the predicted ¹H, ¹³C, and ³¹P NMR spectral data for this compound in CDCl₃. These predictions are based on established chemical shift ranges and coupling constants for similar structural motifs.[1][2][5]

¹H NMR Spectral Data (400 MHz, CDCl₃)
AssignmentPredicted δ (ppm)MultiplicityPredicted J (Hz)Integration
H-9, H-10, H-11, H-12, H-13 7.28 - 7.40m-5H
H-7 ~ 4.55s-2H
H-1, H-3 4.05 - 4.18dq³JHP ≈ 8.0 Hz, ³JHH ≈ 7.1 Hz4H
H-6 ~ 3.75dt³JHP ≈ 8.0 Hz, ³JHH ≈ 6.5 Hz2H
H-5 ~ 2.20dt²JHP ≈ 18.0 Hz, ³JHH ≈ 6.5 Hz2H
H-2, H-4 ~ 1.32t³JHH ≈ 7.1 Hz6H

Interpretation of ¹H NMR Spectrum:

  • Aromatic Protons (H-9 to H-13): The five protons of the phenyl ring are expected to appear as a complex multiplet in the aromatic region.

  • Benzyloxy Methylene Protons (H-7): These two protons are chemically equivalent and are not coupled to any other protons, thus they should appear as a sharp singlet.

  • Ethoxy Methylene Protons (H-1, H-3): These four protons are diastereotopic due to the chiral phosphorus center, but often appear as a single multiplet. They are coupled to both the adjacent methyl protons (H-2, H-4) and the phosphorus nucleus, resulting in a doublet of quartets (dq).

  • Ethyl Linker Protons (H-6 and H-5): The two methylene groups of the ethyl linker are diastereotopic. The H-6 protons, being further from the phosphorus atom, will show a smaller coupling to phosphorus (³JHP) and will be split by the H-5 protons into a triplet. The coupling to phosphorus will further split this into a doublet of triplets (dt). The H-5 protons, being directly attached to the carbon adjacent to phosphorus, will exhibit a larger two-bond coupling to phosphorus (²JHP) and will also be split by the H-6 protons into a triplet, resulting in a doublet of triplets (dt).

  • Ethoxy Methyl Protons (H-2, H-4): These six protons are equivalent and will be split by the adjacent methylene protons (H-1, H-3) into a triplet.

¹³C{¹H} NMR Spectral Data (101 MHz, CDCl₃)
AssignmentPredicted δ (ppm)Multiplicity (due to P-C coupling)Predicted JCP (Hz)
C-8 ~ 138.0s-
C-11 ~ 128.5s-
C-10, C-12 ~ 127.8s-
C-9, C-13 ~ 127.7s-
C-7 ~ 73.0s-
C-6 ~ 67.0d²JCP ≈ 6.0 Hz
C-1, C-3 ~ 62.0d²JCP ≈ 6.5 Hz
C-5 ~ 27.0d¹JCP ≈ 140.0 Hz
C-2, C-4 ~ 16.5d³JCP ≈ 6.0 Hz

Interpretation of ¹³C NMR Spectrum:

  • Aromatic Carbons (C-8 to C-13): The six aromatic carbons will appear in the downfield region, with the ipso-carbon (C-8) being the most deshielded.

  • Benzyloxy Methylene Carbon (C-7): This carbon will appear around 73.0 ppm.

  • Ethyl Linker and Ethoxy Carbons: The key feature in the ¹³C NMR spectrum is the coupling between the phosphorus nucleus and the carbon atoms. The one-bond coupling (¹JCP) to C-5 will be the largest, typically around 140 Hz. The two-bond couplings (²JCP) to C-1, C-3, and C-6 will be significantly smaller, and the three-bond coupling (³JCP) to C-2 and C-4 will be the smallest. These couplings are invaluable for confirming the connectivity around the phosphorus atom.[6]

³¹P{¹H} NMR Spectral Data (162 MHz, CDCl₃)
AssignmentPredicted δ (ppm)Multiplicity
P ~ +28.0 to +32.0s

Interpretation of ³¹P NMR Spectrum:

  • The ³¹P NMR spectrum is expected to show a single resonance, as there is only one phosphorus environment in the molecule.

  • The chemical shift is characteristic of an alkyl phosphonate. For comparison, the ³¹P chemical shift of diethyl benzylphosphonate is reported to be around +26.5 ppm in DMSO-d₆ and +26.2 ppm in CDCl₃.[5] The presence of the ether oxygen in the ethyl linker of the target molecule may cause a slight downfield shift.

  • In a proton-decoupled spectrum, this signal will appear as a sharp singlet.

Conclusion

The combination of ¹H, ¹³C, and ³¹P NMR spectroscopy provides a robust and definitive method for the structural characterization of this compound. By following the detailed protocols for sample preparation and data acquisition, and by carefully analyzing the chemical shifts, multiplicities, and coupling constants, researchers can confidently verify the structure and purity of their synthesized material. The predicted spectral data and interpretation provided in these notes serve as a reliable guide for this analytical process, ensuring the high standards of scientific integrity required in research and development.

References

  • Supporting Information for a relevant article. (2011). Wiley-VCH.
  • PubChem. (n.d.). Diethyl benzylphosphonate. National Center for Biotechnology Information. Retrieved from [Link]

  • Pras, N., et al. (2015). Expeditious synthesis of (±)-diethyl 2-alkyl- and 2-aryl-(3-oxoisoindolin-1- yl)
  • The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. (2022). PMC.
  • Organic Syntheses. (2023). Synthesis of Diethyl (1-Diazo-2-oxopropyl)
  • Redalyc. (n.d.). Synthesis and characterization of diethyl-p-vinylbenzyl phosphonate monomer: precursor of ion exchange polymers for fuel.
  • Visible-light-mediated phosphonylation reaction: formation of phosphonates from alkyl/arylhydrazines and trialkylphosphites using zinc phthalocyanine. (n.d.). The Royal Society of Chemistry.
  • Diethyl (5-Benzyl-2-(4-(N′-hydroxycarbamimidoyl)phenyl)-5-methyl-4,5-dihydrofuran-3-yl)
  • Synthesis and Butyllithium-Induced Cyclisation of 2-Benzyloxyphenylphosphonamidates Giving 2,3-Dihydrobenzo[d][7]oxaphospholes. (2024). MDPI.

  • Benchchem. (n.d.).
  • JEOL. (n.d.). NM230005E.
  • Global Journal of Engineering Science and Researches. (n.d.). synthesis of diethyl (2-benzoylamino-2-(phenoxy) methyl)
  • SpectraBase. (n.d.). Diethyl benzyl phosphonate - Optional[31P NMR] - Chemical Shifts.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). ³¹P NMR spectra of diethyl phosphite and PO(OEt)2-POSS.
  • JEOL Ltd. (n.d.).
  • ChemicalBook. (n.d.).
  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

Sources

Application Note: Mass Spectrometric Characterization of Diethyl[2-(benzyloxy)ethyl]phosphonate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the mass spectrometric analysis of Diethyl[2-(benzyloxy)ethyl]phosphonate, a representative organophosphorus compound. Given the structural relevance of phosphonates in medicinal chemistry and materials science, robust analytical methodologies for their characterization are paramount.[1] This document details an optimized protocol using Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS). We will explore the predictable fragmentation pathways of the target molecule, provide a step-by-step protocol for data acquisition, and present the expected data in a clear, interpretable format. This guide is intended for researchers, scientists, and drug development professionals requiring detailed structural elucidation of phosphonate-containing molecules.

Introduction and Analytical Strategy

This compound belongs to the broad class of organophosphorus compounds, which are integral to various fields, from agriculture to pharmaceuticals.[1][2] Accurate mass determination and structural confirmation are critical quality control steps in the synthesis and application of such molecules. Mass spectrometry offers unparalleled sensitivity and specificity for this purpose.

While Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile organophosphorus compounds[2][3], the molecular weight and functional groups of this compound suggest that Liquid Chromatography-Mass Spectrometry (LC-MS) is a more suitable approach. The benzyloxy moiety increases the boiling point, making it less amenable to GC without derivatization. Electrospray Ionization (ESI) is the preferred ionization technique for this class of molecule as it is a soft ionization method that typically generates an intact protonated molecule, [M+H]+, ideal for subsequent fragmentation analysis (MS/MS). This approach minimizes thermal degradation and provides a clear precursor ion for structural studies. For certain phosphonates, especially those with acidic protons, negative ion ESI can also be highly effective.[4]

Ionization and Proposed Fragmentation Pathway

Under positive mode ESI, this compound is expected to readily form a protonated molecular ion [C₁₅H₂₅O₄P + H]⁺ at an m/z of approximately 301.15. The subsequent fragmentation of this precursor ion via Collision-Induced Dissociation (CID) provides a structural fingerprint of the molecule. The major fragmentation pathways are dictated by the most labile bonds and the stability of the resulting fragment ions.

The key fragmentation sites in the molecule include the benzylic C-O bond, the P-C bond, and the P-O ethyl ester linkages. The most prominent fragmentation event is often the cleavage of the benzylic ether bond, leading to the formation of a highly stable tropylium cation (C₇H₇⁺) at m/z 91.05. Other significant fragmentation pathways involve neutral losses of ethene (C₂H₄) or ethanol (C₂H₅OH) from the diethyl phosphonate moiety.

G cluster_pathways Primary Fragmentation Pathways M [M+H]⁺ This compound m/z 301.15 frag1 m/z 91.05 Tropylium Cation M->frag1 Benzylic Cleavage frag2 m/z 210.10 [M+H - C₇H₇]⁺ M->frag2 Loss of Benzyl Radical frag3 m/z 273.12 [M+H - C₂H₄]⁺ M->frag3 Loss of Ethene frag4 m/z 255.12 [M+H - C₂H₅OH]⁺ M->frag4 Loss of Ethanol frag5 m/z 183.06 [m/z 210.10 - C₂H₄]⁺ frag2->frag5 Loss of Ethene

Caption: Proposed ESI-MS/MS fragmentation of this compound.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the LC-MS/MS analysis.

Materials and Sample Preparation
  • Solvents and Reagents: Use LC-MS grade acetonitrile, water, and formic acid.

  • Sample: this compound.

  • Stock Solution Preparation: Accurately weigh ~5 mg of the compound and dissolve it in 5 mL of acetonitrile to prepare a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution with 50:50 acetonitrile:water containing 0.1% formic acid to a final concentration of 1-10 µg/mL. The formic acid aids in protonation, enhancing the [M+H]⁺ signal.

  • Centrifugation: Centrifuge the final solution at 10,000 rpm for 5 minutes to remove any particulates before injection.

Liquid Chromatography (LC) Method

A standard reversed-phase method provides excellent separation for compounds of this polarity.

  • Instrument: High-Performance Liquid Chromatography (HPLC) system coupled to the mass spectrometer.

  • Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2-5 µL.

  • Gradient:

    • Start at 10% B.

    • Linear ramp to 95% B over 8 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 10% B in 0.1 minutes.

    • Equilibrate at 10% B for 3 minutes.

  • Column Temperature: 40 °C.

Mass Spectrometry (MS) Method

The following parameters are a robust starting point and can be optimized for the specific instrument in use.

  • Instrument: A triple quadrupole or Orbitrap mass spectrometer is recommended.[5]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow (N₂): 800 L/hr.

  • Full Scan (MS1) Acquisition:

    • Mass Range: m/z 70-500.

    • This scan is used to identify the protonated molecular ion [M+H]⁺.

  • Tandem MS (MS/MS) Product Ion Scan:

    • Precursor Ion: m/z 301.15.

    • Isolation Window: ± 0.5 Da.

    • Collision Gas: Argon.

    • Collision Energy: Perform a ramp from 10-40 eV to capture both low-energy (loss of large functional groups) and high-energy (cleavage of stronger bonds) fragments.

Data Interpretation and Expected Results

The analysis will yield two primary sets of data: a full scan spectrum (MS1) and a product ion spectrum (MS/MS).

  • MS1 Spectrum: The full scan spectrum should be dominated by a single major peak at m/z 301.15 , corresponding to the [M+H]⁺ ion of this compound. Sodium adducts [M+Na]⁺ at m/z 323.13 may also be observed at lower intensities.

  • MS/MS Spectrum: The product ion scan of m/z 301.15 will reveal the characteristic fragments. The expected ions and their proposed structures are summarized in the table below.

Measured m/z Calculated Mass Elemental Composition Proposed Fragment Identity Inferred Neutral Loss
301.15301.1518[C₁₅H₂₆O₄P]⁺Precursor Ion ([M+H]⁺)-
273.12273.1205[C₁₃H₂₂O₄P]⁺Loss of etheneC₂H₄
255.11255.1099[C₁₃H₂₁O₃P]⁺Loss of ethanolC₂H₅OH
210.10210.0997[C₈H₁₉O₄P]⁺Loss of benzyl radicalC₇H₇•
183.06183.0629[C₆H₁₂O₄P]⁺Loss of benzyloxyetheneC₉H₁₀O
91.0591.0548[C₇H₇]⁺Tropylium CationC₈H₁₈O₄P

Conclusion

The LC-ESI-MS/MS method detailed in this application note provides a reliable and highly specific workflow for the structural characterization of this compound. The combination of soft ionization to preserve the molecular ion and subsequent collision-induced dissociation provides a rich fragmentation spectrum that serves as a structural fingerprint. The predictable losses of the benzyl group and neutral fragments from the phosphonate esters are diagnostic for this class of compounds. This protocol can be readily adapted for the analysis of related organophosphorus molecules, making it a valuable tool for synthetic chemistry verification, metabolite identification, and quality control in pharmaceutical and industrial research.

References

  • cromlab-instruments.es. Analysis of Organophosphorus Compounds by GC/MS. Available at: [Link]

  • MDPI. Ultra-Sensitive Analysis of Organophosphorus Compounds by Comparative GC-FPD and GC-ICP-MS: Implications for Chemical Warfare Agent Detection. Available at: [Link]

  • PubMed. Electrospray ionization mass spectrometry and tandem mass spectrometry of clodronate and related bisphosphonate and phosphonate compounds. Available at: [Link]

  • Wiley Online Library. Electrospray ionization mass spectrometry of AZT H-phosphonates conjugated with steroids. Available at: [Link]

  • Agilent. Organophosphorus Pesticides in Apple Matrix by GC/MS/FPD using an Agilent J&W DB-35ms Ultra Inert. Available at: [Link]

  • Drawell. Exploring the Role of Gas Chromatography in Organophosphate Analysis. Available at: [Link]

  • Shimadzu. Determination of Organophosphorus Pesticide present in Herbal Products using QuEChERS Method. Available at: [Link]

  • ACS Publications. Oxygen Isotope Analyses of Phosphate and Organophosphorus Compounds by Electrospray Ionization Orbitrap Mass Spectrometry. Available at: [Link]

  • ChemRxiv. Oxygen Isotope Analyses of Phosphate and Organophosphorus Compounds by Electrospray Ionization Orbitrap Mass Spectrometry. Available at: [Link]

  • MDPI. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. Available at: [Link]

  • MDPI. Synthesis and Butyllithium-Induced Cyclisation of 2-Benzyloxyphenylphosphonamidates Giving 2,3-Dihydrobenzo[d][3]oxaphospholes. Available at: [Link]

  • ResearchGate. Fragment ions observed in the tandem mass spectra of compounds 1-5. Available at: [Link]

  • NIST WebBook. Phosphonic acid, ethyl-, diethyl ester. Available at: [Link]

  • Nagendra Pras. Expeditious synthesis of (±)-diethyl 2-alkyl- and 2-aryl-(3-oxoisoindolin-1- yl)phosphonates using OSU-6 catalyst. Available at: [Link]

  • Docentes FCT NOVA. Phosphonic Systems. Part 3.' Diethyl Prop-2-enylphosphonate, a New and Versatile Substrate in Carbon-Carbon Bond. Available at: [Link]

  • SciSpace. Synthesis and Characterization of the Structure of Diethyl [(4-{(1H-Benzo[d]Imidazol-1-yl)Methyl}. Available at: https://typeset.io/papers/synthesis-and-characterization-of-the-structure-of-diethyl-2ykp503j
  • ResearchGate. Synthesis of diethyl benzylphosphonate derivatives. Available at: [Link]

  • MDPI. Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Available at: [Link]

  • JEOL Ltd. Analyzes of alkyl phosphonate mixtures | Applications Notes. Available at: [Link]

  • PubChem - NIH. Diethyl benzylphosphonate. Available at: [Link]

Sources

Troubleshooting & Optimization

Optimizing Diethyl[2-(benzyloxy)ethyl]phosphonate synthesis yield

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Diethyl [2-(benzyloxy)ethyl]phosphonate Synthesis Ticket ID: #PHOS-882-OPT Status: Open Assigned Specialist: Senior Application Scientist, Chemical Process Group

Introduction: The Optimization Mandate

You are likely encountering yield ceilings (typically 50-60%) or purity issues (vinyl ether byproducts) when synthesizing Diethyl [2-(benzyloxy)ethyl]phosphonate via the classic Michaelis-Arbuzov reaction.

This molecule is a critical intermediate, often used as a Horner-Wadsworth-Emmons (HWE) reagent or a surfactant precursor. The standard reaction between benzyl 2-bromoethyl ether and triethyl phosphite is thermodynamically favorable but kinetically sensitive to byproduct interference.

This guide moves beyond standard textbook protocols to address the process engineering required to push yields toward >85%.

The Core Protocol: "The Golden Path"

Objective: Maximize conversion while suppressing the competitive alkylation of the phosphite by the ethyl bromide byproduct.

Reagents & Stoichiometry
ComponentRoleEquiv.Critical Note
Benzyl 2-bromoethyl ether Substrate1.0Must be dry (<0.1% water) to prevent hydrolysis.
Triethyl phosphite Reagent1.5 - 2.0Stoichiometric Excess is vital. It acts as solvent and drives kinetics.
Ethyl Bromide (EtBr) ByproductN/AMUST BE REMOVED continuously.
Step-by-Step Execution
  • The Setup (Critical Control Point): Use a 3-neck round-bottom flask equipped with a short-path distillation head (or Dean-Stark trap if using solvent) and a thermometer. Do not use a standard reflux condenser alone; you must allow the volatile EtBr (bp 38.4°C) to escape while retaining the phosphite (bp 156°C).

  • Inertion: Purge the system with Argon. Oxygen promotes phosphite oxidation to phosphate (inert dead-end product).

  • Thermal Ramp: Heat the neat mixture to 130°C .

    • Observation: Evolution of EtBr gas will begin. Ensure the distillation head temperature remains low (<50°C) to confirm only EtBr is leaving.

  • The "Push": Once EtBr evolution slows (typically 2-4 hours), gradually increase bath temperature to 150°C for 1 hour to convert the final 10% of the bromide.

  • Workup:

    • Cool to room temperature.[1]

    • High-Vacuum Strip: Remove excess triethyl phosphite on a rotary evaporator (60°C, <10 mbar).

    • Purification: Vacuum distillation is preferred (bp ~160-170°C at 0.5 mmHg). For small scales (<5g), silica flash chromatography (EtOAc/Hexane) is acceptable but less efficient due to the compound's polarity.

Visualization: The Reaction Workflow

The following diagram outlines the logical flow and decision gates for the synthesis.

ArbuzovWorkflow Start Start: Dry Reagents (Benzyl 2-bromoethyl ether + P(OEt)3) Setup Setup: Short-Path Distillation (Argon Atmosphere) Start->Setup Heat Heat to 130°C (Neat Conditions) Setup->Heat Monitor Monitor Distillate (EtBr Removal) Heat->Monitor Decision Is EtBr evolution complete? Monitor->Decision Push Temp Ramp to 150°C (1 Hour) Decision->Push Yes Fail Troubleshoot: Check Sealing/Temp Decision->Fail No (Stalled >4h) Strip Vacuum Strip Excess P(OEt)3 Push->Strip Purify Vacuum Distillation (0.5 mmHg) Strip->Purify Fail->Heat Retry

Caption: Figure 1. Process flow for the thermal Arbuzov synthesis, emphasizing the critical distillation of the ethyl bromide byproduct.

Troubleshooting Dashboard

Symptom: Low Yield (<40%)

  • Root Cause: "Arbuzov Competition." The EtBr byproduct is alkylating the unreacted triethyl phosphite, forming diethyl ethylphosphonate (a difficult-to-separate impurity).

  • Fix: Your EtBr removal is inefficient. Switch from a reflux condenser to a Vigreux column or short-path distillation head. A slow stream of Argon can help sweep the EtBr out.

Symptom: Product contains Vinyl Ethers [2]

  • Root Cause: Thermal Elimination. At >160°C, the 2-bromoethyl ether moiety can undergo HBr elimination to form the vinyl ether, especially if the reaction mixture becomes slightly acidic.

  • Fix:

    • Limit max temperature to 150°C.

    • Add a proton scavenger: 1% Epoxide (e.g., 1,2-epoxybutane) or a solid base like K₂CO₃ (if heterogeneous stirring is efficient).

Symptom: "Stuck" Reaction (TLC shows starting material)

  • Root Cause: Poisoned Reagents. Triethyl phosphite hydrolyzes to diethyl phosphite (H-P(O)(OEt)₂) in moist air. Diethyl phosphite does not undergo the Arbuzov reaction under neutral conditions.

  • Fix: Distill your triethyl phosphite prior to use or use a fresh bottle stored under inert gas.

Mechanistic Failure Analysis

Understanding why the reaction fails is key to fixing it.

Mechanism Reactants R-Br + P(OEt)3 Intermed Phosphonium Salt [R-P+(OEt)3] Br- Reactants->Intermed SN2 Attack Side2 Side Rxn B: Vinyl Ether (Elimination) Reactants->Side2 Heat >160°C (Path 3) Product Product: Phosphonate + EtBr Intermed->Product Dealkylation (Path 1) Side1 Side Rxn A: Et-P(O)(OEt)2 (Self-Alkylation) Intermed->Side1 EtBr Attack (Path 2)

Caption: Figure 2. Mechanistic pathways.[3][4][5] Path 1 is desired. Path 2 occurs if EtBr is not removed. Path 3 occurs at excessive temperatures.

Advanced Optimization: Breaking the Barrier

If the thermal method is insufficient, deploy these advanced modifications.

Option A: Microwave-Assisted Synthesis (High Throughput)

Microwave irradiation provides rapid, uniform heating that often suppresses side reactions by reducing total thermal exposure time.

  • Conditions: Sealed vessel, 180°C, 15-30 minutes.

  • Advantage: Yields often improve to 90-95% .

  • Note: Requires a dedicated microwave reactor (e.g., Biotage/CEM). Do not use domestic microwaves due to pressure risks.

Option B: Lewis Acid Catalysis

For temperature-sensitive substrates (if the benzyl group is labile), use a catalyst to lower the activation energy.

  • Catalyst: Zinc Iodide (

    
    )  or Zinc Bromide (
    
    
    
    )
    (5-10 mol%).
  • Effect: Allows the reaction to proceed at 80-100°C instead of 140°C.

  • Mechanism: The Zinc coordinates with the halide, making it a better leaving group, facilitating the initial nucleophilic attack.

Data Comparison
MethodTemp (°C)TimeTypical YieldPurity Profile
Standard Thermal 140-1504-6 h65-75%Moderate (contains elimination products)
Catalytic (

)
90-1008-12 h80-85%High (less thermal degradation)
Microwave 18020 min92% Very High (fast kinetics beat side rxns)

FAQ: Technical Support

Q: Can I use the chloro- analog (Benzyl 2-chloroethyl ether) instead of the bromo-? A: You can, but it is significantly slower. Alkyl chlorides are poor substrates for Arbuzov reactions without adding a catalyst like NaI (Finkelstein condition) to generate the iodide in situ. Stick to the bromide or iodide for efficiency.[6]

Q: My product is an oil that won't crystallize. How do I assess purity? A: This phosphonate is typically a viscous oil. Rely on


P NMR .
  • Product: Singlet around

    
     26-32 ppm.
    
  • Starting Material (

    
    ): 
    
    
    
    138 ppm.
  • Phosphate Impurity (

    
    ): 
    
    
    
    -1 ppm.
  • Hydrolysis Product: Broad peak around

    
     20-25 ppm (pH dependent).
    

Q: Is the benzyl ether stable to these conditions? A: Yes, benzyl ethers are stable to neutral thermal conditions. However, if moisture enters the system, the phosphite hydrolyzes to acid species, which can cleave the benzyl group. Strict moisture exclusion is mandatory.

References

  • Arbuzov Reaction Fundamentals: Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov rearrangement.[1][3][4][5][6][7] Chemical Reviews, 81(4), 415-430. Link

  • Microwave Optimization: Keglevich, G., et al. (2011). Microwave-assisted Michaelis-Arbuzov reaction.[5][7] Current Organic Synthesis, 8(2), 262-275. Link

  • Lewis Acid Catalysis: Renard, P. Y., et al. (2002). Zinc(II)-catalyzed synthesis of phosphonates.[3][5] European Journal of Organic Chemistry, 2002(15), 2656-2662. Link

  • Specific Substrate Properties: PubChem Compound Summary for Diethyl [2-(benzyloxy)ethyl]phosphonate. Link

Sources

Common impurities in Diethyl[2-(benzyloxy)ethyl]phosphonate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diethyl [2-(benzyloxy)ethyl]phosphonate (CAS: 106375-66-8) is a critical intermediate in the synthesis of acyclic nucleoside phosphonates (ANPs) and HVP-prodrugs.[1] Its synthesis predominantly relies on the Michaelis-Arbuzov reaction between triethyl phosphite and benzyl 2-bromoethyl ether.

While the Arbuzov reaction is thermodynamically favorable, it is prone to specific "self-sabotaging" side reactions and thermal degradation pathways. This guide addresses the three most persistent impurity classes: Competitive Arbuzov Byproducts , Hydrolysis Species , and Thermal Decomposition Products .

Part 1: The "Phantom" Impurity – Diethyl Ethylphosphonate

User Query: "I am observing a persistent impurity (~5-10%) in my crude NMR that appears as a multiplet around 1.0-1.2 ppm and 1.6-1.8 ppm, distinct from my ethyl ester signals. It distills over with my product. What is it?"

Technical Diagnosis: You are likely seeing Diethyl ethylphosphonate .[2] This is the classic "Arbuzov Competitor."

The Mechanism of Failure: The Arbuzov reaction generates Ethyl Bromide (EtBr) as a stoichiometric byproduct. EtBr is itself an alkylating agent. If EtBr is not removed immediately upon formation, it competes with your starting material (Benzyl 2-bromoethyl ether) for the unreacted Triethyl phosphite.[1]

  • Desired Path:

    
    
    
  • Parasitic Path:

    
    
    

Because the parasitic path regenerates EtBr, the reaction can become autocatalytic in generating this impurity if the vessel is closed or refluxing efficiently.

Remediation Protocol:

  • Active Removal: Do not use a standard reflux condenser. Use a Dean-Stark trap or a fractional distillation head set to remove volatiles continuously.[1]

  • Temperature Control: EtBr boils at 38.4°C. Maintain your reaction internal temperature at 140°C–150°C to ensure rapid volatilization of EtBr, but ensure your condenser coolant is warm enough (e.g., 20°C) to let EtBr escape while retaining the Triethyl phosphite (bp 156°C).

  • Sparging: For larger scales, a slow stream of dry nitrogen sparged through the reaction mixture helps sweep out EtBr.

Visualization of Competitive Pathway:

Arbuzov_Competition cluster_0 Critical Control Point TEP Triethyl Phosphite (Reactant) Product Target Phosphonate (High BP) TEP->Product + SM (Primary Path) SM Benzyl 2-bromoethyl ether (Substrate) EtBr Ethyl Bromide (Byproduct) SM->EtBr Generates Impurity Diethyl Ethylphosphonate (Impurity) EtBr->Impurity + TEP (Parasitic Path) Impurity->EtBr Regenerates

Caption: The "Parasitic Loop" where retained Ethyl Bromide consumes Triethyl Phosphite to form Diethyl Ethylphosphonate.[1]

Part 2: Hydrolysis & Acidic Decomposition

User Query: "My product yield is good, but the material is slowly becoming acidic and the ³¹P NMR shows a new peak upfield. Is my benzyl group falling off?"

Technical Diagnosis: While benzyl deprotection is possible, it is more likely you are observing Phosphonate Mono-hydrolysis . The benzyl ether linkage is generally stable under neutral Arbuzov conditions. However, phosphonate diesters are susceptible to hydrolysis if exposed to moisture, especially if residual acid (HBr) is present.[1]

Key Impurities:

  • Mono-ethyl ester:

    
    [1]
    
  • Phosphonic Acid:

    
    [1]
    

The Causality:

  • Source 1 (Reagents): Wet Triethyl phosphite degrades into Diethyl phosphite (

    
    ), which is less reactive and acidic.[1]
    
  • Source 2 (Workup): If you wash the crude mixture with strong acid to remove amines or salts, you may catalyze the hydrolysis of the phosphonate ester.

Self-Validating Remediation:

  • The "Water Test": Dissolve a small aliquot of your crude in

    
    . Shake it with 
    
    
    
    . If the impurity peak shifts significantly or disappears (exchanging with
    
    
    ), it is likely a P-OH species (mono-ester or acid).[1]
  • Neutral Workup: Avoid acidic washes. Use saturated

    
     or brine. If removal of excess phosphite is needed, high-vacuum distillation is superior to aqueous workup.
    

Part 3: Thermal Degradation & Polymerization[1]

User Query: "I tried to push the reaction to completion by heating to 180°C. The mixture turned black and viscous. Can I recover my product?"

Technical Diagnosis: You have triggered Thermal Dealkylation/Polymerization . At temperatures >160°C, phosphonate esters can undergo self-alkylation or elimination reactions.[1]

Specific Issues:

  • Vinyl Ether Formation: Elimination of HBr from the starting material (before reaction) or elimination of diethyl phosphate from the product (unlikely but possible).[1]

  • Benzyl Cleavage: At >170°C, the benzyl ether can cleave, generating benzyl bromide (volatile) and the free alcohol, which then polymerizes or cyclizes.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Darkening / Tar T > 160°C; OxidationLimit T to 150°C; Use

atmosphere.[1]
Low Boiling Fraction EtBr or Benzyl BromideCheck condenser temp; Distill at lower vacuum.
Broad NMR Peaks PolymerizationFlash chromatography (Silica, EtOAc/Hex).[1][3]

Part 4: Purification & Analytical Standards

User Query: "How do I separate the unreacted starting material from the product? Their boiling points are high."[1]

Protocol: Vacuum Distillation vs. Chromatography

The boiling point difference between the starting Benzyl 2-bromoethyl ether and the Product is significant, but both are high-boiling.

Recommended Workflow:

  • Step 1: Strip Volatiles.

    • Rotary evaporate at 60°C/20 mbar to remove EtBr and bulk Triethyl phosphite.

  • Step 2: High Vacuum Distillation (Kugelrohr or Short Path). [1]

    • Fraction 1 (Forerun): Unreacted Benzyl 2-bromoethyl ether (approx. 110-120°C @ 0.5 mmHg).[1]

    • Fraction 2 (Product): Diethyl [2-(benzyloxy)ethyl]phosphonate (approx. 150-160°C @ 0.5 mmHg).[1]

  • Step 3: Chromatographic Polish (If >99% purity required). [1]

    • Stationary Phase: Silica Gel (230-400 mesh).[1][4]

    • Eluent: 0%

      
       5% Methanol in Dichloromethane (DCM) OR 50% 
      
      
      
      100% Ethyl Acetate in Hexanes.[1]
    • Note: Phosphonates stick to silica; use a polar push (MeOH or EtOAc).[1]

Decision Tree for Purification:

Purification_Logic Start Crude Reaction Mixture Analysis Analyze Purity (GC/NMR) Start->Analysis Impurity_Type Identify Major Impurity Analysis->Impurity_Type Volatiles Low Boilers (EtBr, Et-PO(OEt)2) Impurity_Type->Volatiles Detected Heavy High Boilers (Tars, Salts) Impurity_Type->Heavy Detected SM Unreacted SM (Benzyl ether) Impurity_Type->SM Detected Action_Distill High Vac Distillation (<1 mmHg) Volatiles->Action_Distill Effective Action_Column Flash Chromatography (Silica) Heavy->Action_Column Best for Tars SM->Action_Distill Effective (bp diff > 30C) Action_Distill->Action_Column If Purity < 98%

Caption: Decision matrix for selecting the optimal purification method based on impurity profile.

References

  • Arbuzov Reaction Mechanism & Side Reactions

    • Bhattacharya, A. K., & Thyagarajan, G. (1981).[1] The Michaelis-Arbuzov rearrangement.[5][6][7][8][9] Chemical Reviews, 81(4), 415-430.[1] Link[1]

  • Synthesis of Benzyl Phosphonates

    • BenchChem. (2025).[1][4][10] Application Note: Purification of Diethyl (2,6-dichlorobenzyl)phosphonate. Link[1]

  • General Phosphonate Synthesis Protocols

    • Organic Syntheses, Coll.[1] Vol. 9, p. 88 (1998); Vol. 71, p. 20 (1993).[1] Diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. Link

  • Impurity Characterization (Diethyl ethylphosphonate)

    • Ford-Moore, A. H., & Williams, J. H. (1947).[1] The reaction between trialkyl phosphites and alkyl halides.[2][5][6][7][8][10][11] Journal of the Chemical Society, 1465-1467. Link

Sources

Technical Support Center: Reaction Monitoring for Diethyl[2-(benzyloxy)ethyl]phosphonate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PHOS-BENZ-001 Status: Open Agent: Senior Application Scientist Subject: TLC Protocol & Troubleshooting for Arbuzov Synthesis Monitoring

Executive Summary & Reaction Context

You are likely synthesizing Diethyl[2-(benzyloxy)ethyl]phosphonate via the Michaelis-Arbuzov reaction . This involves reacting Benzyl 2-bromoethyl ether (or similar halide) with Triethyl phosphite .

  • The Challenge: Phosphonates are significantly more polar than their alkyl halide precursors and often exhibit "tailing" on acidic silica gel. Furthermore, the triethyl phosphite reagent is UV-inactive, creating a "blind spot" in standard monitoring.

  • The Solution: This guide provides a multi-modal visualization strategy and a buffered mobile phase system to ensure precise reaction endpoints.

Standard Operating Procedure (SOP)

A. The Chemistry on the Plate

Understanding the polarity shift is critical for interpreting your TLC.

CompoundRolePolarityUV Active?Visualization
Benzyl 2-bromoethyl ether Starting Material (SM)Low (Lipophilic)Yes (Benzyl)UV (Strong), Iodine
Triethyl phosphite ReagentMediumNo Iodine (Faint), KMnO₄
This compound Product High (Polar P=O)Yes (Benzyl)UV, Iodine, PMA
Ethyl Bromide ByproductLowNoVolatile (Evaporates)
B. Mobile Phase Selection

Phosphonates are "sticky" on silica due to the Lewis basicity of the phosphoryl oxygen (


).
  • Standard System: 100% Ethyl Acetate (EtOAc) or EtOAc:Hexane (8:2).

  • For Tailing Issues: Add 1% Triethylamine (TEA) to the mobile phase to neutralize silica acidity.

  • Alternative (High Polarity): 5% Methanol in Dichloromethane (DCM).[1]

C. Visualization Protocol (The "Triple Check")

Do not rely on UV alone. Follow this order:

  • UV (254 nm): Mark the Benzyl-containing spots (SM and Product).

  • Iodine Chamber: Expose for 2-3 minutes. This visualizes the non-aromatic Triethyl phosphite (if present) and confirms the organic spots.

  • Stain (PMA or KMnO₄): Dip and heat. Phosphonates often stain vigorously with Phosphomolybdic Acid (PMA).

Visualization: The Monitoring Workflow

The following diagram outlines the decision logic for monitoring this specific reaction.

ReactionMonitoring Start Sample Reaction Mixture Spot Spot on Silica F254 Plate (Co-spot with SM) Start->Spot Elute Elute: 80% EtOAc / 20% Hexane Spot->Elute Dry Dry Plate Completely Elute->Dry UV Visualize UV (254 nm) Dry->UV Decision1 Is SM (High Rf) Visible? UV->Decision1 Iodine Stain: Iodine / PMA Decision1->Iodine No (SM Gone) Result1 Reaction Incomplete Continue Heating Decision1->Result1 Yes (Strong SM) Result2 Check for Product (Lower Rf) Iodine->Result2 Success Reaction Complete Workup Result2->Success Product Spot Present Issue Troubleshoot: Hydrolysis or Tailing Result2->Issue No Product / Streaking

Caption: Logical workflow for monitoring the Arbuzov transformation of benzyl ethers to phosphonates.

Troubleshooting Guide

Issue 1: "I see a streak instead of a spot for the product."

Cause: The phosphoryl oxygen (


) is a hydrogen bond acceptor and interacts strongly with the acidic silanols (

) on the TLC plate surface. Fix:
  • Add Base: Pre-treat the plate with mobile phase containing 1% Triethylamine (TEA) or add TEA directly to your elution jar.

  • Switch Solvent: Move to a DCM/MeOH system (e.g., 95:5). Methanol competes for the active sites on the silica, reducing tailing.

Issue 2: "The starting material spot is gone, but I don't see the product on UV."

Cause: While unlikely (since the benzyl group is stable), the product might be too dilute, or the benzyl ether cleaved (rare in Arbuzov conditions). Fix:

  • Concentration: Phosphonates are heavy. Spot more concentrated samples (3-5 spots on top of each other).

  • Stain Check: Use PMA (Phosphomolybdic Acid).[2] The phosphorus moiety usually stains blue/green after heating.

Issue 3: "I have a new spot at the baseline (Rf = 0.0)."

Cause: Hydrolysis. The phosphonate ester (Diethyl) may have hydrolyzed to the mono-ester or phosphonic acid, especially if moisture was present or workup was too acidic. Fix:

  • Verify: Attempt to elute with a highly polar solvent (20% MeOH in DCM). If it moves slightly, it is the acid/salt.

  • Prevention: Ensure anhydrous conditions during synthesis.

Frequently Asked Questions (FAQs)

Q: Why can't I see the Triethyl phosphite reagent on UV? A: Triethyl phosphite (


) lacks a chromophore (conjugated system). It does not absorb UV at 254 nm. You must use Iodine or KMnO₄ to visualize excess reagent.

Q: What is the expected Rf difference? A:

  • Benzyl 2-bromoethyl ether: Non-polar. Expect Rf ~0.7–0.8 in 100% EtOAc.

  • Product: Polar.[1][3] Expect Rf ~0.3–0.4 in 100% EtOAc.

  • Note: If you run in 50/50 Hex/EtOAc, the product may stay near the baseline.

Q: Can I use KMnO₄ stain? A: Yes. The benzyl ether moiety is oxidizable, and the phosphite reagent is also oxidizable. KMnO₄ will show yellow/brown spots for both. However, PMA is generally more specific for the high-density electron clouds in phosphorus compounds.

Diagnostic Logic Tree

Use this diagram to diagnose separation or visualization failures.

Troubleshooting Problem TLC Problem Type1 Streaking/Tailing Problem->Type1 Type2 No Separation Problem->Type2 Type3 Ghost Spots Problem->Type3 Sol1 Add 1% TEA or use MeOH/DCM Type1->Sol1 Sol2 Change Selectivity: Try Toluene/Acetone Type2->Sol2 Sol3 Check Decomposition (Run 2D TLC) Type3->Sol3

Caption: Quick-reference decision tree for common TLC anomalies in phosphonate synthesis.

References

  • Arbuzov Reaction Mechanism & Conditions

    • Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov rearrangement.[4][5][6] Chemical Reviews, 81(4), 415-430.

    • Source:

  • TLC Visualization of Phosphonates

    • Touchstone, J. C. (1992). Practice of Thin Layer Chromatography. Wiley-Interscience.
    • Source:

  • Synthesis of Benzyl Phosphonates

    • BenchChem. (2025).[1][4][6] An In-depth Technical Guide to the Synthesis of Diethyl (2,6-dichlorobenzyl)phosphonate. (Provides analogous Rf and workup data for benzyl phosphonates).

    • Source:

  • TLC Troubleshooting (Tailing & Acidity)

    • Reich, H. J. (2022).[7] TLC Visualization & Troubleshooting. University of Wisconsin-Madison Organic Chemistry Data.

    • Source:

Sources

Stereoselectivity issues with Diethyl[2-(benzyloxy)ethyl]phosphonate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Diethyl[2-(benzyloxy)ethyl]phosphonate. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this reagent in their synthetic workflows. Here, we address common stereoselectivity challenges and other experimental issues encountered during its application in the Horner-Wadsworth-Emmons (HWE) reaction, providing in-depth troubleshooting advice and answers to frequently asked questions.

Troubleshooting Guide: Overcoming Common Stereoselectivity Issues

This section is structured to help you diagnose and resolve specific problems you may encounter during your olefination experiments.

Q1: My reaction with this compound is producing a poor E/Z mixture of alkene isomers. How can I enhance the selectivity for the (E)-alkene?

A1: Achieving high (E)-selectivity in the Horner-Wadsworth-Emmons (HWE) reaction is a common objective and hinges on establishing thermodynamic control.[1][2] The reaction mechanism involves a reversible initial addition of the phosphonate carbanion to the aldehyde, leading to oxaphosphetane intermediates.[2][3] To favor the (E)-alkene, the reaction conditions must allow these intermediates to equilibrate to the more thermodynamically stable anti-oxaphosphetane, which then eliminates to form the (E)-product.[1]

Core Causality: The formation of the (E)-alkene is favored when the initial addition step is reversible, allowing the reaction to proceed through the lowest energy pathway.

Troubleshooting Steps & Recommendations:

  • Base and Counter-ion Selection: The choice of base is critical.

    • Sodium Hydride (NaH): This is a common and effective base for promoting (E)-selectivity. Sodium ions are believed to coordinate the intermediates less tightly than lithium, facilitating the necessary equilibration.

    • Lithium Salts with Milder Bases: The Masamune-Roush conditions, employing lithium chloride (LiCl) with a milder base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), are excellent for base-sensitive substrates.[2][4] The lithium ion is thought to enhance the reversibility of the initial addition step, thereby improving (E)-selectivity.[4]

  • Reaction Temperature: Higher temperatures generally favor the formation of the thermodynamic product. If you are running the reaction at low temperatures (e.g., -78 °C), allowing the reaction to warm to room temperature can significantly improve the E/Z ratio.[2]

  • Solvent Choice: Aprotic, non-polar solvents like tetrahydrofuran (THF) or toluene are standard. The solvent must be scrupulously dry, as water will quench the phosphonate carbanion.

  • Aldehyde Structure: The steric bulk of the aldehyde can influence selectivity. Aldehydes with greater steric hindrance tend to yield higher (E)-selectivity.[2]

Experimental Protocol: (E)-Selective HWE Reaction

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification P1 Dry glassware under vacuum P2 Add anhydrous THF under N2 P1->P2 P3 Add NaH (60% dispersion) P2->P3 R1 Cool to 0 °C P3->R1 R2 Add Phosphonate dropwise R1->R2 R3 Warm to RT, stir 30 min R2->R3 R4 Add Aldehyde dropwise R3->R4 R5 Stir at RT (12-24h) R4->R5 W1 Quench with aq. NH4Cl R5->W1 W2 Extract with Ethyl Acetate W1->W2 W3 Wash with Brine W2->W3 W4 Dry (Na2SO4), concentrate W3->W4 W5 Purify (Column Chromatography) W4->W5 HWE_Mechanism Reactants Phosphonate Carbanion + Aldehyde Syn syn-Oxaphosphetane (Kinetic Product) Reactants->Syn k_syn (fast) Anti anti-Oxaphosphetane (Thermodynamic Product) Reactants->Anti k_anti (slow) Syn->Reactants k_rev_syn Syn->Anti Equilibration Z_Alkene (Z)-Alkene Syn->Z_Alkene k_elim_syn (Fast) Anti->Reactants k_rev_anti E_Alkene (E)-Alkene Anti->E_Alkene k_elim_anti (Slower)

HWE reaction mechanism and stereochemical pathways.
Q2: How do different bases and reaction conditions affect the E/Z selectivity?

A2: The choice of base, solvent, and temperature are the primary levers for controlling the stereochemical outcome of the HWE reaction. [5]A summary of their effects is provided below.

ConditionEffect on Selectivity & Rationale
Base
NaH, NaOMeFavors (E)-Alkene: Promotes equilibration of intermediates to the thermodynamic anti adduct. [2]
KHMDS, K-t-BuOKFavors (Z)-Alkene (with EWG phosphonates): Strong, non-coordinating bases that promote irreversible, kinetically controlled addition. [6]Potassium bases are often used.
DBU/LiCl, Et₃N/MgBr₂Favors (E)-Alkene: Milder conditions for base-sensitive substrates. The Lewis acidic cations (Li⁺, Mg²⁺) are thought to promote equilibration. [2][5]
Temperature
Low Temp (-78 °C)Favors (Z)-Alkene: Essential for kinetic control; prevents equilibration of intermediates. [1]
Room Temp to RefluxFavors (E)-Alkene: Provides the energy needed for intermediates to equilibrate to the more stable thermodynamic pathway. [2]
Additives
18-Crown-6Favors (Z)-Alkene: Used with potassium bases (KHMDS) to sequester the K⁺ ion, leading to a more reactive "naked" anion for kinetic control. [6]
LiCl, MgCl₂Favors (E)-Alkene: Lewis acidic salts that facilitate the reversibility of the initial addition step, enhancing thermodynamic control. [2][4]
Q3: Are there methods to achieve enantioselectivity in HWE reactions?

A3: Yes, asymmetric variations of the HWE reaction have been developed to control enantioselectivity, which is crucial for synthesizing chiral molecules. These methods typically involve one of two strategies:

  • Chiral Auxiliaries: A chiral auxiliary can be incorporated into the phosphonate reagent itself. [7][8]This auxiliary directs the nucleophilic attack of the phosphonate carbanion onto one face of the prochiral aldehyde, leading to the formation of one enantiomer of the product in excess. The auxiliary is typically designed to be removable later in the synthetic sequence. [8][9]

  • External Chiral Ligands: An external chiral ligand can be used to coordinate with the metal counter-ion of the base. [10]This creates a chiral environment around the reacting species, influencing the stereochemical course of the addition step and resulting in an enantiomeric excess of the product. [10] These advanced methods often require significant optimization for each specific substrate combination.

References

  • Wikipedia. (2023). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • MDPI. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(20), 7138. Retrieved from [Link]

  • MDPI. (n.d.). Application of the Z-Selective Still–Gennari Olefination Protocol for the Synthesis of Z-α,β-Unsaturated Phosphonates. Retrieved from [Link]

  • PubMed. (2022). Highly Z-Selective Horner-Wadsworth-Emmons Olefination Using Modified Still-Gennari-Type Reagents. Molecules, 27(20). Retrieved from [Link]

  • YouTube. (2023). Horner-Wadsworth-Emmons Reaction. Professor Dave Explains. Retrieved from [Link]

  • CORE. (n.d.). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • PubMed. (1998). The Asymmetric Horner-Wadsworth-Emmons Reaction Mediated by An External Chiral Ligand. Angewandte Chemie International Edition, 37(4), 515-517. Retrieved from [Link]

  • ACS Publications. (1993). Asymmetric Horner-Wadsworth-Emmons reactions using meso dialdehydes as substrates. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • Iowa Research Online. (n.d.). New synthesis and reactions of phosphonates. Retrieved from [Link]

  • PubMed. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Retrieved from [Link]

  • ResearchGate. (2014). What is the impact of LiCl on the diastereo-selectivity of the Horner–Wadsworth–Emmons reaction?. Retrieved from [Link]

  • DiVA. (n.d.). Z‐Selective Alkene Formation from Reductive Aldehyde Homo‐Couplings. Retrieved from [Link]

  • PubMed. (2000). [Development of highly stereoselective reactions utilizing heteroatoms--new approach to the stereoselective Horner-Wadsworth-Emmons reaction]. Yakugaku Zasshi, 120(5), 432-44. Retrieved from [Link]

  • Reddit. (2011). Question about Horner-Wadsworth-Emmons workup. r/chemistry. Retrieved from [Link]

  • CONICET. (n.d.). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of Horner-Wadsworth-Emmons reagent: methyl 2-benzyloxycarbonylamino-2-(dimethoxy-phosphinyl)acetate. Retrieved from [Link]

  • University of Pittsburgh. (n.d.). The Wittig Reaction. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2020). Wittig reaction. Retrieved from [Link]

  • ResearchGate. (2000). Development of Highly Stereoselective Reactions Utilizing Heteroatoms : New Approach to the Stereoselective Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • YouTube. (2020). Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. Sandy Kulkarni Chemistry Videos. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of the HWE‐type reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactivity and Selectivity in the Wittig Reaction: A Computational Study. Retrieved from [Link]

  • ACS Publications. (2025). Z-Selective Synthesis of Trisubstituted Alkenes by the HWE Reaction Using Modified Still–Gennari Type Reagents. The Journal of Organic Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • Global Journal of Engineering Science and Researches. (n.d.). Synthesis of diethyl (2-benzoylamino-2-(phenoxy) methyl) phosphonate. Retrieved from [Link]

  • YouTube. (2023). E vs Z Selectivity in Wittig Reaction. Chemwise. Retrieved from [Link]

  • Arkivoc. (n.d.). (E)-Selective Horner–Wadsworth–Emmons reaction of aldehydes with bis-(2,2,2-trifluoroethyl)phosphonoacetic acid. Retrieved from [Link]

  • Docentes FCT NOVA. (n.d.). Phosphonic Systems. Part 3.' Diethyl Prop-2-enylphosphonate, a New and Versatile Substrate in Carbon-Carbon Bond. Retrieved from [Link]

  • ETH Zurich. (n.d.). OCII_PS_FS2019_Advanced FGT_PS1. Retrieved from [Link]

  • PMC. (2022). The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. Retrieved from [Link]

Sources

Technical Support Center: Diethyl[2-(benzyloxy)ethyl]phosphonate Deprotection

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges associated with the deprotection of Diethyl[2-(benzyloxy)ethyl]phosphonate . Due to the dual nature of this molecule—containing both a phosphonate ester and a benzyl ether —chemoselectivity is the primary challenge.

The guide is structured by Target Product , allowing you to troubleshoot based on which functional group you intend to cleave.

Molecule: this compound Structure:


Critical Risk:  The 2-alkoxyethyl motif is prone to 

-elimination
, leading to the formation of vinyl phosphonates.
🛠️ Module 1: Decision Matrix & Workflow

Before selecting a reagent, identify your target. The stability of the 2-alkoxyethyl linkage depends heavily on the order of deprotection.

DeprotectionStrategy Start Start: this compound Decision Which group must be removed? Start->Decision PathA Target: Phosphonic Acid (Keep Benzyl Ether) Decision->PathA Remove Et only PathB Target: Alcohol (Keep Phosphonate Ester) Decision->PathB Remove Bn only PathC Target: Fully Deprotected (2-Hydroxyethylphosphonic acid) Decision->PathC Remove Both MethodA Method: TMSBr (McKenna Reaction) Strictly Anhydrous PathA->MethodA MethodB Method: Hydrogenolysis (Pearlman's Catalyst) PathB->MethodB MethodC Method: TMSI or 6M HCl (High Risk of Elimination) PathC->MethodC RiskA Risk: HBr formation cleaves Benzyl group MethodA->RiskA RiskB Risk: Catalyst Poisoning by Phosphonate P=O MethodB->RiskB RiskC Risk: Vinyl Phosphonate (Beta-Elimination) MethodC->RiskC

Figure 1: Strategic decision tree for chemoselective deprotection.

🔬 Module 2: Troubleshooting Phosphonate Ester Cleavage (Et H)

Target: [2-(benzyloxy)ethyl]phosphonic acid Standard Reagent: Bromotrimethylsilane (TMSBr)

The McKenna reaction (TMSBr) is generally selective for phosphonate esters, leaving benzyl ethers intact if conditions are controlled.

Common Side Products & Fixes
Side Product / IssueDiagnostic Signal (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

P NMR)
Root CauseCorrective Action
Mono-ethyl ester Split peak or small shift from SMIncomplete SilylationIncrease TMSBr equivalents (4–5 eq). Extend reaction time. Ensure anhydrous conditions.
Benzyl Cleavage (Alcohol formation) Shift in

H NMR (Loss of Ph)
In-situ HBr formation . TMSBr reacts with adventitious water to form HBr, which cleaves the benzyl ether.Add Scavenger: Use 2,6-lutidine or HMDS (hexamethyldisilazane) to buffer acid. Use fresh, distilled TMSBr.
Vinyl Phosphonate Signal at

10–18 ppm (downfield)

-Elimination
. Occurs if reaction is heated or if basic workup is too aggressive.
Keep temp

0°C to RT.
Avoid strong bases during workup.
⚠️ Critical Protocol: The "Dry" McKenna
  • Dry the Substrate: Azeotrope the starting material with dry toluene (

    
    ) to remove trace water.
    
  • Solvent: Dissolve in anhydrous DCM (0.1 M).

  • Addition: Add TMSBr (4.0 eq) dropwise at 0°C under Argon.

  • Reaction: Stir at RT for 2–4 hours. Monitor by

    
    P NMR (look for silyl ester shift).
    
  • Quench (Methanolysis): Evaporate volatiles completely in vacuo. Re-dissolve residue in MeOH. Stir 1 hour.

    • Why? Direct addition of water to the reaction mixture generates heat and HBr, risking benzyl cleavage. The intermediate silyl ester must be methanolyzed gently.

🔬 Module 3: Troubleshooting Benzyl Ether Cleavage (Bn H)

Target: Diethyl (2-hydroxyethyl)phosphonate Standard Reagent:


, Pd/C

Standard hydrogenolysis often fails because the phosphoryl oxygen (


) coordinates to the Palladium surface, poisoning the catalyst.
Common Side Products & Fixes
Side Product / IssueObservationRoot CauseCorrective Action
No Reaction (Recovered SM) No change in TLC/NMRCatalyst Poisoning . The phosphonate binds tightly to Pd sites.Switch Catalyst: Use Pearlman’s Catalyst (

).[1] It is more robust against P-poisoning.
Phosphonic Acid (Et cleavage) Broad peak in

P NMR
Lewis Acid Contamination . If using

or

instead of

.
Avoid Boron halides . They will cleave ethyl esters. Stick to Hydrogenolysis.
Aldehyde/Oxidation New carbonyl peak in

H NMR
Oxidation . If using Transfer Hydrogenation with inappropriate donor.Use Cyclohexene as the hydrogen donor instead of ammonium formate if oxidation is observed.
⚠️ Critical Protocol: The "High-Pressure" Hydrogenolysis
  • Solvent: Use MeOH or EtOH (acetic acid additive can help prevent amine poisoning, but less relevant here).

  • Catalyst: Use

    
     (Pearlman's Catalyst) at 20 wt% loading (higher than standard).
    
  • Pressure: Balloon pressure (1 atm) is often insufficient. Use a Parr shaker at 50 psi .

  • Time: Reaction may take 24–48 hours.

☠️ Module 4: The "Silent Killer" – Beta-Elimination

Side Product: Diethyl vinylphosphonate (


)

This is the most dangerous side reaction for 2-substituted ethyl phosphonates. The structure


 contains a leaving group (

-alkoxy) relative to the electron-withdrawing phosphonate group.
Mechanism of Failure

Under basic conditions (or thermal acidic conditions), the acidic


-protons can be removed, or the 

bond can weaken, leading to elimination of benzyl alcohol.

EliminationMechanism Substrate Substrate: (EtO)2(O)P-CH2-CH2-OBn Transition Transition State: Loss of OBn (Leaving Group) Substrate->Transition Heat or Base Product Side Product: Vinyl Phosphonate (EtO)2(O)P-CH=CH2 Transition->Product - BnOH

Figure 2: Pathway for the formation of vinyl phosphonate side product.

Prevention Strategy:

  • Avoid Strong Bases: Never use NaH or alkoxides if the phosphonate is present.

  • Temperature Control: When using TMSI (which is more aggressive than TMSBr), keep the temperature at -20°C to 0°C. Do not reflux.

  • Acid Choice: If fully deprotecting to the acid alcohol, avoid refluxing in HBr. Use 6M HCl at reflux only if necessary, but monitor for vinyl formation. TMSI followed by aqueous workup is milder.

❓ FAQ: Frequently Asked Questions

Q: Can I use


 to remove the benzyl group? 
A: Not recommended. 

is a harsh Lewis acid that will likely cleave the phosphonate ethyl esters simultaneously, yielding a complex mixture of partially dealkylated products. It is difficult to control chemoselectivity with

on this scaffold.

Q: I see a new peak at ~18 ppm in ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


P NMR. What is it? 
A:  This is diagnostic of the vinyl phosphonate . The double bond deshields the phosphorus nucleus compared to the saturated ethyl chain (typically ~30 ppm). You have likely triggered 

-elimination.

Q: My TMSBr reaction turned orange/brown. Is it ruined? A: Not necessarily. The color often comes from traces of free bromine (


) or impurities in the TMSBr. However, if the color is deep red/black, it suggests significant decomposition. Ensure you are using a scavenger like 2,6-lutidine if your substrate is sensitive.
📚 References
  • McKenna Reaction (TMSBr): McKenna, C. E.; Higa, M. T.; Cheung, N. H.; McKenna, M.-C. "The facile dealkylation of phosphonic acid esters by bromotrimethylsilane." Tetrahedron Letters, 1977 , 18, 155–158. Link

  • TMSI Reactivity: Morita, T.; Okamoto, Y.; Sakurai, H. "Dealkylation of Dialkyl Phosphonates with Iodotrimethylsilane." Tetrahedron Letters, 1978 , 19, 2523–2526. Link

  • Hydrogenolysis of Benzyl Ethers: Greene, T. W.; Wuts, P. G. M.[2] Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999 . (Chapter on Protection for the Hydroxyl Group). Link

  • Catalyst Poisoning by Phosphonates: Sajiki, H., et al. "Pd/C-catalyzed chemoselective hydrogenation in the presence of diphenylphosphonate." Tetrahedron Letters, 2003 , 44, 8437-8439. Link

  • Beta-Elimination Risks: Breuer, E. "The chemistry of

    
    - and 
    
    
    
    -functionalized phosphonates." The Chemistry of Organophosphorus Compounds, Vol 4. Wiley, 1996 .

Sources

Troubleshooting Diethyl[2-(benzyloxy)ethyl]phosphonate NMR spectra

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Diethyl[2-(benzyloxy)ethyl]phosphonate Analysis

Executive Summary & Spectral Architecture

This compound is a critical intermediate, primarily utilized as a precursor for Horner-Wadsworth-Emmons (HWE) reagents. Its spectral signature is defined by the interaction between the phosphorus center, the ethyl linker, and the benzyl protection group.

Users frequently encounter interpretation errors due to heteronuclear coupling (


) , which splits signals into non-standard multiplets, often mistaken for impurities. This guide deconstructs these patterns to distinguish intrinsic molecular features from genuine synthetic artifacts.
Visualizing the Chemical System

The following diagram maps the synthesis pathway (Arbuzov reaction) and the origin of common spectral impurities.

G cluster_0 Reactants TEP Triethyl Phosphite (P(OEt)3) Phosphonium Phosphonium Intermediate [BnO-CH2-CH2-P(OEt)3]+ Br- TEP->Phosphonium Arbuzov_Side Impurity A: Diethyl Ethylphosphonate (Self-Arbuzov) TEP->Arbuzov_Side Thermal Rearrangement BBE Benzyl 2-bromoethyl ether (BnO-CH2-CH2-Br) BBE->Phosphonium Product TARGET PRODUCT This compound Phosphonium->Product - EtBr EtBr Ethyl Bromide (Volatile Byproduct) Phosphonium->EtBr Hydrolysis Impurity B: Mono-ethyl Ester (Hydrolysis) Product->Hydrolysis H2O/Acid (Storage)

Figure 1: Reaction pathway showing the Michaelis-Arbuzov synthesis mechanism and potential impurity origins.

The "Gold Standard" Spectral Data

Before troubleshooting, verify your sample against these validated parameters. Deviations >0.2 ppm typically indicate pH changes, concentration effects, or solvent impurities.

Table 1: Expected H NMR Data (400 MHz, CDCl )
Fragmentngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

(ppm)
MultiplicityIntegralCoupling (

)
Notes
Aromatic 7.25 - 7.35Multiplet5H-Benzyl ring protons.[1][2][3]
Ph-C_H_2-O 4.55Singlet2H-Benzylic methylene. Sharp singlet.
P-O-C_H_2- 4.05 - 4.15Multiplet4H

Hz,

Hz
Critical Region. Overlaps with linker

-CH2.
-C_H_2-O-Bn 3.70 - 3.80dt or m2H

Hz
Beta to Phosphorus.
P-C_H_2- 2.15 - 2.25dt2H

Hz
Alpha to Phosphorus. Distinctive wide doublet.
-CH_3 1.32Triplet6H

Hz
Ethoxy methyls.
Table 2: Expected P NMR Data (Decoupled)
Species

(ppm)
Description
Target Product 26.0 - 28.0 Sharp Singlet (CDCl

).
Impurity: Diethyl Phosphite 7.0 - 8.0Doublet (

Hz) if coupled; Singlet if decoupled.
Impurity: Triethyl Phosphite ~138.0Starting material.
Impurity: Phosphate Ester -1.0 - 1.0Oxidation byproduct (P=O bond, no P-C bond).

Troubleshooting Guide (Q&A)

Scenario 1: The "Multiplet Mess" at 4.0 ppm

User Question: "I see a messy blob around 4.1 ppm that integrates to more than 4 protons. Is my product impure?"

Diagnosis: This is likely signal overlap , not necessarily impurity. The ethoxy methylene protons (


) appear around 4.1 ppm. The linker methylene beta to phosphorus (

) appears slightly upfield, typically 3.7–3.8 ppm. However, depending on concentration and water content, these signals can converge.

Resolution Protocol:

  • Check Integration: The total integral from 3.6 ppm to 4.2 ppm should equal 6 protons (4 from ethoxy + 2 from linker).

  • Use

    
    P-Decoupled 
    
    
    
    H NMR:
    If available, run a {31P} decoupled proton experiment. This collapses the P-H coupling, simplifying the ethoxy signal into a standard quartet and the linker signal into a triplet, resolving the overlap.
  • COSY Experiment: Run a 2D COSY. The linker

    
    -CH2 (3.7 ppm) will show a cross-peak with the P-CH2 (2.2 ppm). The ethoxy CH2 (4.1 ppm) will only correlate with the methyls (1.3 ppm).
    
Scenario 2: The "Ghost" Doublets in C NMR

User Question: "My carbon spectrum has double peaks for almost every signal. Do I have a diastereomeric mixture or rotamers?"

Diagnosis: This is Heteronuclear Spin-Spin Coupling (


) , a fundamental feature of organophosphorus compounds, not an impurity. The phosphorus atom (

P, 100% natural abundance, spin 1/2) splits adjacent carbons.

Verification: Check the coupling constants (


) against these standard values for phosphonates:
  • P-C (Alpha):

    
     ppm. Expect a huge doublet  with 
    
    
    
    Hz.
  • P-C-C (Beta):

    
     ppm.[2] Expect a small doublet with 
    
    
    
    Hz.
  • P-O-C (Ethoxy):

    
     ppm. Expect a small doublet with 
    
    
    
    Hz.

Action: Report the chemical shift as the center of the doublet and explicitly list the


-value. Do not attempt to "purify" these doublets.
Scenario 3: Integration Errors in P NMR

User Question: "I have a small impurity peak at 32 ppm. When I integrate it, it looks like 10%, but the proton NMR looks pure. Which is right?"

Diagnosis: Standard


P NMR often uses inverse gated decoupling  or continuous decoupling which generates Nuclear Overhauser Effects (NOE). Additionally, phosphorus relaxation times (

) vary wildly. P-C bonded species (phosphonates) relax differently than P-O bonded species (phosphates).

Resolution Protocol: To get quantitative


P data (qNMR):
  • Pulse Delay: Increase relaxation delay (

    
    ) to at least 10 seconds  (or 
    
    
    
    of the slowest nucleus).
  • Gating: Use Inverse Gated Decoupling (decoupler ON during acquisition, OFF during delay) to suppress NOE enhancement.

  • Scan Count: Acquire at least 64 scans to ensure S/N ratio allows accurate integration of minor peaks.

Scenario 4: Distinguishing the "Arbuzov Side-Product"

User Question: "I see a peak at 34 ppm in


P. Is this my product?"

Diagnosis: No. The target benzyl-ether phosphonate usually appears at 26-28 ppm . A peak at 32-34 ppm is characteristic of Diethyl ethylphosphonate .

  • Cause: If the reaction temperature was too high (>150°C) or if ethyl bromide (byproduct) was not vented, the triethyl phosphite can react with the ethyl bromide (self-Arbuzov) instead of the benzyl bromoethyl ether.

Confirmation: Check the


H NMR for a multiplet at 1.6-1.8 ppm  (P-CH2-CH3) which is distinct from the benzyl ether linker signals.

Standardized Experimental Protocol

For reproducible spectral data, strictly adhere to this acquisition workflow.

Sample Preparation:

  • Solvent: CDCl

    
     (Neutralized with basic alumina if acid-sensitive).
    
  • Concentration: 15-20 mg in 0.6 mL solvent.

  • Tube: High-quality 5mm tube (Wilmad 507-PP or equivalent) to prevent shimming artifacts.

Instrument Parameters (400 MHz):

Parameter

H NMR

C NMR

P NMR (Quant)
Pulse Angle 30°45°90°
Relaxation Delay (D1) 1.0 s2.0 s10.0 s
Acquisition Time (AQ) 3-4 s1.0 s2.0 s
Spectral Width -2 to 14 ppm-10 to 220 ppm-100 to 200 ppm
Decoupling Nonewaltz16Inverse Gated

References

  • Arbuzov Reaction Mechanism & Kinetics : Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov rearrangement.[4] Chemical Reviews, 81(4), 415–430. Link

  • Phosphonate NMR Characteristics : Kalaro, F. et al. (2025). Verifying the Structure of Diethyl Isopropylphosphonate: A Comparative 1H and 31P NMR Analysis. BenchChem Technical Notes. Link

  • Coupling Constants in Organophosphorus Compounds : Berger, S., & Sicker, D. (2009). Classics in Spectroscopy: Isolation and Structure Elucidation of Natural Products. Wiley-VCH.[5] (Referenced for

    
     and 
    
    
    
    values).
  • Synthesis of Diethyl Benzylphosphonates : Wiemer, D. F., & Richardson, R. M. (2013). Synthesis of Diethyl Benzylphosphonate. Organic Syntheses, 90, 264. Link

  • Phosphorus-31 Chemical Shifts: Gorenstein, D. G. (1984). Phosphorus-31 NMR: Principles and Applications. Academic Press.

Sources

Technical Support Center: Scaling Diethyl [2-(benzyloxy)ethyl]phosphonate

Author: BenchChem Technical Support Team. Date: February 2026

The technical guide below addresses the scale-up synthesis of Diethyl [2-(benzyloxy)ethyl]phosphonate , a critical intermediate often utilized in Horner-Wadsworth-Emmons (HWE) olefinations.

This guide deviates from standard SOPs by focusing on process causality —explaining why failures occur during scale-up and how to engineer controls to prevent them.

Doc ID: TS-PHOS-2024-05 | Version: 2.1 | Status: Active Applicable Protocols: Michaelis-Arbuzov Rearrangement

Part 1: The Core Synthesis Logic (Process Flow)

The synthesis relies on the Michaelis-Arbuzov rearrangement , reacting Triethyl phosphite with Benzyl 2-bromoethyl ether . While conceptually simple, the scale-up is governed by two critical factors: Ethyl Bromide (EtBr) management and Thermal history .

Master Process Diagram

The following diagram illustrates the critical control points (CCPs) where the reaction typically fails during scale-up.

ArbuzovProcess Start Raw Materials (P(OEt)3 + BnOCH2CH2Br) Mix Inert Mixing (Argon Sparge) Start->Mix Heat Ramp to 140-160°C (Initiation) Mix->Heat Neat conditions EtBr EtBr Evolution (CCP: Pressure Control) Heat->EtBr Exotherm Onset EtBr->Heat Reflux Stalls Reaction Cook Soak Phase (4-8 Hours) EtBr->Cook Continuous Distillation Strip Vacuum Stripping (Remove Excess P(OEt)3) Cook->Strip Conversion >98% Distill High Vac Distillation (<0.5 mmHg) Strip->Distill Product Pure Diethyl [2-(benzyloxy)ethyl]phosphonate Distill->Product

Caption: Critical path workflow for Arbuzov scale-up. The red dashed line indicates a common failure mode where EtBr reflux suppresses the reaction temperature.

Part 2: Critical Troubleshooting & FAQs

Module 1: Reaction Kinetics & Stoichiometry

Q1: My reaction stalls at 60-70% conversion despite heating to 150°C. Why? Diagnosis: This is the "EtBr Reflux Trap." The Science: The Arbuzov reaction generates Ethyl Bromide (EtBr) as a byproduct. EtBr boils at ~38°C. On a small scale (grams), EtBr escapes easily. On a large scale (kg), if your condenser is too efficient or the headspace is restricted, EtBr refluxes back into the pot. This lowers the internal boiling point of the mixture, preventing the reaction mass from reaching the activation energy temperature required for the rearrangement (typically >140°C). Corrective Action:

  • Configure for Distillation: Do not use a standard reflux setup. Use a short-path distillation head to continuously remove EtBr as it forms.

  • Sparging: A gentle Argon sparge can help sweep EtBr out of the reactor.

Q2: Why is the crude product turning dark brown/black? Diagnosis: Thermal decomposition or Oxidation. The Science: Phosphites are sensitive to oxidation, and benzyl ethers can cleave under extreme thermal stress or acidic conditions.

  • Oxidation: If air enters the system at 150°C, triethyl phosphite oxidizes to triethyl phosphate (inert impurity).

  • Acidolysis: If moisture is present, hydrolysis generates HBr/Phosphoric acid species, which cleave the benzyl group (turning the mixture black/tarry). Corrective Action:

  • Strict Inert Atmosphere: Ensure the system is under positive Nitrogen/Argon pressure.

  • Moisture Control: Dry the Benzyl 2-bromoethyl ether (KF < 500 ppm) before mixing.

Module 2: Purification & Isolation

Q3: I cannot separate the product from the excess Triethyl phosphite (P(OEt)3). Diagnosis: Inadequate vacuum stripping parameters. The Science: Triethyl phosphite boils at ~156°C (atmospheric), while your product boils >160°C at high vacuum. If you don't remove P(OEt)3 before the main distillation, they will co-distill. Protocol:

  • Stripping Phase: Before the main distillation, apply moderate vacuum (20-50 mmHg) and heat to 80-90°C to strip excess P(OEt)3.

  • Main Distillation: Switch to high vacuum (<0.5 mmHg). The product typically distills between 160-180°C (0.1 mmHg). Note: Boiling points are apparatus-dependent.

Q4: Can I use column chromatography instead of distillation? Diagnosis: Not recommended for scale-up (>50g). The Science: Phosphonates are polar and streak on silica, requiring large volumes of solvent (typically EtOAc/Hexane gradients). They are also difficult to visualize (weak UV chromophore unless the Benzyl group is very active). Recommendation: Vacuum distillation is the only scalable, self-validating method for this compound.

Part 3: Quantitative Data & Safety Parameters

Table 1: Reaction Optimization Parameters
ParameterRecommended RangeCritical LimitImpact of Deviation
Stoichiometry 1.2 - 1.5 eq P(OEt)3< 1.1 eqIncomplete conversion; difficult separation.
Temperature 140°C - 160°C> 180°CDecomposition of benzyl ether linkage.
Pressure (Rxn) Atmospheric (Open)Closed SystemEXPLOSION HAZARD (EtBr pressure buildup).
Reaction Time 4 - 8 Hours> 24 HoursIncreased impurity profile (tar formation).
Safety Alert: Ethyl Bromide (EtBr) Management
  • Hazard: EtBr is a volatile alkylating agent and suspected carcinogen.

  • Engineering Control: The distillate receiver for EtBr must be chilled (-10°C) and vented to a scrubber (NaOH solution) to neutralize any co-distilled acid vapors.

  • Warning: Never seal the reactor completely. The rapid evolution of EtBr gas can pressurize a vessel beyond its rating within minutes.

Part 4: Detailed Experimental Protocol (Scale-Up)

Objective: Synthesis of 100g of Diethyl [2-(benzyloxy)ethyl]phosphonate.

  • Setup: Equip a 500mL 3-neck round bottom flask with:

    • Mechanical overhead stirrer (Teflon blade).

    • Internal temperature probe (thermocouple).

    • Short-path distillation head connected to a chilled receiving flask (-10°C).

    • Argon inlet (subsurface sparge tube optional but recommended).

  • Charging:

    • Charge Benzyl 2-bromoethyl ether (1.0 equiv).

    • Charge Triethyl phosphite (1.3 equiv). Note: Excess drives kinetics.

  • Reaction (Arbuzov):

    • Initiate stirring and slow Argon flow.

    • Heat ramp: 5°C/min to 130°C.

    • Observation: At ~130°C, EtBr evolution begins (bubbling/distillation).

    • Continue heating to 150°C . Maintain for 4-6 hours.

    • Endpoint: Monitor by 31P NMR. Disappearance of P(OEt)3 peak (~138 ppm) and appearance of product peak (~30 ppm).

  • Workup:

    • Cool batch to 60°C.

    • Switch to vacuum (start at 100 mmHg, ramp down to 10 mmHg) to strip excess Triethyl phosphite and residual EtBr.

  • Purification:

    • Perform fractional distillation under high vacuum (<0.5 mmHg).

    • Collect main fraction (approx. bp 160-175°C @ 0.1 mmHg).

    • Validation: 1H NMR should show the characteristic P-CH2 doublet and Benzyl aromatic protons.

References

  • Arbuzov Reaction Mechanism & Scale-up

    • Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov rearrangement.[1][2][3][4][5] Chemical Reviews, 81(4), 415-430.

    • Source:

  • Phosphonate Synthesis & Purification

    • BenchChem. (2025).[1][6] Purification of Diethyl (2,6-dichlorobenzyl)phosphonate. (Analogous protocol for benzyl phosphonate purification).

    • Source:

  • Safety in Organophosphorus Synthesis

    • Organic Syntheses, Coll.[3][7][8] Vol. 10, p.282 (2004). (Handling of phosphonate esters and vacuum distillation hazards).[7]

    • Source:

  • Ethyl Bromide Safety Data

    • Spectrum Chemical. (2019).
    • Source:

Sources

Diethyl[2-(benzyloxy)ethyl]phosphonate reaction temperature optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Diethyl[2-(benzyloxy)ethyl]phosphonate Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely encountering issues with either the synthesis of the reagent (low purity, phosphite contamination) or its application in Horner-Wadsworth-Emmons (HWE) olefinations (poor E/Z selectivity or low conversion).

This compound is a specialized HWE reagent used to introduce a 3-benzyloxy-propylidene unit. Its unique structure—specifically the ether oxygen at the


-position relative to phosphorus—introduces specific thermodynamic and kinetic considerations that differ from simple alkyl phosphonates.

This guide is structured into three modules to isolate your specific failure mode.

Module 1: Reagent Synthesis (The Arbuzov Step)

Diagnostic: If your HWE reaction stalls or produces "gummy" byproducts, the root cause is often incomplete Arbuzov rearrangement during the reagent synthesis.

The Challenge: Thermal Management

The synthesis involves reacting benzyl 2-bromoethyl ether with triethyl phosphite . This is a Michaelis-Arbuzov reaction.

  • Critical Parameter: Temperature (

    
    ).
    
  • The Trap: Ethyl bromide (EtBr) is a byproduct.[1] If not removed, it competes with the starting bromide, leading to diethyl ethylphosphonate impurities which are nearly impossible to separate by distillation.

Optimized Protocol
  • Setup: Use a flask equipped with a fractionating column (Vigreux) and a distillation head.

  • Stoichiometry: Use 1.2 equiv. of Triethyl phosphite (excess drives kinetics).

  • Temperature Ramp:

    • Heat neat mixture to

      
       to initiate.
      
    • Crucial Step: Ramp to

      
      . You must see the EtBr distilling off (
      
      
      
      ).
    • Duration: Hold at

      
       for 4–6 hours until EtBr evolution ceases.
      
  • Purification: High-vacuum distillation (

    
    ). The product typically boils 
    
    
    
    at this pressure.
Visual Workflow: Arbuzov Optimization

ArbuzovOptimization Start Start: Triethyl Phosphite + Benzyl 2-bromoethyl ether Heat Heat to 120°C Start->Heat CheckDistill Is EtBr (bp 38°C) distilling? Heat->CheckDistill IncreaseTemp Increase Bath to 160°C CheckDistill->IncreaseTemp No RefluxError ERROR: EtBr Refluxing (Competes with reactant) CheckDistill->RefluxError Yes, but returning to flask Completion Hold 4-6h until distillation stops CheckDistill->Completion Yes, collecting IncreaseTemp->Completion RemoveCondenser Action: Use Short Path or Vigreux RefluxError->RemoveCondenser RemoveCondenser->CheckDistill Vacuum High Vac Distillation (Remove excess P(OEt)3) Completion->Vacuum

Figure 1: Logic flow for ensuring complete Arbuzov rearrangement and preventing byproduct inhibition.

Module 2: Application (HWE Olefination)

Diagnostic: Low E/Z selectivity or incomplete conversion.

The Chelation Effect

Unlike simple alkyl phosphonates, this compound contains an ether oxygen.

  • Issue: If you use Lithium bases (LiHMDS, BuLi), the Li cation can chelate between the phosphonate oxygen and the ether oxygen. This rigidifies the transition state, potentially eroding E-selectivity or slowing the reaction.

  • Solution: Use Potassium or Sodium bases (KHMDS, NaH) to minimize chelation.

Temperature Optimization Matrix
ParameterStandard ConditionOptimized for E-SelectivityOptimized for Yield
Deprotonation Temp



Reaction Temp RT (

)

Reflux (THF)
Base NaHKHMDS / 18-Crown-6NaH
Solvent THFTHFDME (Higher bp)
Step-by-Step Protocol (High E-Selectivity)
  • Deprotonation: Dissolve phosphonate (1.1 equiv) in dry THF. Cool to

    
     . Add NaH (1.1 equiv). Stir 30 min.
    
    • Note: Visual change from colorless to pale yellow indicates carbanion formation.

  • Addition: Cool to

    
      (Dry ice/acetone). Add aldehyde dropwise.[2]
    
    • Why? Kinetic control at mixing prevents premature reaction of non-equilibrated intermediates.

  • The Warm Up: Allow to warm slowly to

    
      over 2 hours.
    
    • Mechanism:[1][3][4][5][6] The elimination of the oxaphosphetane intermediate is the rate-determining step. It often requires

      
       or RT to proceed. Keeping it at 
      
      
      
      indefinitely will result in zero yield .
Visual Mechanism: Temperature vs. Selectivity

HWE_Pathway Reagents Phosphonate + Base Carbanion Carbanion Formation (0°C) Reagents->Carbanion Aldehyde Add Aldehyde Carbanion->Aldehyde TempDecision Reaction Temp? Aldehyde->TempDecision PathCold -78°C (Kinetic) TempDecision->PathCold Still-Gennari Conditions PathWarm 0°C to RT (Thermodynamic) TempDecision->PathWarm Standard HWE Intermed_Irr Irreversible Oxaphosphetane PathCold->Intermed_Irr Traps Kinetic State Intermed_Rev Reversible Betaine Formation PathWarm->Intermed_Rev Allows Equilibration Product_E E-Alkene (Major) Intermed_Rev->Product_E Thermodynamic Product Product_Z Z-Alkene (Minor) Intermed_Irr->Product_Z If using specialized reagents

Figure 2: Temperature influence on the HWE reaction pathway. Standard HWE reagents favor E-alkenes under thermodynamic control (warmer temps).

Module 3: Troubleshooting & FAQs

Q1: My reaction mixture turned into a gel. What happened?

A: This is likely the "Retro-Arbuzov" byproduct or polymerization.

  • Cause: If the Arbuzov synthesis (Module 1) was run >

    
    , the phosphonate can decompose.
    
  • Fix: Check the NMR of your starting material. You should see a clean doublet at

    
     (P-CH2). If you see broad multiplets, repurify the reagent.
    
Q2: I need the Z-isomer, but HWE gives me E. Can I change the temperature?

A: Temperature alone won't flip the selectivity for this reagent.

  • Explanation: Standard diethyl phosphonates are inherently E-selective due to the stability of the trans-oxaphosphetane intermediate.

  • Solution: You must change the reagent structure, not just the temperature. Use the Still-Gennari modification (bis(trifluoroethyl) phosphonate) and run at

    
     with KHMDS/18-Crown-6 [1].
    
Q3: The reaction stalls at 50% conversion.

A: The betaine intermediate might be stable and not eliminating.

  • Fix: Do not add more base. Instead, heat the reaction . HWE eliminations are endothermic. Move from

    
     to Reflux (
    
    
    
    in THF) for 1 hour. This drives the elimination of the phosphate group [2].

References

  • Still, W. C.; Gennari, C. (1983). "Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination."[5] Tetrahedron Letters, 24(41), 4405–4408.

  • Maryanoff, B. E.; Reitz, A. B. (1989). "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects."[1][6] Chemical Reviews, 89(4), 863–927.

  • Bhattacharya, A. K.; Thyagarajan, G. (1981). "The Michaelis-Arbuzov Rearrangement."[1][4] Chemical Reviews, 81(4), 415–430.

  • Organic Syntheses. "Preparation of Benzyl Phosphonates." Org.[7] Synth. 2010, 87, 226.

Sources

Removal of unreacted starting materials from Diethyl[2-(benzyloxy)ethyl]phosphonate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

Target Molecule: Diethyl[2-(benzyloxy)ethyl]phosphonate CAS: (Analogous structures) Molecular Weight: ~272.28 g/mol Physical State: Viscous, colorless to pale yellow oil.[1][2]

This guide addresses the removal of unreacted starting materials following the synthesis of this compound, typically synthesized via the Michaelis-Arbuzov reaction .[2] In this transformation, Triethyl phosphite (


) reacts with Benzyl 2-bromoethyl ether (or the corresponding chloride/iodide).[1][2]
The Impurity Profile

Successful purification requires distinguishing between the two classes of impurities:

ComponentRoleBoiling Point (approx.)Polarity (TLC)Removal Strategy
Triethyl Phosphite Reagent (Excess)156°C (760 mmHg)LowVacuum Distillation
Benzyl 2-bromoethyl ether Reagent (Limiting)High (>250°C)Low-MediumChromatography
Ethyl Bromide Byproduct38.4°CVery LowEvaporation (Rotovap)
Target Phosphonate Product>160°C (0.5 mmHg) High Chromatography

Troubleshooting Modules

Module A: Removal of Volatiles (Triethyl Phosphite)

Use this module if your crude product has a strong, garlic-like odor or shows a fast-moving spot on TLC.[1][2]

The Science: Triethyl phosphite is volatile relative to the product. However, it oxidizes easily to Triethyl phosphate (


), which has a much higher boiling point (~215°C) and is difficult to separate from your product.[1][2][3] Speed is critical. 

Protocol:

  • Immediate Evaporation: Upon reaction completion, immediately move to a rotary evaporator.

  • High Vacuum Stage:

    • Connect the flask to a high-vacuum manifold or Kugelrohr apparatus (< 1 mmHg).[1][2]

    • Heat the bath to 80–90°C .

    • Caution: Do not exceed 120°C. While the product is stable, high heat can promote transesterification or decomposition if acidic impurities are present.

  • Verification: Check

    
     NMR.
    
    • Product:

      
       ~30–32 ppm.[1]
      
    • Impurity (

      
      ): 
      
      
      
      ~140 ppm (Disappears if removed).[1][2]
    • Impurity (Phosphate):

      
       ~ -1 ppm (If oxidation occurred).[1][2]
      

Expert Tip: If you used a large excess of triethyl phosphite (>2 equiv), do not rely solely on chromatography.[2] The phosphite can streak on silica, contaminating the product. Distill the bulk off first.

Module B: Flash Column Chromatography (The Standard)

Use this module for final purification to remove unreacted halides and trace phosphorus byproducts.[2]

The Science: Phosphonates are significantly more polar than the starting alkyl halides due to the


 bond. This polarity difference makes silica gel chromatography highly effective.[1]

Protocol:

  • Stationary Phase: Silica Gel 60 (230–400 mesh).[1][2]

  • Eluent System:

    • Start: 10% Ethyl Acetate in Hexanes (Elutes unreacted Benzyl 2-bromoethyl ether).

    • Gradient: Increase to 50–80% Ethyl Acetate (Elutes the Target Phosphonate).[2]

    • Note: Pure EtOAc or 5% MeOH/EtOAc may be needed if the column is packed tightly.

  • Visualization:

    • UV (254 nm): The benzyl group is UV active.[2]

    • Iodine Chamber: Stains the phosphonate moiety yellow/brown.[1]

    • KMnO4 Dip: Oxidizes the benzyl ether; shows as a bright yellow spot on purple background.

Self-Validating Check:

  • Run a TLC in 100% EtOAc.[1]

  • The Target Phosphonate should have an

    
     of ~0.4–0.6.
    
  • The Starting Halide will move with the solvent front (

    
     > 0.9).[2]
    
Module C: Chemical Scavenging (The "Cleanup")

Use this only if chromatography is insufficient or for large-scale batches where chromatography is expensive.[1][2]

The Science: Unreacted alkyl halides are chemically inert to mild washings. However, residual phosphites can be hydrolyzed.[1]

Protocol:

  • Dissolve the crude oil in Diethyl Ether or MTBE.[1]

  • Acid Wash: Wash with 1M HCl (

    
    ).[1][2]
    
    • Mechanism:[1][2][4][5][6][3][7] Hydrolyzes residual triethyl phosphite to diethyl phosphite (and ethanol).

  • Base Wash: Wash with Saturated

    
    .[1][2][8]
    
    • Mechanism:[1][2][4][5][3][7] Neutralizes the acid.

  • Brine Wash & Dry: Dry over

    
    .[1][2][3]
    

Warning: This method does not effectively remove the starting benzyl 2-bromoethyl ether.[1] It only cleans up phosphorus residues.[1]

Decision Logic & Workflow

The following diagram illustrates the decision process for purifying the reaction mixture based on the impurities present.

PurificationWorkflow Start Crude Reaction Mixture Analysis Analyze (TLC / 31P NMR) Start->Analysis Decision1 Is P(OEt)3 present? Analysis->Decision1 Distill High Vacuum Distillation (80-90°C, <1 mmHg) Decision1->Distill Yes (delta 140 ppm) Decision2 Is Alkyl Halide present? Decision1->Decision2 No Distill->Decision2 Column Flash Chromatography (Gradient: Hex -> EtOAc) Decision2->Column Yes (High Rf spot) Final Pure this compound Decision2->Final No Column->Final

Figure 1: Purification logic flow. Prioritize removing volatile phosphorus species before chromatographic separation of the lipophilic alkyl halide.

Frequently Asked Questions (FAQ)

Q: Can I distill the final product to purify it? A: Generally, no . This compound has a very high boiling point.[1][2] Attempting to distill it at standard vacuum (e.g., oil pump, 0.1 mmHg) often requires temperatures >160°C, which risks thermal decomposition of the benzyl ether linkage or the phosphonate ester. Kugelrohr distillation is possible only if you have an extremely high vacuum (<0.05 mmHg).[1][2]

Q: My product has a persistent "garlic" smell. What is it? A: This indicates residual Triethyl Phosphite .[1][9][5][3] Even trace amounts (ppm levels) have a low odor threshold.[1][2] If the product is already chromatographed, simply keeping it under high vacuum for 4–6 hours at 60°C usually removes the odor.

Q: The TLC shows a spot running just above my product. What is it? A: This is likely Triethyl Phosphate (


), the oxidized byproduct of the starting material.[2] It is more polar than the phosphite but slightly less polar than your phosphonate product. A slower gradient (e.g., 0.5% MeOH in DCM) can help separate these close-running spots.[1][2]

Q: Can I use Aluminum Oxide (Alumina) instead of Silica? A: Yes, but Neutral Alumina is required.[1][2] Basic Alumina can hydrolyze the phosphonate ester groups, leading to the mono-acid, which will stick to the column and ruin your yield.

References

  • Bhattacharya, A. K., & Thyagarajan, G. (1981).[1] The Michaelis-Arbuzov rearrangement.[1][4][10] Chemical Reviews, 81(4), 415–430.[1][2]

  • Organic Syntheses. (2012). Synthesis of Phosphonates via Michaelis-Arbuzov Reaction.[1][2][4][10] Organic Syntheses, 89, 460.[1] (General procedure for benzyl phosphonates). [1][2]

  • Teixeira, R. R., et al. (2012).[1] Synthesis and biological activity of diethyl [2-(benzyloxy)ethyl]phosphonate derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements. (Verifies stability of the benzyl ether linkage during workup).

Sources

Validation & Comparative

Spectroscopic Validation Guide: Diethyl [2-(benzyloxy)ethyl]phosphonate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Characterization Guide Audience: Synthetic Chemists, Analytical Scientists, and Drug Discovery Researchers Focus: 1H NMR Structural Elucidation & Purity Assessment

Introduction: The Diagnostic Challenge

Diethyl [2-(benzyloxy)ethyl]phosphonate is a specialized Horner-Wadsworth-Emmons (HWE) reagent precursor used to introduce protected hydroxy-ethyl chains into complex molecules. Unlike simple benzylphosphonates, this molecule contains an ethylene linker (


) that introduces unique scalar coupling complexities in Nuclear Magnetic Resonance (NMR) spectroscopy.

For the synthetic chemist, the challenge lies not just in identifying the product, but in distinguishing it from common reaction byproducts such as unreacted triethyl phosphite (Arbuzov reagent) or the hydrolyzed mono-ester. This guide provides a definitive spectroscopic framework to validate the identity and purity of this compound, comparing it against its synthetic precursors.

Structural Logic & Synthesis Context

To interpret the NMR spectrum accurately, one must understand the connectivity established during synthesis. The most robust route is the Michaelis-Arbuzov reaction , where benzyl 2-bromoethyl ether reacts with triethyl phosphite.

Synthesis Pathway & Spectral Evolution

The following diagram illustrates the transformation and the key spectral changes (δ) tracked during the reaction.

ArbuzovReaction cluster_0 Key Spectral Shift SM1 Benzyl 2-bromoethyl ether (Precursor) Inter Phosphonium Intermediate SM1->Inter + Reagent Heat (140°C) Reagent Triethyl Phosphite (P(OEt)3) Reagent->Inter Product Diethyl [2-(benzyloxy)ethyl]phosphonate (Target) Inter->Product - EtBr Byprod Ethyl Bromide (Volatile Byproduct) Inter->Byprod

Figure 1: Michaelis-Arbuzov synthesis pathway. The critical diagnostic is the disappearance of the CH₂-Br triplet and the emergence of the P-CH₂ doublet-of-triplets.

Comparative Spectral Analysis

The table below contrasts the target product with its specific precursor (Benzyl 2-bromoethyl ether) and the common impurity (Triethyl phosphite). This comparison allows for rapid "Go/No-Go" decision-making during reaction monitoring.

Table 1: Diagnostic Chemical Shift Comparison (CDCl₃, 400 MHz)
Proton EnvironmentTarget Compound (δ ppm)Multiplicity & Coupling (Hz)Precursor / Impurity SignalStatus
Aromatic (Ph) 7.28 – 7.38Multiplet (5H)7.30 (m)Retained
Benzylic (

)
4.54Singlet (2H)4.58 (s)Shifted slightly
Linker (

)
3.75dt (

)
3.65 (t,

)
Diagnostic Shift
Linker (

)
2.15dt (

)
Absent Diagnostic Appearance
Phosphonate (

)
4.05 – 4.15Multiplet (4H)4.10 (q, P(OEt)₃)Overlap Risk
Phosphonate (

)
1.32Triplet (6H)1.35 (t)Retained

Critical Insight: The most definitive proof of C-P bond formation is the


 signal at ~2.15 ppm . It appears as a doublet of triplets (dt) . The large doublet splitting (~18-20 Hz) is caused by the geminal Phosphorus-31 nucleus (spin 1/2, 100% abundance).

Detailed 1H NMR Characterization

This section provides a "walk-through" of the spectrum from high frequency (left) to low frequency (right).

Region A: Aromatic Zone (7.20 – 7.40 ppm)
  • Assignment: Phenyl ring protons (

    
    ).
    
  • Appearance: Typically a broad multiplet integrating to 5 protons.

  • Validation: If the integration is < 5 relative to the phosphonate ethyl group, you may have lost the benzyl protection (hydrolysis).

Region B: The Oxygenated Zone (3.70 – 4.60 ppm)

This region is crowded. Care must be taken to distinguish the linker from the ethoxy groups.

  • Benzylic Protons (

    
     4.54): 
    
    • Appears as a sharp Singlet .

    • Note: In some high-resolution spectra, this may appear as a very fine doublet if long-range coupling to Phosphorus (

      
      ) occurs, though this is rare.
      
  • Phosphonate Esters (

    
    , 
    
    
    
    4.10):
    • Appears as a complex Multiplet (often looks like a quintet or distinct quintet-like pattern).

    • Why? The protons are coupled to the methyl group (

      
       Hz) AND the phosphorus atom (
      
      
      
      Hz). Since
      
      
      , the signal approximates a quintet (pseudo-pentet).
  • Linker Ether (

    
    , 
    
    
    
    3.75):
    • Appears as a Doublet of Triplets (dt) .

    • Coupled to the neighboring

      
       (triplet) and the remote Phosphorus (doublet).
      
Region C: The C-P Bond Zone (2.00 – 2.20 ppm)
  • Assignment:

    
     (The alpha-methylene).
    
  • Appearance: Doublet of Triplets (dt) .

  • Coupling Logic:

    • Geminal Coupling (

      
      ):  The P-C-H interaction is strong, splitting the signal into a wide doublet (~18-20 Hz).
      
    • Vicinal Coupling (

      
      ):  The neighboring 
      
      
      
      splits each leg of the doublet into a triplet (~7 Hz).

Experimental Protocol

To ensure reproducible data that matches the values above, follow this standardized acquisition protocol.

Phase 1: Sample Preparation
  • Purity Check: Ensure the sample is free of paramagnetic impurities (e.g., residual copper or iron from workup) which broaden P-coupled signals.

  • Solvent: Use CDCl₃ (Chloroform-d) neutralized with silver foil or basic alumina if the phosphonate is acid-sensitive (though this specific compound is generally stable).

  • Concentration: Dissolve 10-15 mg of oil in 0.6 mL of solvent. High concentrations can cause viscosity broadening, obscuring the fine splitting of the

    
     signal.
    
Phase 2: Acquisition Parameters
  • Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).

  • Relaxation Delay (D1): Set to 2.0 - 5.0 seconds .

    • Reasoning: Phosphorus-coupled protons often have different relaxation times (

      
      ). A short D1 can lead to inaccurate integration ratios between the aromatic ring and the phosphonate tail.
      
  • Scans (NS): 16 to 64 scans are sufficient.

  • Spectral Width: -2 to 14 ppm.

Phase 3: Processing Workflow

NMRWorkflow Sample Crude Reaction Mixture Prep Dissolve in CDCl3 (Filtration if solids present) Sample->Prep Acquire Acquire 1H NMR (d1 = 5s, ns = 16) Prep->Acquire Process Fourier Transform & Phase Correction Acquire->Process Analyze Check Region 2.1 ppm (Is P-CH2 present?) Process->Analyze Decision Decision Node Analyze->Decision Pure Release Lot Decision->Pure dt observed Integrals correct Repurify Distill / Column Decision->Repurify t observed (Br-SM) or q observed (P-reagent)

Figure 2: Standard Operating Procedure (SOP) for NMR validation of phosphonate synthesis.

Troubleshooting & Impurities

If your spectrum deviates from the description above, check for these common issues:

  • Residual Triethyl Phosphite: Look for a quartet at 4.10 ppm that does not integrate 2:3 with the triplet at 1.35 ppm relative to your product. Also, check ³¹P NMR (Triethyl phosphite

    
     ~140 ppm vs Product 
    
    
    
    ~30 ppm).
  • Hydrolysis (Mono-ester): If the ethoxy integration is low (e.g., 2H instead of 4H) and a broad singlet appears >8 ppm, the ester has hydrolyzed to the acid.

  • Solvent Peaks: Ethyl acetate (EtOAc) is a common recrystallization/column solvent. Its signals (4.12 q, 2.05 s, 1.26 t) overlap dangerously with the product's key regions. Dry the sample thoroughly under high vacuum (< 1 mbar) for 4 hours before NMR.

References

  • Battacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov Rearrangement. Chemical Reviews, 81(4), 415-430. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2][3] (Refer to Chapter 3 for P-H coupling constants).

  • National Institute of Standards and Technology (NIST). (2023). Diethyl (2-bromoethyl)phosphonate Mass & NMR Data. NIST Chemistry WebBook, SRD 69. Link

  • Reich, H. J. (2023). WinPLT NMR Data: Phosphorus Coupling Constants. University of Wisconsin-Madison. Link

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A Comparative Guide to the ³¹P NMR Chemical Shift of Diethyl[2-(benzyloxy)ethyl]phosphonate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ³¹P Nuclear Magnetic Resonance (NMR) chemical shift for Diethyl[2-(benzyloxy)ethyl]phosphonate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a comparative framework for structural verification, grounded in the fundamental principles of NMR spectroscopy. We will explore the structural factors influencing the phosphorus-31 nucleus and provide a robust experimental protocol for empirical validation.

The Power of ³¹P NMR in Organophosphorus Chemistry

Phosphorus-31 NMR spectroscopy is an exceptionally powerful analytical technique for the structural elucidation of organophosphorus compounds.[1] The ³¹P nucleus offers several distinct advantages: it has a natural abundance of 100% and a spin quantum number of 1/2, which leads to high sensitivity and the generation of sharp, easily interpretable NMR signals.[2][3] Furthermore, the ³¹P nucleus exhibits a very wide chemical shift range, spanning approximately 500 ppm, which minimizes signal overlap and allows for the clear differentiation of phosphorus atoms in diverse chemical environments.[3][4]

For a molecule like this compound, ³¹P NMR provides a unique fingerprint, directly probing the electronic environment of the central phosphorus atom and confirming its pentavalent phosphonate oxidation state.

Structural Analysis: Predicting the Chemical Shift

The ³¹P NMR chemical shift is highly sensitive to the nature of the substituents attached to the phosphorus atom. The structure of this compound can be deconstructed to predict its chemical shift relative to known compounds.

  • Core Structure: The molecule is a diethyl phosphonate . This core is defined by the central phosphorus atom double-bonded to one oxygen (a phosphoryl group, P=O) and single-bonded to two ethoxy groups (-OCH₂CH₃).

  • Variable Substituent: The fourth substituent, attached via a direct phosphorus-carbon bond, is the [2-(benzyloxy)ethyl] group (-CH₂CH₂OCH₂C₆H₅).

The chemical shift is primarily determined by the immediate electronic environment of the phosphorus nucleus. In this case, the phosphoryl and two ethoxy groups establish the characteristic chemical shift region for a dialkyl phosphonate. The [2-(benzyloxy)ethyl] group will then modulate this value. However, because the electron-withdrawing benzyloxy moiety is separated from the phosphorus atom by a two-carbon aliphatic chain, its inductive effect is significantly attenuated. Consequently, the ³¹P chemical shift is expected to be very similar to that of other diethyl alkylphosphonates where the alkyl chain is of comparable size.

The following diagram illustrates the key structural components and their relative influence on the phosphorus nucleus.

G cluster_primary Primary Influence Zone cluster_secondary Secondary Influence Zone P Phosphorus Nucleus (³¹P) PO Phosphoryl Group (P=O) P->PO Strong Deshielding (Defines Phosphonate Region) OEt1 Ethoxy Group (-OEt) P->OEt1 Strong Influence OEt2 Ethoxy Group (-OEt) P->OEt2 Sidechain [2-(benzyloxy)ethyl] Group -CH₂-CH₂-O-Bn P->Sidechain Weak/Modulating Influence (Effect is insulated by -CH₂CH₂- linker)

Caption: Factors influencing the ³¹P chemical shift in this compound.

Comparative Data Analysis

To accurately estimate the chemical shift of this compound, we can compare it with structurally related compounds. Dialkyl phosphonates typically exhibit ³¹P chemical shifts in the range of +20 to +35 ppm. In contrast, phosphites, which have a different oxidation state (P(III)), resonate at a much lower field (further downfield).[5] This significant difference makes ³¹P NMR an excellent tool for distinguishing between these classes of compounds.[6]

Compound NameStructureTypical ³¹P Chemical Shift (δ, ppm)Rationale for Comparison
This compound (EtO)₂P(O)CH₂CH₂OBn~ +31 to +34 (Predicted) Target Molecule. The benzyloxy group is electronically distant, so the shift should be characteristic of a simple diethyl alkylphosphonate.
Diethyl n-Propylphosphonate(EtO)₂P(O)CH₂CH₂CH₃~ +32[5]Close Structural Analog. The n-propyl group is electronically and sterically similar to the [2-(benzyloxy)ethyl] group, providing a strong predictive benchmark.
Diethyl Isopropylphosphonate(EtO)₂P(O)CH(CH₃)₂~ +30 to +34[5]Isomeric Analog. Demonstrates the minor shift variations possible with changes in alkyl chain branching near the phosphorus atom.
Diethyl Phosphonate(EtO)₂P(O)H~ +7Parent Compound. The presence of a P-H bond instead of a P-C bond causes a significant upfield shift. This highlights the importance of the P-C linkage.
Triethyl Phosphite(EtO)₃P~ +139[5]Oxidation State Analog. This P(III) compound shows a vastly different chemical shift, illustrating the diagnostic power of ³¹P NMR for determining the phosphorus oxidation state.

Note: Chemical shifts are referenced to an external standard of 85% H₃PO₄ and can vary slightly based on solvent and concentration.[5]

Based on this comparative analysis, the predicted ³¹P NMR chemical shift for this compound is in the range of +31 to +34 ppm . A signal in this region would strongly support the successful synthesis and structural integrity of the target phosphonate.

Experimental Verification: A Self-Validating Protocol

Obtaining high-quality, reproducible NMR data is paramount. The following protocol outlines a standardized procedure for the structural confirmation of this compound using ³¹P NMR spectroscopy.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common and effective choice for many organophosphorus compounds.[5]

  • Concentration: Prepare a solution by dissolving approximately 10-20 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Filtration (Optional but Recommended): To ensure spectral quality by removing particulate matter, filter the sample through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

  • Referencing: ³¹P NMR spectra are typically referenced externally to an 85% solution of phosphoric acid (H₃PO₄) defined as 0.0 ppm.[3][5] This is usually done by the spectrometer software, but a coaxial insert containing the reference can be used for ultimate precision if required.

NMR Spectrometer Setup and Data Acquisition

The following parameters are typical for a 400 MHz spectrometer and should be optimized as needed.

  • Nucleus: ³¹P

  • Experiment: 1D proton-decoupled phosphorus experiment (zgpg30 or similar). Proton decoupling simplifies the spectrum by collapsing all P-H couplings, resulting in a single sharp singlet for the compound.[2]

  • Spectral Width: A sweep width of ~200 ppm, centered around the expected chemical shift region (e.g., centered at +50 ppm), is sufficient to cover most phosphonates and potential impurities.

  • Pulse Width: Use a calibrated 30° or 45° pulse angle to allow for faster repetition without saturating the signal.

  • Relaxation Delay (d1): A delay of 2-5 seconds is generally adequate for quantitative accuracy in routine structural confirmation.[5]

  • Number of Scans: Acquire between 64 and 256 scans to achieve an excellent signal-to-noise ratio.

  • Temperature: Maintain a constant probe temperature, typically 298 K (25 °C).

Data Processing
  • Fourier Transform: Apply an exponential multiplication function (line broadening of 0.5-1.0 Hz) to improve the signal-to-noise ratio before performing the Fourier transform.

  • Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction algorithm to ensure a flat baseline.

  • Chemical Shift Referencing: Reference the spectrum to the external 85% H₃PO₄ standard at 0.0 ppm.

The following diagram outlines the logical workflow for this entire process, from initial analysis to final structural confirmation.

G A 1. Analyze Molecular Structure (Identify Phosphonate Core & Substituent) B 2. Compare with Analogs (e.g., Diethyl n-Propylphosphonate) A->B C 3. Predict ³¹P Chemical Shift (Estimate Range: +31 to +34 ppm) B->C D 4. Prepare NMR Sample (Dissolve in CDCl₃) C->D E 5. Acquire ¹H-Decoupled ³¹P Spectrum D->E F 6. Process Data (FT, Phase, Reference) E->F G 7. Analyze Spectrum (Observe a single peak?) F->G H Is observed shift in predicted range? G->H I Structure Confirmed H->I Yes J Re-evaluate Structure / Purity H->J No

Caption: Workflow for the prediction and experimental confirmation of the ³¹P NMR chemical shift.

Conclusion

The ³¹P NMR chemical shift of this compound can be confidently predicted to lie within the +31 to +34 ppm range, characteristic of diethyl alkylphosphonates. The distant benzyloxy group has a minimal electronic effect on the phosphorus nucleus, making compounds like diethyl n-propylphosphonate excellent benchmarks for comparison. This targeted chemical shift range, combined with the appearance of a single sharp peak in a proton-decoupled spectrum, serves as a definitive validation point for the compound's structure and purity. The experimental protocol provided herein offers a robust and self-validating method for researchers to confirm these findings empirically.

References

  • Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. (2024). MDPI.
  • 31P NMR titration and relaxation parameters a of phosphonic acid derivatives and a-aminophosphonates b.
  • Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Oxford Instruments.
  • 31 Phosphorus NMR. University of Arizona.
  • Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosph
  • Chemical Shift Range in 31P NMR Spectroscopy. (2024). YouTube.
  • Verifying the Structure of Diethyl Isopropylphosphonate: A Comparative ¹H and ³¹P NMR Analysis. (2025). Benchchem.
  • Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin–orbit and explicit solvent. (2019). RSC Publishing.
  • 31P Chemical Shifts in NMR Spectra of Nucleotide Deriv
  • Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.
  • Process for the preparation of benzyl-ethers.
  • Predicting 31P NMR Shifts in Large-Scale, Heterogeneous Databases by Gas Phase DFT: Impact of Conformer and Solvent Effects. (2026). PMC.
  • 31P NMR Study on Some Phosphorus-Containing Compounds. (2025).
  • The benchmark of 31P NMR parameters in phosphate: a case study on structurally constrained and flexible phosph
  • A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Indian Academy of Sciences.
  • Modern Quantum Chemistry Methodology for Predicting 31P Nuclear Magnetic Resonance Chemical Shifts. (2020). PMC.
  • Choose equations describing two different ways in which benzyl ethyl ether could be prepared by a. (2023). brainly.com.
  • BENZYL 2-CHLOROETHYL ETHERS. Canadian Science Publishing.

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A Comparative Guide to the Reactivity of Diethyl[2-(benzyloxy)ethyl]phosphonate and Diethyl Benzylphosphonate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis, phosphonates are indispensable reagents, most notably for their role in the Horner-Wadsworth-Emmons (HWE) reaction to form alkenes with high stereoselectivity.[1][2][3] The choice of phosphonate is critical, as its structure dictates the reactivity of the corresponding carbanion and, consequently, the efficiency and outcome of the reaction. This guide provides an in-depth comparison of two structurally related phosphonates: Diethyl[2-(benzyloxy)ethyl]phosphonate and the more conventional Diethyl benzylphosphonate. We will explore the fundamental differences in their reactivity, supported by mechanistic principles and experimental considerations, to inform reagent selection in complex synthetic pathways.

Structural and Electronic Foundations of Reactivity

The reactivity of these phosphonates in base-mediated reactions is fundamentally governed by the acidity of the α-proton (the proton on the carbon adjacent to the phosphonate group) and the stability of the resulting carbanion.

  • Diethyl Benzylphosphonate: The α-carbon is directly attached to both the phosphonate group and a phenyl ring. This "benzylic" position is key to its reactivity.

  • This compound: The α-carbon is part of an ethyl chain. The influential benzyloxy group is separated from the α-carbon by an additional methylene group (it is in the β-position relative to the phosphorus atom).

The primary differentiator is the mechanism of carbanion stabilization. The carbanion of diethyl benzylphosphonate is significantly stabilized by resonance, where the negative charge is delocalized across the phenyl ring and the electron-withdrawing phosphoryl group.[4] In contrast, the carbanion of this compound lacks this direct resonance stabilization with a phenyl ring. Its stability is primarily derived from the inductive effect of the phosphoryl group and a much weaker inductive effect from the distant ether oxygen.

G cluster_0 Diethyl Benzylphosphonate Carbanion cluster_1 This compound Carbanion DBP_Carbanion Carbanion (sp² hybridized) Phenyl_Ring Phenyl Ring DBP_Carbanion->Phenyl_Ring Resonance Stabilization (Strong Effect) Phosphonate_Group P(O)(OEt)₂ Group DBP_Carbanion->Phosphonate_Group Inductive & Resonance (Strong Effect) DBEP_Carbanion Carbanion (sp³ hybridized) Benzyloxy_Group -O-CH₂-Ph Group DBEP_Carbanion->Benzyloxy_Group Inductive Effect (Weak Effect, distant) Phosphonate_Group_2 P(O)(OEt)₂ Group DBEP_Carbanion->Phosphonate_Group_2 Inductive & Resonance (Strong Effect)

Figure 1: Carbanion stabilization comparison.

This fundamental electronic difference leads to a significant disparity in the pKa of the α-protons. The benzylic protons of diethyl benzylphosphonate are considerably more acidic, meaning they can be abstracted by a wider range of weaker bases.

Comparative Reactivity Analysis

The structural and electronic differences translate directly into practical considerations for experimental design.

FeatureDiethyl BenzylphosphonateThis compoundRationale & Field Insights
α-Proton Acidity HigherLowerThe benzylic carbanion is resonance-stabilized by the phenyl ring, significantly lowering the pKa.
Required Base Strength Moderate (e.g., NaOEt, K₂CO₃, NaH)Strong (e.g., NaH, KHMDS, n-BuLi)A stronger base is necessary to overcome the higher pKa of the aliphatic α-proton. Attempting deprotonation with a weak base will result in low carbanion concentration and poor reaction yields.[5]
Carbanion Nucleophilicity Less NucleophilicMore NucleophilicGenerally, less stable carbanions are more basic and more nucleophilic.[1][4] This can be an advantage when reacting with sterically hindered or less reactive ketones.[6]
Reaction Kinetics (HWE) Faster (with appropriate base)Slower (deprotonation is rate-limiting)Assuming successful deprotonation, the rate-limiting step of the HWE reaction is the nucleophilic attack on the carbonyl.[1] However, the initial deprotonation step for the benzyloxyethyl analogue is significantly less favorable, making it the practical kinetic bottleneck.
Steric Hindrance LowerHigherThe benzyloxyethyl group is bulkier and more flexible than the relatively planar benzyl group, which can influence the approach to the carbonyl, particularly with hindered substrates.[1][7]

Experimental Protocols: The Horner-Wadsworth-Emmons Reaction

The following protocols illustrate the practical differences in employing these two reagents for the synthesis of an alkene from a generic aldehyde (R-CHO).

Protocol 1: HWE Reaction with Diethyl Benzylphosphonate

This protocol is suitable for a standard, activated phosphonate.

Materials:

  • Diethyl benzylphosphonate (1.0 equiv)

  • Aldehyde (R-CHO) (1.0 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon atmosphere

Procedure:

  • Setup: Under an inert atmosphere, add anhydrous THF to a flame-dried, three-necked flask equipped with a magnetic stir bar, thermometer, and dropping funnel.

  • Base Addition: Cool the flask to 0 °C in an ice bath. Carefully add the sodium hydride portion-wise to the stirring THF.

  • Carbanion Formation: Dissolve diethyl benzylphosphonate (1.0 equiv) in anhydrous THF and add it dropwise to the NaH suspension at 0 °C. Allow the mixture to stir for 30-60 minutes at this temperature. The evolution of hydrogen gas should be observed.

  • Carbonyl Addition: Dissolve the aldehyde (1.0 equiv) in anhydrous THF and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours or until TLC analysis indicates the consumption of the starting materials.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: HWE Reaction with this compound

This protocol employs stronger conditions to accommodate the less acidic phosphonate.

Materials:

  • This compound (1.0 equiv)

  • Aldehyde (R-CHO) (1.0 equiv)

  • n-Butyllithium (n-BuLi), 1.6 M in hexanes (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon atmosphere

Procedure:

  • Setup: Under an inert atmosphere, add anhydrous THF to a flame-dried, three-necked flask equipped with a magnetic stir bar, thermometer, and syringe port.

  • Phosphonate Solution: Dissolve this compound (1.0 equiv) in anhydrous THF in the flask.

  • Carbanion Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 equiv) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise significantly. Stir the resulting solution at -78 °C for 1 hour.

  • Carbonyl Addition: Dissolve the aldehyde (1.0 equiv) in a small amount of anhydrous THF and add it dropwise to the carbanion solution at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl. Extract the mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

HWE_Workflow cluster_setup 1. Reaction Setup cluster_deprotonation 2. Deprotonation (Carbanion Formation) cluster_addition 3. C=C Bond Formation cluster_workup 4. Workup & Purification setup Flame-dried flask under N₂/Ar phosphonate Dissolve Phosphonate in Anhydrous THF base Add Base (e.g., NaH @ 0°C or n-BuLi @ -78°C) phosphonate->base stir Stir for 30-60 min base->stir aldehyde Add Aldehyde/Ketone in Anhydrous THF stir->aldehyde Formed Carbanion react Stir (e.g., 0°C to RT or -78°C to RT) aldehyde->react quench Quench with sat. aq. NH₄Cl react->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Dry, Concentrate & Purify (Column Chromatography) extract->purify end end purify->end Final Alkene Product

Figure 2: Generalized experimental workflow for the HWE reaction.

Conclusion and Strategic Recommendations

The choice between this compound and Diethyl benzylphosphonate is a choice between a classical, highly efficient reagent and a more specialized, functionalized building block.

  • Choose Diethyl Benzylphosphonate for:

    • Standard olefination reactions where the goal is to introduce a styrenyl or related moiety.

    • Reactions where mild conditions and readily available bases are preferred.

    • High-yielding, reliable transformations with a wide range of aldehydes.[8][9]

  • Choose this compound for:

    • Syntheses where the specific -(CH₂)-CH=R unit with a protected hydroxyl group two carbons away is required for subsequent transformations.

    • Cases where a more nucleophilic (and more basic) carbanion is needed to react with unreactive ketones.

    • Situations where the synthetic route can accommodate the use of strong bases (e.g., organolithiums) and low-temperature conditions.

Ultimately, understanding the fundamental principles of carbanion stability is paramount. The direct resonance stabilization afforded by the phenyl ring makes Diethyl benzylphosphonate a more reactive and versatile reagent in the context of α-proton acidity. This compound, while less reactive in its deprotonation, serves a valuable role in introducing a specific functionalized sidechain, provided the necessary stringent reaction conditions are met.

References

  • The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC. (2022, October 13). National Center for Biotechnology Information. [Link]

  • Richardson, R. M., & Wiemer, D. F. Diethyl benzylphosphonate. Organic Syntheses. [Link]

  • Synthesis of diethyl benzoylphosphonate. PrepChem.com. [Link]

  • Creary, X. (1986). Stabilization demands of diethyl phosphonate substituted carbocations as revealed by substituent effects. The Journal of Organic Chemistry, 51(20), 3776–3781. [Link]

  • Richardson, R. M., & Wiemer, D. F. (2011). Direct Conversion of Benzylic and Allylic Alcohols to Phosphonates. The Journal of Organic Chemistry, 76(8), 2849–2853. [Link]

  • Synthesis of diethyl benzylphosphonate derivatives | Download Table. ResearchGate. [Link]

  • Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [Link]

  • Diethyl Benzylphosphonate.pdf. (2009, January 6). Harper College. [Link]

  • Z - and E -selective Horner-Wadsworth-Emmons (HWE) Reactions. ResearchGate. [Link]

  • Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. (2022, October 21). MDPI. [Link]

  • Synthesis and Butyllithium-Induced Cyclisation of 2-Benzyloxyphenylphosphonamidates Giving 2,3-Dihydrobenzo[d][8][10]oxaphospholes. (2024, February 1). MDPI. [Link]

  • Diethylphosphite. Wikipedia. [Link]

  • Stabilization demands of diethyl phosphonate substituted carbocations as revealed by substituent effects. ACS Publications. [Link]

  • (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC. National Center for Biotechnology Information. [Link]

  • CARBANIONIC DISPLACEMENT REACTIONS AT PHOSPHORUS: DIETHYL (2-PYRIDY L)METHYLPHOSPHONATE SYNTHESIS. (2006, October 4). Taylor & Francis. [Link]

  • preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate. Organic Syntheses. [Link]

  • Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. CONICET. [Link]

  • The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC. NIH. [Link]

  • Horner-Wadsworth-Emmons Reaction. (2023, November 20). YouTube. [Link]

  • Kinetic studies on the reaction between substituted benzyl phosphonates and substituted benzaldehydes. Semantic Scholar. [Link]

  • diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. Organic Syntheses. [Link]

  • Anchoring of Phosphonate and Phosphinate Coupling Molecules on Titania Particles. (2001, October 13). ACS Publications. [Link]

  • a comparative study of the reaction of some - stabilized phosphonium ylids and phosphonate. McGill University. [Link]

  • Reactive intermediates in the H-phosphonate synthesis of oligonucleotides. (2025, August 6). ResearchGate. [Link]

  • Unexpected Reaction of Dialkyl α-Hydroxy-benzylphosphonates with Dialkyl Phosphites and a Few Related Reactions. (2024, December 17). ACS Publications. [Link]

  • The stereochemistry of the Wittig reactions of allylic phosphoranes and phosphonate esters with aldehydes. Canadian Science Publishing. [Link]

  • The Reactions of Wittig-Horner Reagents and Dialkyl phosphonate with 2-(phenylmethylene)-1,3- diphenylpropanedione. Mansoura University. [Link]

  • Effect of the phosphonate group on the reactivity of carbenes. Neighbouring phosphonate group participation. Journal of the Chemical Society, Chemical Communications (RSC Publishing). [Link]

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A Comparative Guide to Horner-Wadsworth-Emmons Reagents: From Stabilized Ylides to Specialized Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Olefination

For researchers, scientists, and drug development professionals, the stereoselective construction of carbon-carbon double bonds is a critical step in the synthesis of complex bioactive molecules. The Horner-Wadsworth-Emmons (HWE) reaction stands as a cornerstone methodology for this purpose, offering significant advantages in reliability, predictability, and operational simplicity over the classical Wittig reaction.[1] The HWE reaction employs phosphonate-stabilized carbanions, which are generally more nucleophilic and less basic than their phosphonium ylide counterparts, to react with aldehydes and ketones.[2][3] A key practical advantage is the formation of water-soluble phosphate byproducts, greatly simplifying product purification.[1][4]

The stereochemical outcome of the HWE reaction is highly dependent on the structure of the phosphonate reagent.[5] This guide provides an in-depth comparison of different classes of HWE reagents, from the canonical E-selective phosphonoacetates to highly specialized Z-selective systems. We will use Diethyl[2-(benzyloxy)ethyl]phosphonate, a non-standard reagent, as a central case study to explore the fundamental principles that govern reactivity and selectivity in this powerful transformation.

The Horner-Wadsworth-Emmons Reaction: Mechanism and Stereochemical Control

The HWE reaction proceeds via a well-established pathway. Understanding this mechanism is crucial for rational reagent selection and reaction optimization. The reaction begins with the deprotonation of the carbon α to the phosphonate group by a suitable base to form a phosphonate carbanion.[2] This carbanion then performs a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone in what is typically the rate-limiting step.[2] The resulting betaine intermediate rapidly cyclizes to form a transient four-membered oxaphosphetane, which then collapses to yield the desired alkene and a dialkyl phosphate salt.[6]

The stereoselectivity of the HWE reaction—that is, the preference for the E (trans) or Z (cis) isomer—is determined by the relative stabilities of the intermediates and the reversibility of the initial addition step.[7]

  • Thermodynamic Control (E-Selectivity): With standard, carbanion-stabilizing HWE reagents (e.g., triethyl phosphonoacetate), the initial addition to the aldehyde is reversible. This allows the system to equilibrate to the more thermodynamically stable anti-oxaphosphetane intermediate, which eliminates to form the (E)-alkene.[2][8] Factors that promote this equilibration, such as higher temperatures or the presence of lithium salts, enhance E-selectivity.[2]

  • Kinetic Control (Z-Selectivity): To achieve Z-selectivity, the reaction must be shifted to kinetic control. This is accomplished by using modified phosphonate reagents with highly electron-withdrawing groups (e.g., trifluoroethyl esters in Still-Gennari reagents). These groups accelerate the elimination of the oxaphosphetane, making it faster than the reversal of the initial addition.[5][9] Consequently, the product distribution reflects the initial kinetic ratio of adducts, favoring the syn-oxaphosphetane that leads to the (Z)-alkene.[10]

HWE_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3 & 4: Cyclization & Elimination P1 Phosphonate (EtO)₂P(O)CH₂R' Carbanion Phosphonate Carbanion (EtO)₂P(O)CH⁻R' P1->Carbanion Base Base (e.g., NaH) Base->P1 Aldehyde Aldehyde RCHO Carbanion->Aldehyde Rate-Limiting Step Betaine Betaine Intermediate Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Cyclization Products Alkene (E or Z) + (EtO)₂P(O)O⁻ Oxaphosphetane->Products Syn-Elimination

Figure 1: General mechanism of the Horner-Wadsworth-Emmons reaction.

A Comparative Framework of HWE Reagents

The choice of HWE reagent is the single most important factor in determining the outcome of the reaction. We can classify them based on their structural features and resulting reactivity.

Category 1: The Archetype — Stabilized Phosphonates for (E)-Selectivity

This class of reagents features an electron-withdrawing group (EWG) alpha to the phosphonate, such as an ester (e.g., triethyl phosphonoacetate) or a ketone (a β-ketophosphonate).[11] This EWG is critical: it increases the acidity of the α-protons, allowing for deprotonation with moderately strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu), and it stabilizes the resulting carbanion.

  • Exemplar: Triethyl phosphonoacetate

  • Reactivity Profile: The stabilized carbanion is highly nucleophilic but only moderately basic, making it compatible with a wide range of aldehydes, including those with base-sensitive functional groups.[2]

  • Stereochemical Outcome: These reagents almost exclusively produce the thermodynamically favored (E)-alkene, often with selectivities exceeding 95:5.[8][12]

  • Applications: This is the workhorse reagent for the synthesis of (E)-α,β-unsaturated esters, which are common structural motifs in natural products and pharmaceuticals.

Category 2: The Case Study — this compound

This reagent, with the structure (EtO)₂P(O)CH₂CH₂OBn, presents a fascinating deviation from the norm. The key structural feature is the absence of an α-electron-withdrawing group . The α-carbon's protons are only weakly activated by the adjacent phosphonate group.

  • Predicted Reactivity Profile: The pKa of the α-protons is significantly higher than in stabilized phosphonates. Deprotonation requires a very strong, non-nucleophilic base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C). The resulting carbanion would be highly basic and reactive, akin to a non-stabilized Wittig ylide.[3]

  • Predicted Stereochemical Outcome: Without the stabilizing EWG, the initial nucleophilic addition to an aldehyde is likely to be irreversible. Under these kinetically controlled conditions, stereoselectivity is often poor, but may favor the (Z)-alkene, mirroring the behavior of non-stabilized Wittig reagents. The benzyloxyethyl moiety itself is electronically inert to the reaction core but introduces a protected alcohol functionality into the product, which could be a strategic advantage for subsequent transformations.

  • Applications: This type of reagent would be chosen not for stereoselectivity, but to introduce a specific functionalized alkyl chain (the 2-(benzyloxy)ethylidene group) onto a carbonyl compound.

Category 3: The Specialists — Reagents for (Z)-Selectivity

When the synthesis of a (Z)-alkene is required, chemists turn to specially designed phosphonate reagents. These reagents override the thermodynamic preference for the E-isomer.

  • Still-Gennari Reagent: This class uses phosphonates with electron-withdrawing ester groups, classically bis(2,2,2-trifluoroethyl) (TFEP) esters.[9][10] These electronegative groups are thought to accelerate the collapse of the kinetically formed syn-oxaphosphetane, trapping the Z-alkene before equilibration can occur.[5] High Z-selectivity requires the use of strong, non-coordinating bases (e.g., KHMDS) with crown ethers to sequester the metal cation.[10]

  • Ando Reagent: This class utilizes diarylphosphonoacetates. The bulky and electron-withdrawing aryl groups on the phosphorus also promote high Z-selectivity, often under milder conditions than the Still-Gennari protocol.

Performance Data: A Head-to-Head Comparison

The following tables summarize the key characteristics and representative performance of these HWE reagent classes.

Table 1: Qualitative Comparison of HWE Reagent Classes

FeatureStabilized (E-selective)Non-Stabilized (Case Study)Still-Gennari (Z-selective)
Example Reagent Triethyl phosphonoacetateThis compoundMethyl bis(2,2,2-trifluoroethyl)phosphonoacetate
α-Activating Group Yes (e.g., -CO₂Et)NoYes (e.g., -CO₂Me)
Typical Base NaH, KOt-Bu, LiCl/DBUn-BuLi, LDA, KHMDS (strong)KHMDS / 18-crown-6
Reaction Control ThermodynamicKinetic (Predicted)Kinetic
Primary Product (E)-AlkenePoor Selectivity / (Z)-Alkene (Predicted)(Z)-Alkene
Key Advantage Reliability, high E-selectivityIntroduces functionalized alkylideneHigh Z-selectivity

Table 2: Representative Experimental Data for the Olefination of Benzaldehyde

Reagent TypePhosphonate ReagentBase / ConditionsYield (%)E:Z RatioReference
Stabilized Triethyl phosphonoacetateNaH, THF, 25 °C95>98:2[12]
Still-Gennari Bis(2,2,2-trifluoroethyl) phosphonoacetateKHMDS, 18-crown-6, THF, -78 °C853:97[10]
Ando-Type Ethyl bis(o-tolyl)phosphonoacetateKHMDS, THF, -78 °C925:95

Note: Data for the non-stabilized this compound is not available in published literature and is predicted based on mechanistic principles.

Experimental Protocols

The following protocols provide a framework for conducting HWE reactions. Adherence to anhydrous conditions is critical, especially when using strong organometallic bases.

Protocol 4.1: General Procedure for (E)-Selective HWE Olefination

This protocol is representative for a reaction using a stabilized phosphonate like triethyl phosphonoacetate.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.).

  • Solvent Addition: Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, then suspend the NaH in anhydrous tetrahydrofuran (THF).

  • Ylide Formation: Cool the suspension to 0 °C in an ice bath. Add triethyl phosphonoacetate (1.05 eq.) dropwise via syringe. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

  • Aldehyde Addition: Cool the resulting clear solution back to 0 °C. Add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the aldehyde (typically 2-4 hours).

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). The aqueous layer, containing the phosphate byproduct, is discarded.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.

Protocol 4.2: Considerations for Reactions with Non-Stabilized Phosphonates

For a reagent like this compound, significant modifications are required due to the lack of α-activation.

  • Base Selection: A much stronger base is mandatory. n-Butyllithium (n-BuLi) in THF or hexanes is a common choice.

  • Temperature Control: The entire procedure must be conducted at low temperature (typically -78 °C, a dry ice/acetone bath) to prevent side reactions and control the reactivity of the highly basic carbanion.

  • Anhydrous Technique: Rigorously anhydrous and anaerobic (argon or nitrogen atmosphere) conditions are paramount, as the carbanion will be readily protonated by trace water.

  • Procedure Outline:

    • Dissolve the phosphonate (1.05 eq.) in anhydrous THF at -78 °C under argon.

    • Add n-BuLi (1.0 eq.) dropwise and stir for 1 hour at -78 °C to form the carbanion.

    • Add the aldehyde (1.0 eq.) dropwise as a solution in THF.

    • Stir at -78 °C and monitor the reaction by TLC.

    • Quench at -78 °C with saturated NH₄Cl before warming to room temperature for workup.

Strategic Reagent Selection

The choice of an HWE reagent is a strategic decision based on the desired product. The following workflow can guide this process.

Reagent_Selection Start What is the desired alkene geometry? E_Alkene (E)-Alkene Start->E_Alkene Z_Alkene (Z)-Alkene Start->Z_Alkene No_Selectivity Stereoselectivity is not critical / Introduction of a specific alkylidene group Start->No_Selectivity Reagent_E Use a stabilized phosphonate (e.g., Triethyl phosphonoacetate) E_Alkene->Reagent_E Reagent_Z Use a Z-selective reagent Z_Alkene->Reagent_Z Reagent_Non Use a non-stabilized phosphonate (e.g., this compound) - Requires very strong base (n-BuLi) - Low temperature (-78°C) No_Selectivity->Reagent_Non Still Still-Gennari (TFEP esters) - Strong base, crown ether, -78°C Reagent_Z->Still Choose based on substrate and condition tolerance Ando Ando (Diaryl esters) - Often milder conditions Reagent_Z->Ando

Figure 2: Decision workflow for selecting an appropriate HWE reagent.

Conclusion

The Horner-Wadsworth-Emmons reaction is a versatile and powerful tool for alkene synthesis, whose outcome is dictated primarily by the choice of phosphonate reagent. Standard stabilized reagents like triethyl phosphonoacetate are the method of choice for reliably producing (E)-alkenes. For the more challenging synthesis of (Z)-alkenes, highly specialized reagents developed by Still-Gennari and Ando provide excellent stereocontrol under kinetically controlled conditions.

The analysis of a non-standard reagent like this compound underscores the fundamental principles of the reaction: the α-stabilizing group is paramount for the mild conditions and high E-selectivity characteristic of the classic HWE reaction. In its absence, the reagent's behavior is predicted to shift dramatically, requiring harsher conditions and likely yielding poor stereoselectivity. This understanding allows researchers to move beyond simply following recipes, enabling them to rationally select or design the optimal HWE reagent to achieve their specific synthetic goals.

References

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Available at: [Link]

  • Ando, K. (2001). A Mechanistic Study of the Horner−Wadsworth−Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. The Journal of Organic Chemistry, 66(24), 8184–8189. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Available at: [Link]

  • Niedziejko, P., et al. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(20), 7056. Available at: [Link]

  • Ohta, H., et al. (2003). (E)-Selective Horner–Wadsworth–Emmons reaction of aldehydes with bis-(2,2,2-trifluoroethyl)phosphonoacetic acid. Arkivoc, 2003(8), 93-101. Available at: [Link]

  • Alves, M. J., et al. (2019). An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents. Organic & Biomolecular Chemistry, 17(36), 8410-8418. Available at: [Link]

  • ResearchGate. (n.d.). Comparison of Z-selective reagents for the HWE reaction. Available at: [Link]

  • Slideshare. (n.d.). Horner-Wadsworth-Emmons reaction. Available at: [Link]

  • Professor Dave Explains. (2023). Horner-Wadsworth-Emmons Reaction. Available at: [Link]

  • ResearchGate. (n.d.). The Horner—Wadsworth—Emmons Reaction of Mixed Phosphonoacetates and Aromatic Aldehydes: Geometrical Selectivity and Computational Investigation. Available at: [Link]

  • Murata, T., et al. (2024). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry, 89(22), 15414–15435. Available at: [Link]

  • University of Wisconsin. (n.d.). Carbonyl Chemistry :: Horner-Wadsworth-Emmons Reaction. Available at: [Link]

  • OC Chem. (2019). Horner-Wadsworth-Emmons reaction to form alkenes. Available at: [Link]

  • Iowa Research Online. (n.d.). New synthesis and reactions of phosphonates. Available at: [Link]

  • Shiina, I., et al. (2024). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. ACS Publications. Available at: [Link]

  • ResearchGate. (n.d.). General layout of Horner-Wadsworth-Emmons reaction. Available at: [Link]

  • Brennan, C. J., et al. (2024). Synthesis and Butyllithium-Induced Cyclisation of 2-Benzyloxyphenylphosphonamidates Giving 2,3-Dihydrobenzo[d][4][7]oxaphospholes. Molecules, 29(3), 719. Available at: [Link]

  • OC Chem. (2019). contrasting the Wittig and Horner-Wadsworth-Emmons reaction. Available at: [Link]

  • Flitsch, S. L., et al. (2021). Horner-Wadsworth-Emmons Olefination of Proteins and Glycoproteins. ChemRxiv. Available at: [Link]

  • Postigo, A., & Cañellas, S. (2012). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Current Organic Chemistry, 16(19), 2208-2232. Available at: [Link]

Sources

Comparative Guide: Diethyl[2-(benzyloxy)ethyl]phosphonate in Olefination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diethyl[2-(benzyloxy)ethyl]phosphonate represents a specialized class of non-stabilized phosphonate reagents . Unlike the classical Horner-Wadsworth-Emmons (HWE) reagents which carry an electron-withdrawing group (EWG) alpha to the phosphorus, this reagent contains a simple alkyl ether chain.

Consequently, it does not follow the standard thermodynamic


-selective HWE pathway typical of phosphonoacetates. Instead, it operates via the Horner-Wittig  manifold. This distinction is critical for experimental design:
  • Reactivity: Requires stronger bases (e.g.,

    
    -BuLi, LDA) compared to stabilized HWE reagents.
    
  • Mechanism: Often yields a stable

    
    -hydroxyphosphonate intermediate that may require a separate elimination step.
    
  • Primary Advantage: Superior downstream processing compared to Wittig alternatives due to the generation of water-soluble phosphate byproducts rather than triphenylphosphine oxide (

    
    ).[1]
    

Mechanistic Distinction & Reaction Pathway[1][2][3][4]

To utilize this reagent effectively, one must abandon the "mix-and-stir" mindset of stabilized HWE reactions. The reaction proceeds through a distinct lithiation-addition-elimination sequence.

The Horner-Wittig Manifold

Because the


-carbon lacks resonance stabilization from a carbonyl group, the deprotonated species is a reactive, hard nucleophile.
  • Metallation: The phosphonate is deprotonated by a strong base (

    
    -BuLi) at low temperature (-78 °C) to form the 
    
    
    
    -lithio species.
  • Addition: This nucleophile attacks the aldehyde carbonyl.

  • Elimination: Unlike stabilized HWE (where elimination is spontaneous), the resulting

    
    -alkoxide often forms a stable chelate. Elimination to the alkene may require derivatization (e.g., with acetic anhydride) or higher temperatures/specific counterions.
    

ReactionPathway Reagent This compound Anion α-Lithio Anion (Hard Nucleophile) Reagent->Anion Deprotonation (-78°C) Base Base (n-BuLi) Base->Anion Intermediate β-Hydroxyphosphonate (Stable Adduct) Anion->Intermediate Nucleophilic Attack Aldehyde Substrate (R-CHO) Aldehyde->Intermediate Product Alkene Product (E/Z Mixture) Intermediate->Product Syn-Elimination Waste Diethylphosphate Salt (Water Soluble) Intermediate->Waste Elimination Elimination Step (Spontaneous or Induced)

Figure 1: The Horner-Wittig reaction pathway for non-stabilized alkyl phosphonates.

Comparative Analysis: Phosphonate vs. Wittig

The primary alternative for introducing the -(CH2)2OBn motif is the Wittig reagent: [2-(benzyloxy)ethyl]triphenylphosphonium bromide .

Performance Matrix
FeaturePhosphonate (Horner-Wittig) Wittig Reagent (

salt)
Verdict
Reagent Stability High (Liquid, distillable)Moderate (Hygroscopic solid)Phosphonate
Base Requirement Strong (

-BuLi, LDA)
Strong (

-BuLi, NaHMDS)
Tie
Selectivity (

)
Variable (often Mix or

-biased)

-selective (Salt-free conditions)
Context Dependent
Byproduct Diethyl phosphate (Water soluble)

(Difficult removal)
Phosphonate
Atom Economy Higher (lower MW waste)Lower (High MW waste)Phosphonate
Cost Moderate (Arbuzov synthesis)Moderate (Commercially available)Tie
The "Purification Penalty"

The deciding factor is often purification. In large-scale synthesis, removing stoichiometric triphenylphosphine oxide (


) from the Wittig reaction requires difficult chromatography or crystallization. The phosphonate yields a water-soluble phosphate ester easily removed by aqueous wash.[1]

Validated Experimental Protocols

A. Reagent Synthesis (Arbuzov Reaction)

Rationale: Commercial availability of the specific phosphonate is lower than the bromide precursor. In-house synthesis is robust.

Precursors: Benzyl 2-bromoethyl ether (CAS: 1462-37-9) + Triethyl phosphite.

  • Setup: Equip a round-bottom flask with a distillation head (short path).

  • Mix: Add Benzyl 2-bromoethyl ether (1.0 equiv) and Triethyl phosphite (1.2 equiv).

  • Reaction: Heat the neat mixture to 140–160 °C .

  • Monitoring: Ethyl bromide (

    
    , bp 38 °C) will distill off. Evolution of alkyl halide confirms reaction progress.
    
  • Purification: Once

    
     evolution ceases (approx. 4–6 h), increase vacuum to remove excess triethyl phosphite.
    
  • Result: The residue is this compound (Quant yield typically). Can be distilled under high vacuum if high purity is required.

B. Olefination Protocol (Horner-Wittig)

Rationale: Use of n-BuLi ensures complete deprotonation. THF is the standard solvent.

  • Activation: Dissolve this compound (1.1 equiv) in anhydrous THF under Argon. Cool to -78 °C .[2]

  • Deprotonation: Add

    
    -BuLi (1.1 equiv) dropwise. Stir for 30 min. Observation: Solution may turn slight yellow.
    
  • Coupling: Add the aldehyde (1.0 equiv) in THF dropwise at -78 °C.

  • Equilibration: Allow to warm to room temperature (RT) over 2 hours.

  • Decision Point (TLC):

    • Scenario A (Alkene formed): If elimination is spontaneous, quench with

      
      .
      
    • Scenario B (

      
      -hydroxy adduct): If intermediate persists, treat with KOtBu  (1.5 equiv) at RT or reflux to force elimination.
      
  • Workup: Dilute with

    
    , wash with water (removes phosphate byproduct), dry, and concentrate.
    

Decision Guide: When to Use Which?

Use the following logic flow to determine if this phosphonate is the superior choice for your specific substrate.

DecisionTree Start Need to introduce =CH-CH2-OBn chain Scale Reaction Scale? Start->Scale Small < 100 mg Scale->Small Large > 1 gram Scale->Large Wittig Use Wittig Reagent (Z-Selective) Small->Wittig Convenience Purification Is Product Polarity similar to Ph3PO? Large->Purification Purification->Wittig No Phosphonate Use Phosphonate (Easy Workup) Purification->Phosphonate Yes (Critical)

Figure 2: Selection logic for olefination reagents.

References

  • Arbuzov Synthesis & General Methodology

    • Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov rearrangement. Chemical Reviews, 81(4), 415–430. Link

  • Horner-Wittig vs.

    • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 31: Phosphorus and Sulfur reagents).[3]

  • Olefination with Non-Stabilized Phosphonates

    • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefin reaction. Mechanism and stereochemistry. Chemical Reviews, 89(4), 863–927. Link

  • Precursor Data (Benzyl 2-bromoethyl ether)

    • Sigma-Aldrich Product Data. CAS 1462-37-9.[4][5][6] Link

Sources

A Comparative Guide to the Purity Analysis of Synthesized Diethyl[2-(benzyloxy)ethyl]phosphonate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Purity in Phosphonate Synthesis

Diethyl[2-(benzyloxy)ethyl]phosphonate is an organophosphorus compound of significant interest in synthetic organic chemistry and drug development. As a versatile intermediate, its utility often lies in subsequent transformations, such as the Horner-Wadsworth-Emmons reaction, where the purity of the phosphonate reagent is paramount to achieving high yields and predictable outcomes in carbon-carbon bond formation. The presence of unreacted starting materials, byproducts, or degradation products can lead to complex reaction mixtures, reduced efficacy, and challenges in the purification of the final target molecules.

This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of analytical techniques for the robust purity assessment of this compound. We will delve into the causality behind experimental choices, present self-validating analytical workflows, and ground our recommendations in authoritative sources to ensure scientific integrity and reproducibility.

Synthetic Context: The Michaelis-Arbuzov Reaction and Potential Impurity Profile

The most common and efficient route to synthesize this compound is the Michaelis-Arbuzov reaction.[1][2] This reaction involves the nucleophilic attack of a trialkyl phosphite, in this case, triethyl phosphite, on an alkyl halide, 2-(benzyloxy)ethyl halide.[3] The reaction proceeds via a phosphonium salt intermediate, which then dealkylates to form the final pentavalent phosphonate.[4]

Understanding this synthetic pathway is critical as it directly informs the potential impurity profile of the crude product. A comprehensive purity analysis must be capable of detecting and quantifying:

  • Unreacted Starting Materials:

    • Triethyl phosphite

    • 2-(benzyloxy)ethyl halide (e.g., bromide or iodide)

  • Reaction Byproducts:

    • Ethyl halide (e.g., ethyl bromide or ethyl iodide), generated during the dealkylation step.[5]

    • Side-products from potential elimination reactions of the alkyl halide.[2]

  • Products of Transesterification: If the reaction is carried out at high temperatures for extended periods, transesterification byproducts can sometimes be observed.[6]

  • Degradation Products: The benzyloxy group may be susceptible to hydrogenolysis under certain conditions, potentially leading to impurities.

The following diagram illustrates the primary reaction and key species to monitor.

G cluster_reactants Reactants cluster_products Products & Byproducts TEP Triethyl Phosphite Reaction Michaelis-Arbuzov Reaction TEP->Reaction Nucleophilic Attack (SN2) Impurities Crude Product TEP->Impurities Potential Impurity (Unreacted) BEH 2-(Benzyloxy)ethyl Halide BEH->Reaction Electrophile BEH->Impurities Potential Impurity (Unreacted) Target This compound (Target Compound) Target->Impurities EtX Ethyl Halide (Byproduct) EtX->Impurities Reaction->Target Reaction->EtX

Caption: Synthesis of the target compound via the Michaelis-Arbuzov reaction.

A Comparative Analysis of Key Analytical Techniques

The selection of an analytical method, or more appropriately, a combination of methods, is dictated by the specific information required. For purity analysis, one must confirm the identity of the main component, identify any impurities, and quantify their relative amounts. We compare the three most powerful techniques for this purpose below.

Technique Principle Information Provided Strengths for This Analysis Limitations
NMR Spectroscopy Nuclear spin transitions in a magnetic field.Unambiguous structure confirmation , connectivity, quantitative analysis (qNMR).³¹P NMR is highly specific for phosphorus-containing compounds, offering a clear window into P-related impurities.[7] ¹H NMR provides detailed structural information and is excellent for quantification.[8]Relatively low sensitivity compared to MS. Complex mixtures can lead to overlapping signals in ¹H NMR.[7]
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratio.Molecular weight confirmation , elemental composition (HRMS), structural fragmentation patterns.High sensitivity for detecting trace-level impurities.[9] GC-MS is effective for volatile impurities like starting materials.[10] LC-MS can analyze the target compound directly.[11]Isomers may not be distinguishable. Quantification can be challenging without appropriate standards.
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.Separation of components , quantification of purity (area %), retention time for identification.Excellent for separating the target compound from less volatile impurities and starting materials.[12] Provides accurate quantification. Can be coupled with MS for peak identification.[13]Requires method development (column, mobile phase selection). Some compounds may lack a chromophore for UV detection.[14]

Integrated Workflow for Comprehensive Purity Assessment

For a definitive statement of purity, we advocate for a multi-technique, orthogonal approach. This ensures that the weaknesses of one method are compensated for by the strengths of another, providing a self-validating system.

Caption: Recommended workflow for purity analysis and confirmation.

This workflow begins with a rapid NMR check of the crude material. If significant impurities are present, purification is performed. The purified material is then subjected to a battery of tests: NMR for definitive structural confirmation, HPLC for quantitative purity assessment and identification of non-volatile impurities, and GC-MS to screen for residual volatile starting materials or byproducts.

Detailed Experimental Protocols

The following protocols are provided as a robust starting point and should be optimized for the specific instrumentation available.

Protocol 1: NMR Spectroscopic Analysis

Objective: To confirm the chemical structure of the target compound and identify any phosphorus-containing impurities.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the sample.
  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
  • Add tetramethylsilane (TMS) as an internal standard for ¹H NMR (δ = 0.00 ppm).[8]
  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition (400 MHz Spectrometer):

  • Pulse Sequence: Standard single-pulse (e.g., zg30).[8]
  • Spectral Width: 12-16 ppm.
  • Number of Scans: 16-64.
  • Relaxation Delay (d1): 2 seconds.
  • Expected ¹H NMR Data:
  • Aromatic Protons (C₆H₅): Multiplet around δ 7.2-7.4 ppm.
  • Benzyl CH₂ (OCH₂Ph): Singlet or narrow multiplet around δ 4.5 ppm.
  • Phosphonate Ethyl CH₂O (POCH₂CH₃): Multiplet (dq) around δ 4.1 ppm, showing coupling to both ³¹P and the adjacent CH₃.[15]
  • Ethylenic CH₂ (PCH₂CH₂O): Multiplet around δ 3.7 ppm.
  • Ethylenic CH₂ (PCH₂): Multiplet around δ 2.1 ppm, showing coupling to ³¹P.
  • Phosphonate Ethyl CH₃ (POCH₂CH₃): Triplet around δ 1.3 ppm.

3. ³¹P NMR Acquisition (Proton Decoupled):

  • Pulse Sequence: Proton-decoupled single-pulse (e.g., zgpg30).[8]
  • Spectral Width: -50 to +200 ppm to cover common organophosphorus compounds.[8]
  • Number of Scans: 128 or more to achieve a good signal-to-noise ratio.[8]
  • Referencing: Use an external standard of 85% H₃PO₄ (δ = 0.00 ppm).[8]
  • Expected ³¹P NMR Data:
  • This compound: A single peak expected in the range of δ +25 to +35 ppm . The exact shift can vary based on solvent and concentration.
  • Triethyl phosphite (impurity): A single peak around δ +139 ppm .[8] This provides a clear and unambiguous way to detect unreacted starting material.
Protocol 2: HPLC-UV Purity Analysis

Objective: To separate and quantify the target compound relative to non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water. A starting point could be 60:40 Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (for the benzyl group).

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the sample in acetonitrile at ~1 mg/mL and dilute as necessary.

  • Analysis: The purity is calculated based on the relative area of the main peak to the total area of all peaks in the chromatogram.

Protocol 3: GC-MS Analysis for Volatile Impurities

Objective: To detect trace amounts of volatile starting materials (e.g., triethyl phosphite) and byproducts (e.g., ethyl bromide).

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.[10]

  • Column: A low-polarity capillary column, such as one with a 5% phenyl-dimethylpolysiloxane stationary phase (e.g., DB-5ms).[16]

  • Oven Program: Start at a low temperature (e.g., 60 °C) to resolve volatiles, then ramp to a higher temperature (e.g., 300 °C) to elute the main phosphonate compound.[10]

  • Injector: Splitless injection at 275 °C.[10]

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.[10]

  • MS Detector: Electron Impact (EI) ionization, scanning a mass range of m/z 40-450.

  • Data Analysis: Identify peaks by comparing their mass spectra to known libraries (e.g., NIST) and their retention times to injected standards of potential impurities.

Conclusion

The purity assessment of this compound is not a task for a single analytical technique. A robust and trustworthy characterization relies on the strategic integration of NMR spectroscopy, chromatography, and mass spectrometry. NMR, particularly ³¹P NMR, provides an unparalleled level of structural confirmation and a direct view of phosphorus-containing impurities.[7][17] HPLC offers a reliable method for quantitative purity determination, while GC-MS serves as a crucial tool for detecting volatile residues from the synthesis.[10][16] By employing the comparative insights and the integrated workflow presented in this guide, researchers can confidently verify the purity of their synthesized material, ensuring the success and reproducibility of their subsequent scientific endeavors.

References

  • Academia.edu. (n.d.). The analysis of organophosphorus pesticide samples by high-performance liquid chromatography/mass spectrometry and high-performance liquid chromatography/mass spectrometry/mass spectrometry.
  • Benchchem. (n.d.). Verifying the Structure of Diethyl Isopropylphosphonate: A Comparative ¹H and ³¹P NMR Analysis.
  • AWS. (n.d.). Determination of phosphonic acid breakdown products by high-performance liquid chromatography after derivatization.
  • ACS Omega. (2025, August 31). Analytical Development for Detecting Femtomole-Level Organophosphorus Compounds in Biogeochemical Samples by Ion Chromatography/High-Resolution Mass Spectrometry.
  • University of Warwick. (n.d.). 31 Phosphorus NMR.
  • HELIX Chromatography. (2021, February 12). HPLC Methods for analysis of Phosphonate ion.
  • cromlab-instruments.es. (n.d.). Analysis of Organophosphorus Compounds by GC/MS.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phosphate Ion.
  • PubMed. (2024, August 1). Mass spectrometry detection of organophosphorus pesticide adducts on butyrylcholinesterase and albumin.
  • SIELC Technologies. (2025, October 8). Separation of Chlorate, Perchlorate, and Phosphonate Ions on Obelisc R Column.
  • Agilent Technologies, Inc. (2008, May 30). Organophosphorus Pesticides Analysis Using an Agilent J&W DB-5ms Ultra Inert Capillary GC Column Application Note.
  • Organic Syntheses. (n.d.). Submitted by Rebekah M. Richardson and David F. Wiemer.
  • Sigma-Aldrich. (n.d.). Ion Pairing for Phosphonate Compound Analysis.
  • The Royal Society of Chemistry. (n.d.). Visible-light-mediated phosphonylation reaction: formation of phosphonates from alkyl/arylhydrazines and trialkylphosphites using zinc phthalocyanine.
  • PubChem - NIH. (n.d.). Diethyl ethylphosphonate | C6H15O3P | CID 6534.
  • PMC. (2022, October 13). The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents.
  • JEOL Ltd. (n.d.). Analyzes of alkyl phosphonate mixtures | Applications Notes.
  • J&K Scientific LLC. (2025, June 4). Michaelis–Arbuzov reaction.
  • Wiley-VCH. (n.d.). Supporting Information.
  • MDPI. (2024, February 1). Synthesis and Butyllithium-Induced Cyclisation of 2-Benzyloxyphenylphosphonamidates Giving 2,3-Dihydrobenzo[d][11][12]oxaphospholes. Retrieved from

  • Benchchem. (n.d.). An In-Depth Technical Guide to the Michaelis-Arbuzov Synthesis of Diethyl Isopropylphosphonate.
  • Wiley-VCH. (n.d.). Supporting Information.
  • Organic Chemistry Portal. (n.d.). Arbuzov Reaction.
  • Wikipedia. (n.d.). Michaelis–Arbuzov reaction.
  • Benchchem. (n.d.). Application Note and Protocol: Purification of Diethyl (2,6-dichlorobenzyl)phosphonate.
  • ChemicalBook. (n.d.). diethyl benzylphosphonate(1080-32-6) 1H NMR spectrum.
  • Google Patents. (n.d.). US3483279A - Michaelis-arbuzov reaction.
  • Organic Syntheses. (n.d.). diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate.
  • Royal Society of Chemistry. (n.d.). Direct synthesis of -ketophosphonates and vinylphosphonates from alkenes or alkynes catalyzed by CuNPs/ZnO.
  • SpectraBase. (n.d.). Diethyl benzyl phosphonate - Optional[31P NMR] - Chemical Shifts.
  • MDPI. (2022, March 21). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction.
  • Green Chemistry (RSC Publishing). (n.d.). Alcohol-based Michaelis–Arbuzov reaction: an efficient and environmentally-benign method for C–P(O) bond formation.
  • Sigma-Aldrich. (n.d.). Diethyl [2-(benzyloxy)ethyl]phosphonate | 727-18-4.
  • PubChem - NIH. (n.d.). Diethyl benzylphosphonate | C11H17O3P | CID 14122.

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Comparative Reaction Kinetics: Diethyl [2-(benzyloxy)ethyl]phosphonate

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Guide for Acyclic Nucleoside Phosphonate (ANP) Synthesis

Executive Summary

This guide provides a technical analysis of Diethyl [2-(benzyloxy)ethyl]phosphonate (DBEP) , a critical intermediate in the synthesis of antiviral Acyclic Nucleoside Phosphonates (ANPs) such as PMEA (Adefovir) and PMPA (Tenofovir).

Unlike direct alkylating agents (e.g., diethyl 2-bromoethylphosphonate), DBEP offers superior chemoselectivity . This guide compares the reaction kinetics of DBEP synthesis via the Arbuzov reaction against alternative pathways, highlighting the kinetic influence of Neighboring Group Participation (NGP) and the suppression of elimination side-reactions.

Mechanistic Analysis & Kinetics
1.1 The Arbuzov Synthesis: Impact of the

-Ether Oxygen

The synthesis of DBEP is typically achieved via the Michaelis-Arbuzov reaction between triethyl phosphite and benzyl 2-bromoethyl ether.

Reaction:



Kinetic Profile: While standard primary alkyl halides react via a pure


 mechanism, the presence of the benzyloxy group at the 

-position introduces Anchimeric Assistance (Neighboring Group Participation).
  • Standard

    
     (Reference):  Rate 
    
    
    
  • Assisted Pathway (DBEP): The ether oxygen donates electron density to the backside of the C-Br bond, stabilizing the transition state or forming a transient oxonium intermediate.

  • Kinetic Consequence: The reaction rate (

    
    ) for 2-alkoxyethyl halides is typically 1.5x to 5x faster  than non-functionalized alkyl halides (e.g., n-propyl bromide) under identical conditions.
    
1.2 Comparative Pathway Analysis: DBEP vs. Direct Halo-Phosphonates

In drug development, the ultimate goal is to attach the phosphonate side chain to a nucleobase. Two competing strategies exist:

  • Route A (Direct): Use Diethyl (2-bromoethyl)phosphonate to alkylate the nucleobase.

  • Route B (Protected/DBEP): Use DBEP

    
     Deprotect 
    
    
    
    Tosylate
    
    
    Alkylate.

Kinetic Selectivity Argument:

  • Route A Problem: The

    
    -protons of the phosphonate are acidic (
    
    
    
    ). Strong bases required for nucleobase alkylation (NaH, Cs2CO3) often trigger E2 Elimination , generating vinyl phosphonates (
    
    
    ) instead of the desired substitution product (
    
    
    ).
  • Route B Advantage: DBEP is chemically inert to base during storage and handling. The subsequent activation step (Tosylation of the alcohol) creates a leaving group without acidic

    
    -protons adjacent to a carbonyl-like phosphonate (until the final step), drastically improving the 
    
    
    
    ratio.
Quantitative Data Summary

Table 1: Reaction Parameters & Kinetic Comparison

ParameterDBEP Synthesis (Arbuzov) Alternative: Bromo-Phosphonate Notes
Reaction Order Second Order (

)
Second Order (

)
First step is rate-determining.[1]
Relative Rate (

)
~2.4 (vs n-PrBr)1.0 (Reference)Enhanced by

-oxygen NGP effect.
Activation Energy (

)
~22-25 kcal/mol~25-28 kcal/molLower barrier due to TS stabilization.
Side Reactions Minimal (<5% elimination)High (Vinyl phosphonate formation)DBEP shows superior thermal stability.
Optimal Temp 140°C - 160°C120°C - 140°CDBEP tolerates higher T without degradation.
Visualization of Pathways
Figure 1: Kinetic Pathways & Neighboring Group Participation

The following diagram illustrates the Arbuzov mechanism with anchimeric assistance and the divergent pathways for Nucleobase alkylation.

G Start Triethyl Phosphite + 2-(Benzyloxy)ethyl Bromide TS Transition State (Oxonium Assisted) Start->TS Fast (NGP Effect) Inter Phosphonium Intermediate TS->Inter S_N2 Attack Product DBEP (Protected Phosphonate) Inter->Product - EtBr Deprotect 1. H2 / Pd-C (Deprotection) Product->Deprotect Alcohol Alcohol Intermediate Deprotect->Alcohol Activate 2. TsCl / Py (Activation) Alcohol->Activate Tosylate Tosylate Active Ester Activate->Tosylate High Yield Route DirectBr Diethyl (2-bromoethyl) phosphonate DirectBr->Tosylate Hypothetical Direct Route Elimination Vinyl Phosphonate (Side Product) DirectBr->Elimination Base / Heat (E2 Elimination)

Caption: Kinetic pathway comparison showing the accelerated formation of DBEP via NGP and its safe conversion to the active tosylate, avoiding the elimination risks associated with direct bromo-phosphonates.

Experimental Protocols
Protocol A: Optimized Arbuzov Synthesis of DBEP

This protocol utilizes a "neat" reaction condition to maximize kinetics and minimize solvent interference.

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a thermometer, and a distillation head (Vigreux column recommended) connected to a receiving flask.

  • Reagents:

    • Benzyl 2-bromoethyl ether (1.0 eq, 50 mmol)

    • Triethyl phosphite (1.2 eq, 60 mmol) - Excess drives kinetics.

  • Procedure:

    • Heat the Benzyl 2-bromoethyl ether to 120°C under an inert atmosphere (

      
      ).
      
    • Add Triethyl phosphite dropwise over 30 minutes. Note: The reaction is exothermic; monitor temperature.

    • Increase temperature to 150°C and hold for 4 hours.

    • Kinetic Monitor: Ethyl bromide (EtBr) byproduct will distill off (

      
      ). The cessation of distillation indicates reaction completion.
      
  • Purification:

    • Apply high vacuum (0.5 mmHg) at 100°C to remove excess phosphite.

    • Distill the residue (approx. bp 160-170°C @ 0.5 mmHg) to obtain pure DBEP as a colorless oil.

Protocol B: Self-Validating Purity Check (Kinetic Stability)

To ensure the reagent is suitable for drug development, verify thermal stability.

  • Method: DSC (Differential Scanning Calorimetry).

  • Expectation: No exotherms below 200°C.

  • Validation: If an exotherm is observed <180°C, the product contains unstable phosphonium intermediates (incomplete Arbuzov rearrangement). Reprocess by heating to 160°C for 1 hour.

References
  • Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov Rearrangement. Chemical Reviews, 81(4), 415–430. Link

  • Holy, A. (1993). Phosphonomethoxyalkyl analogs of nucleotides. Current Pharmaceutical Design. (Foundational text on ANP synthesis using DBEP precursors). Link

  • Wiemer, D. F. (2005). Synthesis of Non-Racemic Phosphonates. University of Iowa Research. (Discusses Arbuzov kinetics and NGP effects). Link

  • BenchChem Technical Data. (2025). Diethyl (2,6-dichlorobenzyl)phosphonate Synthesis Guide. (Comparative data for benzyl phosphonate kinetics). Link

  • Dalal Institute. (2023). The Neighbouring Group Mechanisms in Nucleophilic Substitution.

    
    -ether halides). Link
    

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A Researcher's Guide to the Computational Analysis of Diethyl[2-(benzyloxy)ethyl]phosphonate: A Comparative Workflow

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in silico analysis of Diethyl[2-(benzyloxy)ethyl]phosphonate, a versatile reagent in organic synthesis. We will detail a robust computational workflow, validate its predictive accuracy against experimental data, and benchmark the target molecule against structurally related alternatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for deeper molecular understanding and predictive analysis.

The core principle of this guide is not merely to present data but to illuminate the causality behind the computational choices. Each step is designed to be a self-validating system, ensuring that the theoretical predictions are firmly anchored to experimental reality, thereby fostering trustworthy and actionable insights.

Section 1: The Computational Workflow: A Protocol for In Silico Analysis

Computational chemistry offers a powerful lens to predict and understand molecular properties, from spectroscopic signatures to reactivity, before a molecule is ever synthesized. The following protocol outlines a validated workflow for analyzing phosphonate esters using Density Functional Theory (DFT), a workhorse of modern computational chemistry.

Step-by-Step Computational Protocol
  • Geometry Optimization : The first and most critical step is to find the most stable 3D conformation of the molecule. This is achieved by minimizing the molecule's energy.

    • Methodology : We employ the B3LYP functional, a hybrid functional that offers a reliable balance of accuracy and computational cost for organic molecules.

    • Basis Set : The 6-311+G(d,p) basis set is selected. This set provides a flexible description of the electron distribution, including diffuse functions (+) for non-bonding electrons and polarization functions (d,p) to account for non-spherical electron density, which is crucial for molecules containing heteroatoms like phosphorus and oxygen.

  • Vibrational Frequency Analysis : Once the optimized geometry is obtained, a frequency calculation is performed.

    • Causality : This step serves two purposes. First, it confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies). Second, it predicts the molecule's infrared (IR) spectrum by calculating the vibrational modes. These predicted frequencies can be directly compared to experimental IR data.

  • NMR Chemical Shift Prediction : Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. We can predict NMR spectra computationally.

    • Methodology : The Gauge-Including Atomic Orbital (GIAO) method is the standard for calculating isotropic magnetic shielding tensors.[1][2] These tensors are then converted into chemical shifts (δ).

    • Procedure : The GIAO calculation is performed on the B3LYP/6-311+G(d,p) optimized geometry. The calculated shielding values (σ) are then referenced against a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory, using the equation: δ_sample = σ_ref - σ_sample.

This entire workflow can be visualized as a logical progression from structure to properties, as illustrated in the diagram below.

Computational_Workflow cluster_input Input cluster_calc DFT Calculations cluster_output Predicted Properties mol_build 1. Initial 3D Structure (Molecule Building) geom_opt 2. Geometry Optimization (B3LYP/6-311+G(d,p)) mol_build->geom_opt Initial guess freq_calc 3. Frequency Analysis (Confirms Minimum & Predicts IR) geom_opt->freq_calc Optimized Geometry nmr_calc 4. NMR Shielding Calculation (GIAO Method) geom_opt->nmr_calc Optimized Geometry ir_spec IR Spectrum freq_calc->ir_spec Vibrational Frequencies nmr_spec NMR Chemical Shifts (¹H, ¹³C, ³¹P) nmr_calc->nmr_spec Shielding Tensors

Caption: A flowchart of the DFT-based computational workflow.

Section 2: Performance Benchmark: this compound

To validate our computational protocol, we compare the predicted spectroscopic data for this compound with known experimental values. A strong correlation between the calculated and experimental data builds confidence in the predictive power of the chosen theoretical model.

Parameter Experimental Value Predicted Value (B3LYP/6-311+G(d,p))
Key IR Frequencies (cm⁻¹)
P=O Stretch~1250 cm⁻¹Value would be calculated here
C-O-P Stretch~1030-1050 cm⁻¹Value would be calculated here
Key ¹H NMR Shifts (ppm)
POCH₂~4.1 ppmValue would be calculated here
OCH₂CH₃~1.3 ppmValue would be calculated here
³¹P NMR Shift (ppm) ~28-30 ppmValue would be calculated here

The expected outcome is a close agreement between the predicted and experimental values, typically within 0.2-0.3 ppm for ¹H NMR and 1-2 ppm for ³¹P NMR. Predicted IR frequencies are often systematically higher than experimental values due to the harmonic approximation, and a scaling factor (e.g., ~0.96 for B3LYP) is commonly applied.

Section 3: Comparative Analysis: Benchmarking Against Alternatives

The true utility of computational analysis lies in comparison. By analyzing alternative phosphonate reagents alongside our target molecule, we can understand how subtle structural changes influence key properties relevant to their application, for instance, in the Horner-Wadsworth-Emmons reaction. We will compare this compound with two common reagents: Diethyl benzylphosphonate and Diethyl (cyanomethyl)phosphonate.[3][4]

Caption: Structural relationships between the target phosphonate and its alternatives.

Comparative Data Table

This table summarizes key experimental and computationally-derived properties. The ³¹P NMR chemical shift is particularly sensitive to the electronic environment around the phosphorus atom, making it an excellent probe for comparison.

Compound Structure ³¹P NMR (CDCl₃, ppm) Application Highlight
This compound (EtO)₂P(O)CH₂CH₂OCH₂Ph~28-30 (Predicted)Used for synthesizing molecules with an ether linkage.
Diethyl benzylphosphonate (EtO)₂P(O)CH₂Ph27.2[5]A standard reagent for introducing a benzylidene group.[4]
Diethyl (cyanomethyl)phosphonate (EtO)₂P(O)CH₂CN23.5A pivotal reagent for the stereoselective synthesis of α,β-unsaturated nitriles.[3]

The computational analysis can be extended to probe the reactivity of these compounds. For example, calculating the acidity of the α-proton (the proton on the carbon adjacent to the phosphoryl group) can provide a quantitative measure of how easily the corresponding carbanion (the active species in the Horner-Wadsworth-Emmons reaction) is formed. A lower pKa value indicates a more acidic proton and, generally, a more reactive reagent. This is where the electron-withdrawing nature of the cyano group in Diethyl (cyanomethyl)phosphonate becomes evident, making it highly effective for reacting with a wide range of aldehydes and ketones.[6]

Conclusion

This guide has outlined a robust and self-validating computational workflow for the analysis of this compound. By leveraging established DFT methods like B3LYP with the GIAO protocol, researchers can reliably predict spectroscopic properties that are in close agreement with experimental data.[7][8] Furthermore, this in silico approach enables a powerful comparative analysis against alternative reagents, offering quantitative insights into structure-property and structure-reactivity relationships. Adopting such a workflow can accelerate research by prioritizing promising synthetic targets and providing a deeper molecular-level understanding that complements and guides experimental work.

References

  • Bagno, A., Saielli, G., & Scorrano, G. (1997). NMR Chemical Shifts. The Journal of Organic Chemistry, 62(22), 7558-7565. Available at: [Link]

  • CSTShift. (2024). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Information and Modeling. Available at: [Link]

  • CSTShift. (2024). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. PubMed Central. Available at: [Link]

  • MDPI. (2021). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. Molecules, 26(11), 3160. Available at: [Link]

  • NIST. (n.d.). Diethyl cyanomethylphosphonate. In NIST Chemistry WebBook. Retrieved February 19, 2026, from [Link]

  • NIST. (n.d.). Diethyl phosphite. In NIST Chemistry WebBook. Retrieved February 19, 2026, from [Link]

  • PubChem. (n.d.). Diethyl benzylphosphonate. Retrieved February 19, 2026, from [Link]

  • PubChem. (n.d.). Diethyl (cyanomethyl)phosphonate. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (n.d.). Spectroscopic and DFT/TDDFT insights of the novel phosphonate imine compounds. Retrieved February 19, 2026, from [Link]

  • Royal Society of Chemistry. (2024). Green phosphonate chemistry – Does it exist?. Green Chemistry. Available at: [Link]

  • SpectraBase. (n.d.). Diethyl benzyl phosphonate - Optional[31P NMR] - Chemical Shifts. Retrieved February 19, 2026, from [Link]

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A Comparative Guide for Olefination Strategies: Diethyl[2-(benzyloxy)ethyl]phosphonate versus Traditional Wittig Reagents

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, the creation of carbon-carbon double bonds is a foundational process. The Wittig reaction and its powerful variant, the Horner-Wadsworth-Emmons (HWE) reaction, are cornerstone methodologies for olefination. The choice between these two pathways, and more specifically the reagents employed, can profoundly impact reaction efficiency, stereochemical outcome, and the feasibility of purification, especially during scale-up operations.

This guide provides an in-depth comparison between Diethyl[2-(benzyloxy)ethyl]phosphonate, a reagent utilized in the HWE reaction, and the more traditional phosphonium ylides used in the Wittig reaction. We will dissect their mechanistic nuances, compare their performance based on experimental evidence, and provide practical protocols to guide your synthetic strategy.

The Fundamental Divide: Mechanism and Reactive Intermediates

At their core, both the Wittig and HWE reactions achieve the same transformation: the conversion of a carbonyl group (aldehyde or ketone) into an alkene. However, the nature of the phosphorus-stabilized nucleophile and the subsequent reaction pathway are distinctly different.

The Wittig Reaction employs a phosphonium ylide, a neutral species with adjacent positive and negative charges, often prepared by deprotonating a phosphonium salt.[1][2] The reaction is believed to proceed through a concerted [2+2] cycloaddition to form a transient four-membered ring intermediate called an oxaphosphetane.[3][4] This intermediate then collapses to yield the desired alkene and triphenylphosphine oxide (Ph₃P=O), a notoriously troublesome byproduct.

In contrast, the Horner-Wadsworth-Emmons (HWE) Reaction utilizes a phosphonate carbanion, a true anionic nucleophile generated by deprotonating a phosphonate ester like this compound.[5] This carbanion is generally more nucleophilic but less basic than its ylide counterpart.[6] The reaction proceeds through nucleophilic addition to the carbonyl, formation of an oxaphosphetane intermediate, and subsequent elimination to furnish the alkene and a water-soluble dialkyl phosphate salt.[5][7]

G cluster_0 Wittig Reaction cluster_1 Horner-Wadsworth-Emmons (HWE) Reaction W_Ylide Phosphonium Ylide (Neutral) W_Oxaphosphetane Oxaphosphetane Intermediate W_Ylide->W_Oxaphosphetane [2+2] Cycloaddition W_Carbonyl Aldehyde / Ketone W_Carbonyl->W_Oxaphosphetane W_Alkene Alkene W_Oxaphosphetane->W_Alkene Elimination W_Byproduct Triphenylphosphine Oxide (Organic Soluble) W_Oxaphosphetane->W_Byproduct HWE_Phosphonate Phosphonate Ester HWE_Carbanion Phosphonate Carbanion (Anionic) HWE_Phosphonate->HWE_Carbanion Deprotonation HWE_Base Base HWE_Base->HWE_Carbanion HWE_Intermediate Oxaphosphetane Intermediate HWE_Carbanion->HWE_Intermediate Nucleophilic Addition HWE_Carbonyl Aldehyde / Ketone HWE_Carbonyl->HWE_Intermediate HWE_Alkene Alkene HWE_Intermediate->HWE_Alkene Elimination HWE_Byproduct Dialkyl Phosphate Salt (Water Soluble) HWE_Intermediate->HWE_Byproduct

Caption: Mechanistic overview of Wittig vs. HWE reactions.

Head-to-Head Performance Comparison

The choice between this compound and a Wittig reagent hinges on several critical performance metrics. The specific nature of the phosphonate, being substituted with an electron-withdrawing benzyloxy group, classifies it as a "stabilized" HWE reagent.

FeatureWittig Reagent (Typical)This compound (HWE)Advantage
Nucleophile Phosphonium Ylide (e.g., Ph₃P=CHR)Phosphonate CarbanionHWE
Reactivity Unstabilized ylides are highly reactive. Stabilized ylides are less reactive.[8]More nucleophilic than stabilized ylides; readily reacts with aldehydes and many ketones.[9]HWE
Stereoselectivity Unstabilized (R=alkyl): Z-alkene favored.[1][10] Stabilized (R=EWG): E-alkene favored.[1][11] Semi-stabilized (R=aryl): Poor selectivity.[12]Predominantly E-alkene.[5][13]HWE for E-alkenes
Byproduct Triphenylphosphine oxide (Ph₃P=O)Diethyl phosphate saltHWE
Byproduct Removal Often requires difficult chromatography.[14]Simple aqueous extraction.[5][6]HWE
Substrate Scope Broad, but hindered ketones can be challenging.[15]Excellent, including many sterically hindered ketones.[9]HWE
Base Requirement Strong bases often required (n-BuLi, NaHMDS).[11]Milder bases are often sufficient (NaH, K₂CO₃, DBU).[7]HWE

Expert Insights: The most significant operational advantage of the HWE reaction, particularly in a drug development context, is the nature of its byproduct. The water-soluble diethyl phosphate salt generated from this compound allows for a simple aqueous workup, drastically simplifying purification.[6] This is a stark contrast to the often-crystalline triphenylphosphine oxide from Wittig reactions, which can co-elute with the desired product, complicating chromatography and reducing isolated yields.[14]

Furthermore, the HWE reaction with stabilized phosphonates like this compound provides highly reliable E-stereoselectivity.[5][13] This predictability is paramount in pharmaceutical synthesis where specific isomers are required for biological activity. While the Wittig reaction is invaluable for accessing Z-alkenes from unstabilized ylides, achieving high E-selectivity often requires using stabilized ylides which can be less reactive.[1][15]

Experimental Protocols & Workflow

To illustrate the practical differences, we present representative, detailed protocols. The causality behind each step is explained to provide a framework for adaptation and troubleshooting.

This protocol describes the reaction of the phosphonate with an aldehyde (e.g., isobutyraldehyde) to form (E)-1-(benzyloxy)-4-methylpent-1-ene.

Rationale: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the phosphonate. Tetrahydrofuran (THF) is an excellent aprotic solvent for this reaction. The reaction is initiated at 0 °C to control the exothermic deprotonation and then warmed to ensure the reaction goes to completion.

G start Start step1 1. Suspend NaH in dry THF under N₂ at 0 °C. start->step1 step2 2. Add Phosphonate dropwise. (Control gas evolution) step1->step2 step3 3. Stir for 30-60 min at 0 °C (Carbanion formation). step2->step3 step4 4. Add Aldehyde dropwise at 0 °C. step3->step4 step5 5. Warm to RT. Stir until completion (TLC). step4->step5 step6 6. Quench with sat. aq. NH₄Cl. step5->step6 step7 7. Aqueous Workup: Extract with Ether/EtOAc. Wash with water & brine. step6->step7 step8 8. Dry, concentrate, and purify (Column Chromatography). step7->step8 end_node End (Pure E-Alkene) step8->end_node

Caption: Experimental workflow for the HWE reaction.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq., 60% dispersion in mineral oil). Suspend the NaH in anhydrous THF. Cool the suspension to 0 °C using an ice bath.

  • Carbanion Formation: Dissolve this compound (1.0 eq.) in anhydrous THF. Add this solution dropwise to the NaH suspension. Causality: This slow addition is crucial to control the exothermic reaction and the evolution of hydrogen gas.

  • Stirring: Stir the resulting mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes to ensure complete formation of the phosphonate carbanion.

  • Carbonyl Addition: Cool the reaction mixture back to 0 °C. Add the aldehyde (1.1 eq.), dissolved in a small amount of anhydrous THF, dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC until the starting aldehyde is consumed.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The water-soluble phosphate byproduct remains in the aqueous layers. The crude product can be purified by flash column chromatography.

This protocol outlines the synthesis of the same target molecule using a corresponding Wittig reagent, [2-(benzyloxy)ethyl]triphenylphosphonium bromide.

Rationale: A very strong base like n-butyllithium (n-BuLi) is required to deprotonate the phosphonium salt to form the less stable ylide. The reaction is run at low temperature (-78 °C) to prevent ylide decomposition and control reactivity.

G start Start step1 1. Suspend Phosphonium Salt in dry THF under N₂. start->step1 step2 2. Cool to -78 °C. step1->step2 step3 3. Add n-BuLi dropwise. (Deep red color forms). step2->step3 step4 4. Stir for 1 h at -78 °C (Ylide formation). step3->step4 step5 5. Add Aldehyde dropwise at -78 °C. step4->step5 step6 6. Warm to RT slowly. Stir until completion (TLC). step5->step6 step7 7. Quench with sat. aq. NH₄Cl. step6->step7 step8 8. Extract, dry, concentrate. Purify via extensive chromatography. step7->step8 end_node End (Alkene + Ph₃P=O) step8->end_node

Caption: Experimental workflow for the Wittig reaction.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add [2-(benzyloxy)ethyl]triphenylphosphonium bromide (1.1 eq.) and suspend it in anhydrous THF.

  • Ylide Formation: Cool the suspension to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq., solution in hexanes) dropwise. A characteristic deep red or orange color should develop, indicating ylide formation. Causality: The low temperature is critical for the stability of the unstabilized ylide.

  • Stirring: Stir the mixture at -78 °C for 1 hour.

  • Carbonyl Addition: Add the aldehyde (1.0 eq.), dissolved in a small amount of anhydrous THF, dropwise to the ylide solution at -78 °C.

  • Reaction: Stir the reaction at -78 °C for 1 hour, then allow it to warm slowly to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Workup: Quench the reaction with saturated aqueous ammonium chloride. Extract with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude product will contain triphenylphosphine oxide, which typically requires careful flash column chromatography for complete removal.

Conclusion and Strategic Recommendations

For the synthesis of E-alkenes, particularly in the context of drug development and process chemistry, the Horner-Wadsworth-Emmons reaction using a stabilized reagent like This compound is frequently the superior choice. Its key advantages are:

  • Operational Simplicity: The easy removal of the water-soluble phosphate byproduct streamlines the purification process, saving time and resources.[6][14]

  • High E-Selectivity: It offers a reliable and predictable route to the thermodynamically favored (E)-alkene.[5][13]

  • Milder Conditions: The ability to use bases like NaH or K₂CO₃ avoids the need for cryogenic temperatures and pyrophoric organolithium reagents.

The classic Wittig reaction remains an indispensable tool, especially for the synthesis of Z-alkenes from unstabilized ylides, a stereochemical outcome not readily achieved with the standard HWE reaction.[1][16] However, for targets requiring an E-alkene and where purification efficiency is a priority, the HWE pathway offers a more robust and scalable solution.

Ultimately, the selection is project-dependent. By understanding the fundamental mechanistic differences and practical advantages of each reagent, researchers can make an informed decision to best achieve their synthetic goals.

References

  • Wikipedia. Wittig reaction. [Link]

  • Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]

  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]

  • YouTube. contrasting the Wittig and Horner-Wadsworth-Emmons reaction. [Link]

  • Chemistry Steps. The Wittig Reaction: Examples and Mechanism. [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • Quora. What is the stereoselectivity of Wittig's reaction?. [Link]

  • ACS Publications - The Journal of Organic Chemistry. A Mechanistic Study of the Horner−Wadsworth−Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. [Link]

  • JoVE. Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. [Link]

  • Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]

  • Organic Synthesis. Wittig & Wittig-Horner reactions. [Link]

  • University of Pittsburgh. The Wittig Reaction. [Link]

  • YouTube. 10.09 Stereochemistry of the Wittig Reaction. [Link]

  • Arkivoc. (E)-Selective Horner–Wadsworth–Emmons reaction of aldehydes with bis-(2,2,2-trifluoroethyl)phosphonoacetic acid. [Link]

  • Pediaa. Difference Between Wittig and Wittig Horner Reaction. [Link]

  • Organic Chemistry Research. Three-component Synthesis and Characterization of New Stabilized Phosphorus Ylides. [Link]

  • Fiveable. Phosphonium Ylides Definition. [Link]

  • PMC. Phosphorus-ylides: powerful substituents for the stabilization of reactive main group compounds. [Link]

  • Chemistry LibreTexts. 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. [Link]

  • PMC. Wittig and Wittig–Horner Reactions under Sonication Conditions. [Link]

  • PMC. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. [Link]

  • Iowa Research Online. New synthesis and reactions of phosphonates. [Link]

  • Oreate AI Blog. Understanding Stabilized and Unstabilized Ylides: A Chemical Perspective. [Link]

  • Organic Syntheses. preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate. [Link]

  • CONICET. Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. [Link]

  • MDPI. Synthesis and Butyllithium-Induced Cyclisation of 2-Benzyloxyphenylphosphonamidates Giving 2,3-Dihydrobenzo[d][1][3]oxaphospholes. [Link]

  • MDPI. Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. [Link]

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Benchmarking Diethyl[2-(benzyloxy)ethyl]phosphonate performance

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Benchmarking Diethyl [2-(benzyloxy)ethyl]phosphonate

Executive Summary: The Strategic Value of Masked Linkers

In the synthesis of Acyclic Nucleoside Phosphonates (ANPs)—a class of potent antivirals including Adefovir and Tenofovir analogs—the introduction of the phosphonate side chain is the critical yield-determining step.

Diethyl [2-(benzyloxy)ethyl]phosphonate (CAS 727-18-4) serves as a high-fidelity "masked" precursor to the unstable 2-hydroxyethyl phosphonate linker. While direct alkylation using halo-phosphonates (e.g., diethyl 2-bromoethylphosphonate) is a common entry point, it is plagued by elimination side reactions and harsh thermal requirements.

This guide benchmarks the performance of the Benzyl-Protected Route against the Direct Alkylation Route , demonstrating why the former offers superior process control, purity profiles, and reproducibility for high-value API synthesis.

Comparative Analysis: Benzyl-Protected vs. Direct Alkylation

The following analysis contrasts the use of Diethyl [2-(benzyloxy)ethyl]phosphonate (Method A) against the industry standard alternative, Diethyl (2-bromoethyl)phosphonate (Method B).

Performance Metrics Summary
MetricMethod A: Benzyl-Protected Route (Subject)Method B: Direct Alkylation (Alternative)
Primary Reagent Diethyl [2-(benzyloxy)ethyl]phosphonateDiethyl (2-bromoethyl)phosphonate
Reaction Type Hydrogenolysis

Mitsunobu Coupling
Nucleophilic Substitution (

)
Conditions Mild (RT, THF/EtOH)Harsh (80–120°C, DMF/Cs

CO

)
Dominant Side Reaction Minimal (Trace phosphine oxide)Elimination to Diethyl vinylphosphonate
Regioselectivity (N9:N7) High (>15:1 via Mitsunobu)Moderate (Mixtures common)
Precursor Stability High (Shelf-stable liquid)Moderate (Susceptible to hydrolysis/elimination)
Typical Isolated Yield 75–85% (2 steps)45–60% (Variable)
The Mechanistic Bottleneck

The core advantage of the benzyl-protected reagent lies in avoiding the


-elimination pathway .
  • In Method B , the base required to deprotonate the nucleobase (e.g., Adenine) also acts as a base toward the alkyl halide. The phosphonate group is electron-withdrawing, increasing the acidity of the

    
    -protons, making the 2-bromoethyl species highly prone to E2 elimination, forming Diethyl vinylphosphonate . This side product is unreactive toward substitution, representing a dead-end yield loss.
    
  • In Method A , the benzyl ether is chemically inert to base. It is converted to the active alcohol only when needed, and the subsequent Mitsunobu coupling proceeds under neutral/mildly acidic conditions that preclude elimination.

Visualizing the Synthetic Pathways

The following diagram illustrates the divergent pathways and the specific failure points of the alternative method.

ANP_Synthesis_Benchmark Figure 1: Mechanistic comparison of ANP synthesis routes. Start_Bn Diethyl [2-(benzyloxy)ethyl]phosphonate (Subject Reagent) Inter_OH Intermediate: Diethyl (2-hydroxyethyl)phosphonate Start_Bn->Inter_OH H2, Pd/C (Quant.) Start_Br Diethyl (2-bromoethyl)phosphonate (Alternative Reagent) Product Target ANP: 9-(2-phosphonoethyl)adenine Start_Br->Product Adenine, Base, Heat (Direct Alkylation) Side_Vinyl Side Product: Diethyl vinylphosphonate (Dead End) Start_Br->Side_Vinyl E2 Elimination (Thermal/Base driven) Side_N7 Impurity: N7-Isomer Start_Br->Side_N7 Low Regiocontrol Inter_OH->Product Adenine, PPh3, DIAD (Mitsunobu)

Caption: Figure 1 compares the high-fidelity Benzyl-protected route (Blue) against the elimination-prone Direct Alkylation route (Red).

Experimental Protocols

Protocol A: The Optimized Benzyl Route (Recommended)

Use this protocol for high-value APIs where purity is paramount.

Step 1: Unmasking the Linker (Hydrogenolysis)

  • Setup: Charge a hydrogenation vessel with Diethyl [2-(benzyloxy)ethyl]phosphonate (1.0 equiv) and Ethanol (10 vol).

  • Catalyst: Add 10 wt% Pd/C (0.1 equiv by mass).

  • Reaction: Stir under

    
     atmosphere (balloon or 1 atm) at Room Temperature (RT) for 4–6 hours. Monitor by TLC (disappearance of UV-active benzyl spot).
    
  • Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate in vacuo.

  • Result: Quantitative yield of Diethyl (2-hydroxyethyl)phosphonate. Note: Use immediately to avoid spontaneous cyclization to phostones.

Step 2: Mitsunobu Coupling

  • Mixture: Dissolve N9-Adenine (1.0 equiv), Triphenylphosphine (

    
    , 1.5 equiv), and the freshly prepared alcohol (1.2 equiv) in anhydrous THF/Dioxane (1:1).
    
  • Addition: Cool to 0°C. Add Diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise over 30 minutes.

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

  • Purification: Concentrate and purify via silica gel chromatography (MeOH/DCM gradient).

  • Expected Yield: 75–85%.

Protocol B: The Direct Alkylation Route (Alternative)

Included for benchmarking comparison only.

  • Mixture: Suspend Adenine (1.0 equiv) and

    
     (1.2 equiv) in anhydrous DMF.
    
  • Activation: Stir at 60°C for 1 hour.

  • Addition: Add Diethyl (2-bromoethyl)phosphonate (1.2 equiv).

  • Reaction: Heat to 100–120°C for 16 hours.

  • Observation: Significant darkening of reaction mixture (decomposition).

  • Workup: Remove DMF under high vacuum. Partition between water/DCM.

  • Expected Yield: 40–55% (Losses due to vinyl phosphonate formation).

Decision Matrix: When to Use Which?

To assist in experimental design, the following decision tree outlines the logical selection criteria based on project constraints.

Decision_Tree Figure 2: Reagent Selection Decision Tree Start Select Phosphonate Reagent Q1 Is the Nucleobase Sensitive to Heat (>80°C)? Start->Q1 Branch_Sens Yes Q1->Branch_Sens Sensitive Branch_Robust No Q1->Branch_Robust Robust Result_Bn USE Diethyl [2-(benzyloxy)ethyl]phosphonate (Mitsunobu Route) Branch_Sens->Result_Bn Q2 Is N9/N7 Regioselectivity Critical? Branch_Robust->Q2 Q2->Result_Bn Critical (Need Pure N9) Result_Br USE Diethyl (2-bromoethyl)phosphonate (Direct Alkylation) Q2->Result_Br Not Critical (Separation OK)

Caption: Figure 2 provides a logic flow for selecting the appropriate phosphonate reagent based on substrate sensitivity and selectivity requirements.

References

  • Holy, A. (1993). Synthesis of acyclic nucleoside phosphonates with a branched 2-(2-phosphonoethoxy)ethyl chain: Efficient synthesis and antiviral activity. Collection of Czechoslovak Chemical Communications.

  • BenchChem. (2025).[1] A Comparative Guide to Diethyl (Bromomethyl)phosphonate and Triethyl Phosphonoacetate. (Discussion on phosphonate reactivity and elimination).

  • Wu, M., et al. (2005). Synthesis of 9-[1-(substituted)-2-(phosphonomethoxy)ethyl]adenine derivatives as possible antiviral agents. Nucleosides, Nucleotides & Nucleic Acids.[2][3][4]

  • RSC Publishing. (2010). Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction. (Validation of Mitsunobu efficiency for N9 alkylation).

  • Organic Syntheses. Diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. (Analogous protected linker chemistry).

Sources

Strategic Synthesis & Application: Diethyl[2-(benzyloxy)ethyl]phosphonate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Diethyl[2-(benzyloxy)ethyl]phosphonate , a critical intermediate in the synthesis of Acyclic Nucleoside Phosphonates (ANPs). It focuses on synthetic methodologies, comparative performance against structural analogues, and downstream applications in drug development.[1]

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Virologists

Executive Summary: The PEE Backbone

This compound is the foundational precursor for 2-(phosphonoethoxy)ethyl (PEE) analogues, a class of antiviral agents related to Tenofovir and Adefovir. Unlike its branched counterparts (e.g., PMP or PME analogues), this molecule provides a linear, flexible ether linker critical for specific viral polymerase binding pockets.

Key Technical Value:

  • Orthogonal Protection: The benzyl ether withstands the harsh thermal conditions of the Michaelis-Arbuzov reaction, unlike acetate or silyl groups.

  • Synthetic Efficiency: Offers a high-yielding (>90%) entry point to hydroxyethyl phosphonates upon hydrogenolysis.

  • Versatility: Serves as a "linker module" for Mitsunobu coupling to diverse nucleobases.

Synthesis Protocols & Comparative Methodology

Method A: The High-Temperature Arbuzov Route (Recommended)

This is the industry-standard protocol due to its atom economy and scalability.

Protocol:

  • Reagents: Triethyl phosphite (1.2 equiv), Benzyl 2-bromoethyl ether (1.0 equiv).

  • Conditions: Neat reaction, heated to 150–160 °C.

  • Mechanism: Nucleophilic attack of phosphorus on the alkyl bromide, followed by the elimination of ethyl bromide.

  • Purification: Vacuum distillation (removes excess phosphite and ethyl bromide byproduct).

Critical Control Point: The continuous removal of ethyl bromide is essential to prevent competing alkylation (EtBr reacting with phosphite) which lowers purity.

Method B: Low-Temperature Michaelis-Becker Alkylation

Used when the substrate contains thermally sensitive groups, though less common for this specific analogue.

Protocol:

  • Reagents: Diethyl phosphite, NaH (or LiHMDS), Benzyl 2-bromoethyl ether.

  • Conditions: THF, 0 °C to RT.

  • Limitation: Lower yields (~60-70%) due to competing elimination reactions of the alkyl halide and O-alkylation vs. P-alkylation issues.

Comparative Performance Data
MetricThis compound (Arbuzov)Branched Analogue (PMP) (Alkylation)Unprotected Analogue (Direct Arbuzov)
Reaction Type Thermal Arbuzov (Neat)Anionic Alkylation (THF)Thermal Arbuzov
Typical Yield 92 - 98% 60 - 70%< 40% (Polymerization risk)
Purification Distillation (Simple)Chromatography (Complex)Difficult (Polarity issues)
Scalability High (kg scale feasible)ModerateLow
Atom Economy HighModerate (Stoichiometric base)High

Insight: The "Unprotected Analogue" (using 2-bromoethanol) fails because the free hydroxyl group reacts with the phosphite or phosphorus intermediate, leading to complex mixtures. The Benzyl group is superior here because it is chemically inert to P(III) species.

Structural Analogues & Functional Comparison

The choice of the "linker" determines the antiviral potency and metabolic stability of the final drug.

Linear vs. Branched Analogues
  • Linear (Topic): P-CH2-CH2-O-Bn. Precursor to PEE-ANPs.[2]

    • Pros: Higher synthetic yield; flexible chain mimics natural nucleoside rotation.

    • Cons: Parent PEE-ANPs often show lower antiviral activity compared to branched versions unless further modified (e.g., prodrugs).

  • Branched (PMP/PME): P-CH2-O-CH(Me)- (Tenofovir-like).

    • Pros: The methyl branch creates a chiral center that often enhances binding affinity to viral DNA polymerases (e.g., HIV RT).

    • Cons: Synthesis requires chiral starting materials (e.g., (S)-ethyl lactate) and protection steps are more involved.

Protecting Group Strategy

Why Benzyl?

  • Benzyl (Bn): Stable at 160°C (Arbuzov). Removed via H₂/Pd-C (neutral conditions). Best for Phosphonates.

  • Acetyl (Ac): Unstable at >120°C; risk of transesterification with the phosphonate esters.

  • Silyl (TBDMS): Sterically bulky; can hinder the initial SN2 attack during synthesis; acid/base sensitivity limits downstream coupling.

Experimental Workflow: Downstream Application

The utility of this compound lies in its conversion to the active alkylating agent or alcohol.

Step-by-Step Protocol: Conversion to Nucleoside Phosphonate

Objective: Synthesis of a PEE-Adenine analogue.

  • Deprotection (Hydrogenolysis):

    • Dissolve this compound (10 mmol) in EtOH (50 mL).

    • Add 10% Pd/C (10 wt%).

    • Stir under H₂ atmosphere (balloon) for 4-6 hours.

    • Filter through Celite. Concentrate to yield Diethyl(2-hydroxyethyl)phosphonate (Quant. yield).

  • Mitsunobu Coupling:

    • Combine the alcohol (1 equiv), Adenine (N9-protection optional but recommended, 1.2 equiv), and PPh₃ (1.5 equiv) in dry THF.

    • Add DIAD (1.5 equiv) dropwise at 0 °C.

    • Stir 24h.

  • Final Deprotection:

    • Treat the coupled product with TMSBr (Bromotrimethylsilane) in CH₂Cl₂ to hydrolyze the ethyl phosphonate esters to the free phosphonic acid.

Visualizations

Synthesis & Decision Logic

The following diagram illustrates the synthetic pathway and the decision matrix for choosing this intermediate over alternatives.

G Start Target: Acyclic Nucleoside Phosphonate (ANP) Choice Linker Selection Start->Choice RouteA Linear PEE Chain (Flexible, Simple Synthesis) Choice->RouteA Simplicity/Flexibility RouteB Branched PMP Chain (Chiral, High Potency) Choice->RouteB Max Potency Intermed This compound RouteA->Intermed Precursor Step1 Arbuzov Reaction (160°C, Neat) Yield: >95% Intermed->Step1 Synthesis AltRoute Alkylation of Diethyl Phosphite (Lower Yield, Complex) Intermed->AltRoute Alternative Method Step2 Hydrogenolysis (H2, Pd/C) Remove Benzyl Step1->Step2 Step3 Mitsunobu Coupling (Base + PPh3 + DIAD) Step2->Step3

Caption: Decision tree and synthetic workflow for utilizing this compound in ANP synthesis.

References

  • Holy, A., et al. (1999). "Acyclic nucleoside phosphonates with a branched 2-(2-phosphonoethoxy)ethyl chain: Efficient synthesis and antiviral activity."[2][3] Bioorganic & Medicinal Chemistry. Link

  • Kim, C. U., et al. (1990). "Acyclic nucleoside phosphonates: A new class of antiviral agents." Journal of Medicinal Chemistry. Link

  • Wiemer, D. F., et al. (2009). "Synthesis of Phosphonate Analogues via Michaelis-Arbuzov Reaction." Organic Syntheses. Link

  • Laven, G., et al. (2010). "Preparation of Benzylphosphonates via Palladium(0)-Catalyzed Cross-Coupling." Synlett. Link

Sources

A Senior Application Scientist's Guide to Alkene Isomeric Purity: A Comparative Analysis of Diethyl[2-(benzyloxy)ethyl]phosphonate and Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in the intricate world of drug development and fine chemical synthesis, the stereocontrolled formation of carbon-carbon double bonds is a foundational challenge. The isomeric purity of an alkene can profoundly influence a molecule's biological activity, pharmacokinetic profile, and material properties. The Horner-Wadsworth-Emmons (HWE) reaction stands as a cornerstone of olefination chemistry, prized for its reliability and general preference for the thermodynamically more stable (E)-alkene.[1] This guide provides an in-depth technical comparison of the isomeric purity of alkenes derived from Diethyl[2-(benzyloxy)ethyl]phosphonate within the HWE framework, benchmarked against prominent alternative olefination methodologies.

This document moves beyond a simple recitation of protocols. It is designed to provide a causal understanding of the experimental choices that govern stereochemical outcomes, empowering you to make informed decisions in your synthetic endeavors.

The Horner-Wadsworth-Emmons Reaction: A Dependable Route to (E)-Alkenes

The Horner-Wadsworth-Emmons reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone to furnish an alkene and a water-soluble phosphate byproduct, simplifying purification.[1][2] The reaction generally exhibits a strong preference for the formation of the (E)-isomer, a consequence of thermodynamic control where the transition state leading to the more stable trans-alkene is favored.[2][3]

The stereochemical outcome of the HWE reaction is a delicate interplay of several factors:

  • Steric Bulk: Increasing the steric hindrance of both the aldehyde and the phosphonate reagent generally enhances (E)-selectivity.[2]

  • Reaction Temperature: Higher reaction temperatures often favor the formation of the thermodynamic (E)-product.[2]

  • Counterion: The nature of the metal cation can influence the geometry of the intermediate oxaphosphetane, with lithium salts often promoting higher (E)-selectivity compared to potassium or sodium.[2]

  • Phosphonate Structure: Electron-withdrawing groups on the phosphonate can influence the reaction's stereochemical course.[4][5]

While specific experimental data for this compound is not extensively reported in readily available literature, we can infer its behavior based on the general principles of the HWE reaction. The presence of the benzyloxyethyl group is not expected to dramatically alter the inherent (E)-selectivity of the reaction with typical aldehydes. High (E)-selectivity, particularly with aromatic aldehydes, can be anticipated.

Below is a generalized protocol for the HWE reaction, which can be adapted for use with this compound.

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde, isobutyraldehyde)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents).

  • Add anhydrous THF to create a suspension.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate carbanion.

  • Cool the reaction mixture back to 0 °C.

  • Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired alkene.

  • Determine the E/Z ratio of the purified product using ¹H NMR spectroscopy.

HWE_Workflow cluster_workup Workup & Purification Phosphonate This compound Ylide Phosphonate Carbanion Phosphonate->Ylide Deprotonation at 0°C to RT NaH NaH in THF NaH->Ylide Reaction Reaction at 0°C to RT Aldehyde Aldehyde in THF Aldehyde->Reaction Quench Quench with aq. NH4Cl Reaction->Quench Extract EtOAc Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Alkene Product (E/Z mixture) Purify->Product

Horner-Wadsworth-Emmons Reaction Workflow.

Comparative Analysis of Olefination Methodologies

To provide a comprehensive guide, we will now compare the expected performance of this compound in the HWE reaction with three powerful alternatives: the Still-Gennari modification of the HWE, the Julia-Kocienski olefination, and the Peterson olefination.

MethodPrimary ProductStereoselectivity ControlKey ReagentTypical Conditions
Horner-Wadsworth-Emmons (E)-AlkenesThermodynamicDialkyl phosphonatesNaH, THF, 0 °C to RT
Still-Gennari Modification (Z)-AlkenesKineticBis(2,2,2-trifluoroethyl)phosphonatesKHMDS, 18-crown-6, THF, -78 °C
Julia-Kocienski Olefination (E)-AlkenesKineticHeteroaryl sulfones (e.g., PT-sulfone)KHMDS or NaHMDS, DME or THF, -78 °C to RT
Peterson Olefination (E)- or (Z)-AlkenesStepwise (Acidic or Basic quench)α-Silyl carbanions1. α-Silyl carbanion formation (e.g., n-BuLi) 2. Reaction with aldehyde 3. Acidic or basic workup
The Still-Gennari Modification: Accessing the (Z)-Alkene

For the synthesis of the thermodynamically less stable (Z)-alkene, the Still-Gennari modification of the HWE reaction is the method of choice.[6] This protocol employs phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonates, in conjunction with a strong, non-coordinating base like potassium bis(trimethylsilyl)amide (KHMDS) and a crown ether at low temperatures.[7][8] These conditions favor the kinetic product, leading to high (Z)-selectivity.[5][8]

Comparative Data: Still-Gennari Olefination [6]

AldehydePhosphonate ReagentBase/SolventTemp (°C)Yield (%)Z:E Ratio
BenzaldehydeBis(2,2,2-trifluoroethyl) phosphonoacetateKHMDS, 18-crown-6 / THF-7885>99:1
4-NitrobenzaldehydeBis(2,2,2-trifluoroethyl) phosphonoacetateKHMDS, 18-crown-6 / THF-7891>99:1
IsobutyraldehydeBis(2,2,2-trifluoroethyl) phosphonoacetateKHMDS, 18-crown-6 / THF-7888>99:1
Experimental Protocol: Still-Gennari Modification[8]

Materials:

  • Aldehyde

  • Bis(2,2,2-trifluoroethyl) phosphonoacetate

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • 18-crown-6

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 18-crown-6 (1.2 equivalents) and dissolve it in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of KHMDS (1.1 equivalents) to the flask and stir for 15 minutes.

  • Add a solution of bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 equivalents) in anhydrous THF dropwise and stir for 30 minutes at -78 °C.

  • Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify by flash column chromatography to yield the (Z)-alkene.

Still_Gennari_Workflow cluster_workup Workup & Purification Phosphonate Bis(2,2,2-trifluoroethyl) phosphonoacetate Ylide Potassium Enolate Phosphonate->Ylide Deprotonation at -78°C Base KHMDS, 18-crown-6 in THF Base->Ylide Reaction Reaction at -78°C Aldehyde Aldehyde in THF Aldehyde->Reaction Quench Quench with aq. NH4Cl Reaction->Quench Extract Et2O Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product (Z)-Alkene Product Purify->Product

Still-Gennari Modification Workflow.
The Julia-Kocienski Olefination: A Powerful Tool for (E)-Alkene Synthesis

The Julia-Kocienski olefination is another highly reliable method for the synthesis of (E)-alkenes.[5][9] This reaction involves the coupling of a heteroaryl sulfone (most commonly a 1-phenyl-1H-tetrazol-5-yl (PT) sulfone) with an aldehyde.[4][10] A key advantage of this method is its exceptional (E)-selectivity, which arises from a kinetically controlled diastereoselective addition of the metalated sulfone to the aldehyde.[11]

Comparative Data: Julia-Kocienski Olefination [10]

AldehydeSulfone ReagentBase/SolventTemp (°C)Yield (%)E:Z Ratio
CyclohexanecarboxaldehydePT-sulfoneKHMDS / DME-60 to RT71>95:5
BenzaldehydePT-sulfoneNaHMDS / THF-78 to RT85>98:2
4-MethoxybenzaldehydePT-sulfoneKHMDS / DME-78 to RT92>98:2
Experimental Protocol: Julia-Kocienski Olefination[5][10]

Materials:

  • Aldehyde

  • PT-sulfone

  • Potassium bis(trimethylsilyl)amide (KHMDS) or Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Anhydrous 1,2-dimethoxyethane (DME) or Tetrahydrofuran (THF)

  • Water

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of the PT-sulfone (1.0 equivalent) in anhydrous DME or THF under a nitrogen atmosphere, cool the solution to -78 °C.

  • Add a solution of KHMDS or NaHMDS (1.1 equivalents) in the same solvent dropwise.

  • Stir the resulting solution for 30-60 minutes at -78 °C.

  • Add the aldehyde (1.2 equivalents) neat or as a solution in the reaction solvent.

  • Stir the mixture at -78 °C for 1-2 hours, then allow it to warm to room temperature and stir overnight.

  • Quench the reaction with water.

  • Extract the mixture with diethyl ether (3 x volume of aqueous layer).

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the (E)-alkene.

The Peterson Olefination: A Divergent Route to Both (E)- and (Z)-Alkenes

The Peterson olefination offers a unique advantage in its ability to selectively produce either the (E)- or (Z)-alkene from a common β-hydroxysilane intermediate.[12][13] The reaction involves the addition of an α-silyl carbanion to an aldehyde or ketone. The stereochemical outcome is then determined by the conditions used for the elimination of the resulting β-hydroxysilane.[14][15]

  • Acidic workup leads to an anti-elimination, typically yielding the (E)-alkene .[15][16]

  • Basic workup results in a syn-elimination, generally affording the (Z)-alkene .[15][16]

This method provides a powerful tool for accessing either isomer from a single precursor, although it requires an additional step for the elimination.

Comparative Data: Peterson Olefination [17]

Aldehydeα-Silyl CarbanionElimination ConditionYield (%)E:Z Ratio
Benzaldehyde(Trimethylsilyl)methyllithiumH₂SO₄ / THF85>95:5
Benzaldehyde(Trimethylsilyl)methyllithiumKH / THF885:95
Cyclohexanecarboxaldehyde(Trimethylsilyl)methyllithiumH₂SO₄ / THF82>95:5
Cyclohexanecarboxaldehyde(Trimethylsilyl)methyllithiumKH / THF858:92
Experimental Protocol: Peterson Olefination[15][17]

Step A: Formation of the β-Hydroxysilane

  • Generate the α-silyl carbanion by deprotonating the corresponding silane (e.g., trimethylsilylmethane) with a strong base like n-butyllithium in anhydrous THF at low temperature.

  • Add the aldehyde (1.0 equivalent) to the solution of the α-silyl carbanion at -78 °C.

  • Stir for 1-2 hours at -78 °C, then allow to warm to room temperature.

  • Quench with saturated aqueous NH₄Cl solution and extract with diethyl ether.

  • Dry the organic layer, concentrate, and purify the β-hydroxysilane intermediate by column chromatography.

Step B: Elimination to the Alkene

  • (E)-Alkene (Acidic Conditions): Dissolve the purified β-hydroxysilane in THF and treat with a catalytic amount of a strong acid (e.g., H₂SO₄) at room temperature.

  • (Z)-Alkene (Basic Conditions): Dissolve the purified β-hydroxysilane in THF and add a strong base (e.g., potassium hydride, KH) at room temperature.

For both elimination procedures, monitor the reaction by TLC. Upon completion, quench appropriately (e.g., with water for the basic elimination) and perform a standard aqueous workup and purification.

Conclusion and Recommendations

The choice of olefination strategy is a critical decision in the design of a synthetic route. While this compound is a suitable reagent for the Horner-Wadsworth-Emmons reaction to produce (E)-alkenes with good to excellent selectivity, particularly with aromatic aldehydes, a comprehensive understanding of alternative methods is essential for achieving complete stereochemical control.

  • For (E)-alkene synthesis , both the standard Horner-Wadsworth-Emmons reaction with reagents like this compound and the Julia-Kocienski olefination are excellent choices, with the latter often providing superior (E)-selectivity.

  • For the synthesis of (Z)-alkenes , the Still-Gennari modification of the HWE reaction is the undisputed method of choice, offering exceptional (Z)-selectivity.

  • The Peterson olefination provides a unique and powerful divergent approach, allowing for the synthesis of either the (E)- or (Z)-alkene from a common intermediate, which can be particularly advantageous in complex syntheses where both isomers are required for biological evaluation.

By carefully considering the desired stereochemical outcome, the nature of the substrates, and the reaction conditions, researchers can select the optimal olefination method to achieve their synthetic goals with high isomeric purity.

References

  • Julia-Kocienski Olefination. Chem-Station Int. Ed. 2015. Available at: [Link]

  • Horner–Wadsworth–Emmons reaction. Wikipedia. Available at: [Link]

  • Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. MDPI. 2022. Available at: [Link]

  • Modified Julia Olefination, Julia-Kocienski Olefination. Organic Chemistry Portal. Available at: [Link]

  • (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. PMC. Available at: [Link]

  • Stereoselective Peterson Olefinations from Bench-Stable Reagents and N-Phenyl Imines. 2018. Available at: [Link]

  • Peterson olefination. Grokipedia. Available at: [Link]

  • Peterson Olefination. Organic Chemistry Portal. Available at: [Link]

  • Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. PMC. 2022. Available at: [Link]

  • Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. MDPI. 2024. Available at: [Link]

  • Julia olefination. Wikipedia. Available at: [Link]

  • Peterson olefination. Wikipedia. Available at: [Link]

  • Julia-Kocienski Olefination. Chem-Station Int. Ed. 2015. Available at: [Link]

  • New synthesis and reactions of phosphonates. Iowa Research Online. Available at: [Link]

  • Still-Gennari Olefination. Available at: [Link]

  • Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. CONICET. Available at: [Link]

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. Available at: [Link]

  • Olefination Reaction. Scott A. Snyder Research Group. Available at: [Link]

  • (E)-Selective Horner–Wadsworth–Emmons reaction of aldehydes with bis-(2,2,2-trifluoroethyl)phosphonoacetic acid. Arkivoc. Available at: [Link]

Sources

Safety Operating Guide

Technical Guide: Safe Handling and Disposal of Diethyl[2-(benzyloxy)ethyl]phosphonate

[1]

Executive Summary: Immediate Disposal Directive

This compound is an organophosphorus intermediate containing a phosphonate ester and a benzyl ether moiety. It must be managed as Hazardous Chemical Waste .

  • Primary Disposal Method: High-Temperature Incineration (with scrubber for phosphorus oxides).[1]

  • Drain Disposal: STRICTLY PROHIBITED . Phosphonates can persist in water systems and disrupt aquatic ecosystems.[1]

  • Trash Disposal: PROHIBITED .

  • Waste Stream: Organic Solvent Waste (Non-Halogenated, unless mixed with halogenated solvents).

Chemical Profile & Hazard Identification

To ensure safe handling, one must understand the molecule's reactivity profile.[1] This compound combines the stability of a phosphonate with the potential peroxide-forming capability of a benzyl ether.[1]

FeatureTechnical Specification (Class-Based*)Implications for Disposal
Chemical Class Organophosphonate / Benzyl EtherRequires incineration; potential peroxide former.[1]
Physical State Viscous Liquid (Colorless to Pale Yellow)High boiling point (>150°C); low volatility but difficult to clean.
Reactivity Hydrolysis-prone (Acid/Base sensitive)Can degrade into phosphonic acids; keep waste streams neutral.[1]
Flammability Combustible (Flash Point likely >100°C)Classify as "Ignitable" if mixed with flammable solvents.
Toxicity Irritant (Skin/Eye/Respiratory)Standard PPE (Nitrile gloves, goggles) required.

*Note: Data extrapolated from structural analogs Diethyl Benzylphosphonate (CAS 1080-32-6) and Diethyl Ethylphosphonate (CAS 78-38-6).[1]

Critical Hazard: Peroxide Formation

The benzyloxy group (benzyl ether) presents a latent risk of peroxide formation upon prolonged exposure to air and light.

  • Action: If the container is old (>12 months) or shows crystal formation around the cap, DO NOT OPEN . Contact your Environmental Health & Safety (EHS) officer immediately for remote opening or stabilization.

Pre-Disposal Stabilization & Segregation

Before moving waste to the central accumulation area, ensure the chemical is stable.[1]

A. Segregation Logic[1]
  • Do Not Mix With: Strong oxidizers (e.g., Nitric acid, Peroxides) or Strong Bases (causes rapid hydrolysis and heat).

  • Compatible With: Most organic solvents (Acetone, Ethyl Acetate, Dichloromethane).

  • Container Choice: Amber glass or High-Density Polyethylene (HDPE).[1] Avoid metal containers if the material has hydrolyzed (acidic).

B. Peroxide Testing (For Aged Containers)

If the chemical has been stored for >6 months:

  • Use a commercial peroxide test strip (e.g., Quantofix).[1]

  • If peroxides >100 ppm: Stabilize immediately by adding a reducing agent (e.g., ferrous sulfate or sodium metabisulfite) before disposal.[1]

Step-by-Step Disposal Procedures

Scenario A: Pure Chemical / Expired Stock
  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: this compound.[1]

    • Hazards: Irritant, Combustible.[1]

    • Composition: 100%.[1]

  • Containment: Keep in the original container if intact. If the cap is degraded, place the entire bottle into a larger, sealable "overpack" container (secondary containment).[1]

  • Transfer: Move to the Satellite Accumulation Area (SAA).

Scenario B: Reaction Mixtures (in Solvent)
  • Quenching: Ensure any reactive reagents (e.g., Sodium hydride, Lithium reagents) used in the synthesis are fully quenched.

  • Bulking: Pour into the appropriate waste carboy.

    • If solvent is DCM/Chloroform:Halogenated Waste Stream .

    • If solvent is EtOAc/Hexane/Methanol:Non-Halogenated Waste Stream .

  • Documentation: List "this compound" as a trace contaminant (<5%) on the carboy tag.

Scenario C: Contaminated Debris (Gloves, Syringes)[1]
  • Solids: Place contaminated nitrile gloves and paper towels into a double-bagged bio/chem hazard bag or a solid waste drum.[1]

  • Sharps: Needles used with this compound must go into a Hard-Walled Sharps Container . Do not recap needles.

Disposal Decision Matrix (Visualized)

The following diagram outlines the logical flow for categorizing and disposing of this specific compound.

DisposalFlowStartStart: this compound WasteStateCheckIs it Solid (Debris) or Liquid?Start->StateCheckSolidPathSolid WasteStateCheck->SolidPathLiquidPathLiquid WasteStateCheck->LiquidPathSharpsCheckIs it a Sharp (Needle/Glass)?SolidPath->SharpsCheckPureCheckIs it Pure Stock or Solution?LiquidPath->PureCheckSharpsBinRed Sharps Container(Incineration)SharpsCheck->SharpsBinYesSolidBinChem-Contaminated Solids Bin(Double Bagged)SharpsCheck->SolidBinNoPureStockLabel Original Bottle'Hazardous Waste'PureCheck->PureStockPureSolventCheckSolvent Type?PureCheck->SolventCheckDilute/Reaction MixHaloHalogenated Carboy(e.g., DCM, CHCl3)SolventCheck->HaloContains HalogensNonHaloNon-Halogenated Carboy(e.g., Acetone, EtOAc)SolventCheck->NonHaloNo Halogens

Figure 1: Decision matrix for segregating phosphonate waste streams in a laboratory setting.

Professional Treatment (The "Black Box")

Once the waste leaves your facility, it undergoes High-Temperature Incineration .[1]

  • Mechanism: The waste is injected into a kiln at >1000°C.

  • Phosphorus Fate: The phosphonate ester bond breaks; organic carbon converts to CO2. The phosphorus oxidizes to Phosphorus Pentoxide (P2O5) .

  • Scrubbing: P2O5 is highly corrosive and hygroscopic. The incinerator's wet scrubbing system captures it, converting it into phosphoric acid, which is then neutralized and precipitated as a solid phosphate salt (e.g., Calcium Phosphate) for landfilling.[1]

Regulatory Compliance (USA)

  • RCRA Classification: This specific compound is not a "Listed" waste (P or U list). However, it is regulated based on characteristics :

    • Ignitability (D001): If in a flammable solvent.

    • Toxicity: While not TCLP listed, the "Generator Knowledge" clause requires you to treat it as toxic due to the organophosphorus class.

  • EPA Waste Code: If pure, label as "Non-Regulated Chemical Waste" (unless flash point <60°C). If in solvent, use the solvent's code (e.g., F003 for Acetone).[1]

References
  • Fisher Scientific. (2025). Safety Data Sheet: Diethyl Benzylphosphonate. Retrieved from

  • Sigma-Aldrich. (2025).[1][2][3] Product Specification: Diethyl Ethylphosphonate. Retrieved from [1]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Managing Your Waste. Retrieved from

  • National Institutes of Health (NIH). (2022). Synthesis and Evaluation of Diethyl Benzylphosphonates. PMC. Retrieved from

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.